molecular formula C11H11F3O2 B1583647 2-Methyl-1-[4-(trifluoromethoxy)phenyl]propan-1-one CAS No. 56425-84-4

2-Methyl-1-[4-(trifluoromethoxy)phenyl]propan-1-one

Cat. No.: B1583647
CAS No.: 56425-84-4
M. Wt: 232.2 g/mol
InChI Key: LRLLMOWTLDDQIW-UHFFFAOYSA-N
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Description

2-Methyl-1-[4-(trifluoromethoxy)phenyl]propan-1-one is a useful research compound. Its molecular formula is C11H11F3O2 and its molecular weight is 232.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-methyl-1-[4-(trifluoromethoxy)phenyl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H11F3O2/c1-7(2)10(15)8-3-5-9(6-4-8)16-11(12,13)14/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRLLMOWTLDDQIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C1=CC=C(C=C1)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00204985
Record name 2-Methyl-1-(4-(trifluoromethoxy)phenyl)propan-1-one
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Molecular Weight

232.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid
Record name 1-Propanone, 2-methyl-1-[4-(trifluoromethoxy)phenyl]-
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CAS No.

56425-84-4
Record name 2-Methyl-1-[4-(trifluoromethoxy)phenyl]-1-propanone
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Record name 1-Propanone, 2-methyl-1-(4-(trifluoromethoxy)phenyl)-
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Record name 1-Propanone, 2-methyl-1-[4-(trifluoromethoxy)phenyl]-
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Record name 2-Methyl-1-(4-(trifluoromethoxy)phenyl)propan-1-one
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Record name 2-methyl-1-[4-(trifluoromethoxy)phenyl]propan-1-one
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Foundational & Exploratory

An In-depth Technical Guide to 2-Methyl-1-[4-(trifluoromethoxy)phenyl]propan-1-one (CAS No. 56425-84-4)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-1-[4-(trifluoromethoxy)phenyl]propan-1-one, registered under CAS number 56425-84-4, is a fluorinated aromatic ketone of significant interest in synthetic chemistry.[1] Its molecular structure, featuring a trifluoromethoxy-substituted phenyl ring attached to an isobutyryl group, makes it a valuable intermediate in the production of complex molecules, particularly in the pharmaceutical and agrochemical sectors.[2] The trifluoromethoxy (-OCF₃) group is a key pharmacophore that can enhance metabolic stability, lipophilicity, and binding affinity of target molecules, making this compound a sought-after building block in modern drug design. This guide provides a comprehensive technical overview of its synthesis, properties, analysis, and handling for professionals in research and development.

Physicochemical and Spectroscopic Profile

This compound is typically a colorless solid or a white to off-white crystalline powder, though it can also exist as a liquid.[2] It exhibits sparse solubility in water but is readily soluble in common organic solvents such as ethanol, acetone, and dichloromethane.

Key Physicochemical Properties
PropertyValueSource
CAS Number 56425-84-4[1][3]
Molecular Formula C₁₁H₁₁F₃O₂[2]
Molecular Weight 232.20 g/mol [2]
IUPAC Name This compound[2]
Synonyms 4-Trifluoromethoxy isobutyrophenone[2]
Melting Point 17 °C[1]
Boiling Point 233 °C[1]
Density 1.192 g/cm³[1]
Flash Point 100.5 °C[1]
XLogP3-AA 3.8[2]
Spectroscopic Characterization
  • ¹H NMR: The proton NMR spectrum is expected to show a doublet for the two equivalent methyl groups of the isopropyl moiety, a septet for the single proton of the isopropyl group, and a set of doublets in the aromatic region characteristic of a para-substituted benzene ring.

  • ¹³C NMR: The carbon NMR would display distinct signals for the carbonyl carbon, the carbons of the aromatic ring (with the carbon attached to the -OCF₃ group showing a characteristic quartet due to C-F coupling), and the carbons of the isopropyl group.

  • IR Spectroscopy: The infrared spectrum will be dominated by a strong absorption band for the carbonyl (C=O) stretch, typically in the range of 1680-1700 cm⁻¹. Other significant peaks would include C-H stretches, C=C stretches from the aromatic ring, and strong C-F and C-O stretching bands from the trifluoromethoxy group.

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of the isopropyl group and cleavage at the carbonyl group.

Synthesis and Mechanism

The primary industrial and laboratory synthesis of this compound is achieved through the Friedel-Crafts acylation of trifluoromethoxybenzene. This electrophilic aromatic substitution reaction provides an efficient route to forming the crucial carbon-carbon bond between the aromatic ring and the acyl group.

Reaction Workflow: Friedel-Crafts Acylation

G cluster_0 Reagent Preparation cluster_1 Reaction cluster_2 Work-up & Purification A Trifluoromethoxybenzene G Add Trifluoromethoxybenzene dropwise Maintain low temperature A->G B Isobutyryl Chloride F Slowly add Isobutyryl Chloride (Formation of Acylium Ion) B->F C Anhydrous AlCl₃ (Catalyst) E Combine Solvent and AlCl₃ Cool to 0-5 °C C->E D Inert Solvent (e.g., Dichloromethane) D->E E->F F->G H Allow to warm to room temp. Stir until completion (TLC monitoring) G->H I Quench reaction with cold aq. HCl H->I J Separate Organic Layer I->J K Wash with NaHCO₃ solution & Brine J->K L Dry over Na₂SO₄, Filter, & Evaporate Solvent K->L M Purify via Vacuum Distillation or Column Chromatography L->M N N M->N Final Product: This compound

Caption: General workflow for the synthesis via Friedel-Crafts acylation.

Detailed Experimental Protocol (Representative)
  • Catalyst Suspension: In a round-bottom flask equipped with a stirring apparatus and an addition funnel under an inert atmosphere, suspend anhydrous aluminum chloride (AlCl₃) in an inert solvent like dichloromethane. Cool the mixture in an ice bath.

  • Acylium Ion Formation: Slowly add isobutyryl chloride to the cooled AlCl₃ suspension. This forms the reactive electrophile, the acylium ion.

  • Aromatic Addition: Add trifluoromethoxybenzene dropwise to the reaction mixture, maintaining a low temperature to control the exothermic reaction.

  • Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Quenching: Carefully and slowly pour the reaction mixture over crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction and Wash: Transfer the mixture to a separatory funnel. Collect the organic layer and wash it sequentially with a saturated sodium bicarbonate (NaHCO₃) solution and brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure.

  • Purification: The resulting crude product can be purified by vacuum distillation or column chromatography to yield the final high-purity compound.

Reaction Mechanism

The mechanism proceeds via the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich trifluoromethoxybenzene ring. The trifluoromethoxy group is an ortho-, para-director; however, the para-product is sterically favored and is the major product formed.

Caption: Mechanism of Friedel-Crafts acylation.

Applications in Research and Development

This compound serves as a crucial intermediate in synthesizing more complex molecules with potential biological activity. Its primary applications are in the development of novel pharmaceuticals and agrochemicals.[2]

  • Pharmaceuticals: It is a building block for central nervous system (CNS) modulators and cannabinoid receptor ligands. The incorporation of the trifluoromethoxy group is a strategic choice to improve the drug-like properties of the final active pharmaceutical ingredient (API).

  • Agrochemicals: The compound is used in the manufacturing pathways of pesticides and fertilizers.[2] The structural analogue, Flurprimidol (CAS 56425-91-3), is an established plant growth regulator, highlighting the utility of this chemical scaffold in agrochemistry.

Analytical Methodologies

To ensure purity and quality control, a robust analytical method is essential. High-Performance Liquid Chromatography (HPLC) is the method of choice for analyzing this compound.

HPLC Method Development Workflow

A systematic approach is required to develop a reliable HPLC method for purity assessment and quantification.

G A 1. Analyte Properties (Non-polar, UV-active) B 2. Select Column (Reversed-Phase C18) A->B C 3. Mobile Phase Screening (Acetonitrile : Water) B->C D 4. Optimize Separation (Gradient, Flow Rate, Temp.) C->D E 5. Select Detector Wavelength (UV-Vis/DAD Scan) D->E F 6. System Suitability Test (Inject Standard n=6) E->F G 7. Method Validation F->G

Caption: Workflow for HPLC method development.

Representative HPLC Protocol
  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid or Trifluoroacetic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Gradient: A typical starting condition would be a gradient from ~50-60% Mobile Phase B to 95% B over 15-20 minutes.

This method provides a baseline for separating the main compound from potential impurities arising from the synthesis.

Safety and Handling

While comprehensive toxicological data is limited, the compound is expected to have moderate toxicity based on its chemical class. It should be handled with appropriate care in a laboratory setting.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

  • Engineering Controls: All handling should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors.[1]

  • First Aid:

    • Skin Contact: Wash off with soap and plenty of water.

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.

    • Inhalation: Move the person into fresh air.

    • Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person. In all cases of exposure, consult a physician.[1]

  • Fire Fighting: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[1]

  • Storage: Store in a tightly closed container in a cool, dry place away from oxidizing agents.

Conclusion

This compound is a strategically important fluorinated intermediate. Its synthesis via Friedel-Crafts acylation is a robust and well-understood process. The compound's value lies in its utility as a precursor for high-value molecules in the pharmaceutical and agrochemical industries, driven by the beneficial properties imparted by the trifluoromethoxy group. Proper understanding of its synthesis, properties, analysis, and handling is crucial for scientists and researchers aiming to leverage this versatile building block in their development programs.

References

An In-Depth Technical Guide to 2-Methyl-1-[4-(trifluoromethoxy)phenyl]propan-1-one: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the molecular structure, synthesis, characterization, and applications of 2-Methyl-1-[4-(trifluoromethoxy)phenyl]propan-1-one. This fluorinated aromatic ketone, identified by CAS number 56425-84-4, serves as a crucial building block in the synthesis of pharmacologically active molecules.[1] The strategic incorporation of the trifluoromethoxy group imparts unique physicochemical properties that are highly advantageous in drug design, including enhanced metabolic stability and membrane permeability. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed protocols, mechanistic insights, and a discussion of the compound's significance in medicinal chemistry, particularly in the development of central nervous system modulators.

Introduction: The Strategic Importance of Fluorination in Drug Design

The introduction of fluorine-containing functional groups is a well-established strategy in modern medicinal chemistry to optimize the pharmacokinetic and pharmacodynamic properties of drug candidates.[2] Among these, the trifluoromethoxy (-OCF3) group has gained significant attention for its ability to enhance lipophilicity and metabolic stability, crucial for improving a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[3][4] this compound is a prime example of a key intermediate that leverages these benefits, serving as a versatile scaffold for the synthesis of complex molecular architectures. Its structure, featuring a trifluoromethoxy-substituted phenyl ring attached to an isobutyryl group, makes it a valuable precursor for a range of therapeutic agents.[4]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for predicting the properties of its derivatives.

PropertyValueSource
CAS Number 56425-84-4[5][6]
Molecular Formula C₁₁H₁₁F₃O₂[6]
Molecular Weight 232.20 g/mol [6]
IUPAC Name This compound[6]
Appearance Colorless solid or liquid[4][6]
Solubility Sparingly soluble in water; soluble in common organic solvents like ethanol, acetone, and dichloromethane.[4]

Synthesis: A Focus on Friedel-Crafts Acylation

The primary synthetic route to this compound is through a Friedel-Crafts acylation reaction.[4] This classic electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride in the presence of a Lewis acid catalyst.

Reaction Principle

The synthesis involves the reaction of trifluoromethoxybenzene with isobutyryl chloride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃). The Lewis acid activates the isobutyryl chloride, forming a highly electrophilic acylium ion, which then attacks the electron-rich trifluoromethoxybenzene ring. The trifluoromethoxy group is an ortho-, para- director, and due to steric hindrance from the bulky isobutyryl group, the para-substituted product is predominantly formed.

References

"2-Methyl-1-[4-(trifluoromethoxy)phenyl]propan-1-one" IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Methyl-1-[4-(trifluoromethoxy)phenyl]propan-1-one

Executive Summary

This technical guide provides a comprehensive overview of this compound, a fluorinated aromatic ketone of significant interest in medicinal chemistry and synthetic research. The document delineates its chemical identity, physicochemical properties, and established synthetic methodologies. Particular emphasis is placed on its role as a key intermediate in the development of pharmacologically active agents, a function largely attributed to the unique electronic properties of the trifluoromethoxy substituent. This guide is intended for researchers, chemists, and professionals in the field of drug development, offering both foundational knowledge and practical, field-proven insights into its synthesis and application.

Chemical Identity and Nomenclature

This compound is an organic compound classified as a fluorinated aromatic ketone.[1] Its molecular structure is characterized by an isobutyrophenone core where the phenyl ring is substituted at the para-position with a trifluoromethoxy group (-OCF₃). This substituent is critical to the molecule's chemical reactivity and its utility in pharmaceutical research.

Table 1: Core Compound Identifiers

Identifier Value Source
IUPAC Name This compound [2][]
CAS Number 56425-84-4 [1][2][4]
Molecular Formula C₁₁H₁₁F₃O₂ [1][2][4]
Molecular Weight 232.20 g/mol [2]
InChI Key LRLLMOWTLDDQIW-UHFFFAOYSA-N [2]

| Canonical SMILES | CC(C)C(=O)C1=CC=C(C=C1)OC(F)(F)F |[2] |

Table 2: Common Synonyms

Synonym
4-Trifluoromethoxyisobutyrophenone
Isopropyl p-trifluoromethoxyphenyl ketone
2-Methyl-1-(4-trifluoromethoxyphenyl)-1-propanone

| 1-Propanone, 2-methyl-1-[4-(trifluoromethoxy)phenyl]- |

A comprehensive list of synonyms is available through chemical databases such as PubChem.[2]

Physicochemical and Toxicological Profile

The physical and chemical properties of this compound are dictated by its fluorinated aromatic structure. The trifluoromethoxy group significantly influences its electronic properties and solubility, which in turn impacts its reactivity and biological interactions.

Table 3: Physicochemical Properties

Property Value Notes
Appearance White to off-white crystalline powder or colorless liquid.[1][2] Has a faint, characteristic ketone-like odor.[1]
Solubility Sparingly soluble in water.[1] Moderately soluble in common organic solvents (e.g., ethanol, acetone, dichloromethane).[1]
XLogP3-AA 3.8 A measure of lipophilicity, indicating a preference for non-polar environments.[2]

| Topological Polar Surface Area | 26.3 Ų |[2] |

Expertise & Experience Insight: The trifluoromethoxy group is a lipophilic electron-withdrawing group. Its incorporation into molecular scaffolds is a key strategy in modern drug design.[5] It can enhance metabolic stability, binding affinity, and membrane permeability of a potential drug candidate by altering its lipophilicity and electronic character.[6]

Toxicological Summary: Toxicological data for this compound is limited.[1] However, based on its chemical class and available Safety Data Sheets (SDS), it is considered harmful if swallowed, in contact with skin, or if inhaled.[7] It may cause skin and serious eye irritation.[8] Standard laboratory precautions, including the use of personal protective equipment (PPE), are essential during handling.[4][7][8]

Synthesis and Mechanistic Considerations

The primary and most industrially viable route for synthesizing this compound is the Friedel-Crafts acylation. This classic electrophilic aromatic substitution reaction provides a direct method for attaching the isobutyryl group to the trifluoromethoxy-substituted benzene ring.

Friedel-Crafts Acylation Pathway

The synthesis involves reacting (trifluoromethoxy)benzene with isobutyryl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[1] The Lewis acid activates the acyl chloride, generating a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring.

Synthesis_Pathway Reactant1 (Trifluoromethoxy)benzene Product This compound Reactant1->Product + Intermediate Reactant2 Isobutyryl Chloride Catalyst AlCl₃ (Lewis Acid) Reactant2->Catalyst + Intermediate Acylium Ion Intermediate [Electrophile] Catalyst->Intermediate Activation

Caption: Friedel-Crafts Acylation pathway for synthesis.

Detailed Experimental Protocol

This protocol is a representative procedure based on established Friedel-Crafts acylation methodologies.

Trustworthiness: This self-validating protocol includes steps for anhydrous conditions, controlled addition, and proper quenching, which are critical for ensuring reaction efficiency and safety.

  • Reactor Preparation: A 500 mL three-necked, round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas bubbler (to maintain an inert atmosphere) is dried in an oven and assembled while hot. The system is then allowed to cool to room temperature under a gentle stream of dry nitrogen or argon.

  • Reagent Charging: Anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) is carefully weighed and added to the flask, followed by 200 mL of an anhydrous solvent (e.g., dichloromethane). The suspension is stirred and cooled to 0-5 °C using an ice bath.

  • Substrate Addition: (Trifluoromethoxy)benzene (1.0 equivalent) is added to the cooled suspension via the dropping funnel over 10 minutes.

  • Acyl Chloride Addition (Causality): Isobutyryl chloride (1.05 equivalents) is added dropwise from the dropping funnel over 30-45 minutes. The slow, controlled addition is crucial to manage the exothermic reaction and prevent undesirable side reactions. The reaction mixture is maintained at 0-5 °C during this addition.

  • Reaction Progression: After the addition is complete, the ice bath is removed, and the mixture is allowed to warm to room temperature. It is then stirred for an additional 2-4 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: The reaction flask is cooled again in an ice bath. The reaction is carefully quenched by the slow, portion-wise addition of crushed ice, followed by the dropwise addition of 6M hydrochloric acid until the aluminum salts are fully dissolved. This step must be performed cautiously in a well-ventilated fume hood due to the evolution of HCl gas.

  • Workup and Isolation: The organic layer is separated. The aqueous layer is extracted twice with dichloromethane. The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine, and then dried over anhydrous magnesium sulfate.

  • Purification: The solvent is removed under reduced pressure using a rotary evaporator. The resulting crude product can be purified by vacuum distillation or recrystallization to yield the final product, this compound.

Applications in Drug Discovery and Development

The title compound is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial building block or intermediate in the synthesis of more complex, pharmacologically active molecules.[1][]

  • CNS Modulators: Its structure is found in scaffolds designed to interact with targets in the central nervous system (CNS). The trifluoromethoxy group can improve the blood-brain barrier penetration of a molecule, a critical attribute for CNS-acting drugs.[1]

  • Cannabinoid Receptor Ligands: The compound has been identified as an intermediate in the development of novel cannabinoid receptor ligands.[1] These ligands are investigated for a variety of therapeutic applications, including pain management, appetite stimulation, and treatment of neurological disorders.

  • Medicinal Chemistry Research: The incorporation of fluorine-containing groups like -OCF₃ is a widely used strategy in medicinal chemistry to modulate a compound's metabolic stability and pharmacokinetic profile. This compound provides a readily available starting point for researchers looking to introduce the 4-(trifluoromethoxy)benzoyl moiety into new chemical entities.

Safety, Handling, and Laboratory Workflow

Given its potential hazards, a structured workflow is essential for the safe handling of this compound.

Hazard Identification
  • Acute Effects: Harmful if swallowed, inhaled, or in contact with skin.[7] Causes skin and eye irritation.[8]

  • Chronic Effects: Data not available.[9]

  • First Aid:

    • Skin Contact: Wash off with soap and plenty of water.[4]

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.[4]

    • Inhalation: Move person into fresh air.[4]

    • Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person.[4]

    • In all cases of significant exposure, consult a physician.[4]

Recommended Laboratory Workflow

Safety_Workflow A 1. Risk Assessment (Review SDS) B 2. Engineering Controls (Use Chemical Fume Hood) A->B C 3. Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) B->C D 4. Weighing & Dispensing (In ventilated enclosure) C->D E 5. Reaction Setup & Execution (Follow protocol) D->E F 6. Decontamination (Clean glassware & surfaces) E->F G 7. Waste Disposal (Segregate into approved waste containers) F->G

Caption: Standard laboratory workflow for handling chemical reagents.

Conclusion

This compound is a valuable synthetic intermediate whose importance is underscored by the strategic role of the trifluoromethoxy group in modern medicinal chemistry. Its straightforward synthesis via Friedel-Crafts acylation makes it an accessible building block for creating novel compounds with potentially enhanced pharmacological properties. A thorough understanding of its chemical properties, synthesis, and handling requirements is essential for its effective and safe utilization in a research and development setting.

References

"2-Methyl-1-[4-(trifluoromethoxy)phenyl]propan-1-one" physical and chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Methyl-1-[4-(trifluoromethoxy)phenyl]propan-1-one

Abstract

This technical guide provides a comprehensive overview of this compound, a fluorinated aromatic ketone of significant interest to the pharmaceutical and agrochemical industries. The document delineates its fundamental physicochemical properties, offers expert insight into its synthesis via Friedel-Crafts acylation, and presents a detailed guide to its analytical characterization. By explaining the causality behind its chemical behavior and synthetic methodologies, this paper serves as an essential resource for researchers, chemists, and drug development professionals engaged in the use of this versatile chemical intermediate.

Core Compound Identification and Nomenclature

This compound is an organic compound classified as a fluorinated aromatic ketone. Its structure is characterized by an isobutyrophenone core where the phenyl ring is substituted at the para-position with a trifluoromethoxy group (-OCF₃). This electron-withdrawing group significantly influences the molecule's electronic properties, stability, and reactivity, making it a valuable building block in modern synthetic chemistry. It is primarily utilized as a key intermediate in the development of pharmacologically active agents, particularly central nervous system modulators and potential cannabinoid receptor ligands.[1]

Identifier Value
IUPAC Name This compound[2]
CAS Number 56425-84-4[1][3][4]
Molecular Formula C₁₁H₁₁F₃O₂[1][2][4][5]
Molecular Weight 232.20 g/mol [1][2][6]
Synonyms 2-Methyl-1-(4-trifluoromethoxyphenyl)propan-1-one

Physicochemical Properties

The physical and chemical characteristics of this compound are dictated by the interplay between its aromatic ketone structure and the highly electronegative trifluoromethoxy substituent.

Property Description Source(s)
Appearance White to off-white crystalline powder or colorless solid.[1][1]
Odor Faint, characteristic ketone-like odor.[1][1]
Solubility Sparingly soluble in water; soluble in common organic solvents such as ethanol, acetone, and dichloromethane.[1][1]
Purity Commercially available with purity typically ≥97%.[6]
Storage Store at room temperature in a dry, well-ventilated place.[6][7][6][7]

The trifluoromethoxy group imparts increased lipophilicity and metabolic stability to molecules, which are highly desirable traits in drug design. The ketone functional group serves as a reactive handle for subsequent chemical transformations.

Synthesis and Mechanistic Insights: The Friedel-Crafts Acylation

The most common and industrially relevant method for synthesizing this compound is the Friedel-Crafts acylation.[1] This reaction involves the electrophilic aromatic substitution of trifluoromethoxybenzene with isobutyryl chloride.

Causality in Experimental Design
  • Choice of Catalyst: A strong Lewis acid, such as aluminum chloride (AlCl₃), is essential.[8] Its role is to coordinate with the chlorine atom of the isobutyryl chloride, withdrawing electron density and generating a highly electrophilic acylium ion ( (CH₃)₂CHCO⁺ ).[9][10] This step is critical as the aromatic ring, deactivated by the electron-withdrawing trifluoromethoxy group, requires a potent electrophile to react.

  • Anhydrous Conditions: The reaction must be performed under strictly anhydrous conditions. Lewis acids like AlCl₃ react vigorously and irreversibly with water, which would quench the catalyst and prevent the formation of the acylium ion, thereby halting the reaction.[1]

  • Stoichiometry of Catalyst: Unlike a true catalytic process, Friedel-Crafts acylations require a stoichiometric amount of the Lewis acid.[11] This is because the product, an aryl ketone, is a moderate Lewis base and forms a stable complex with the AlCl₃, effectively sequestering it.[8][11] An aqueous workup is required to break this complex and isolate the final product.[11]

Reaction Mechanism Diagram

Friedel_Crafts_Acylation cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Aromatic Substitution cluster_2 Step 3: Workup AcylCl Isobutyryl Chloride ((CH₃)₂CHCOCl) Complex Lewis Acid-Base Complex AcylCl->Complex Coordination AlCl3 Aluminum Chloride (AlCl₃) AlCl3->Complex Acylium Acylium Ion ((CH₃)₂CHCO)⁺ Complex->Acylium Cleavage AlCl4 [AlCl₄]⁻ Complex->AlCl4 Arene Trifluoromethoxybenzene Sigma σ-Complex (Arenium Ion) Acylium->Sigma AlCl4->Sigma Arene->Sigma Attack by π-system Product Product Complex Sigma->Product Deprotonation by [AlCl₄]⁻ FinalProduct Final Product Product->FinalProduct Aqueous Workup (H₂O)

Caption: Mechanism of Friedel-Crafts Acylation for synthesis.

Self-Validating Synthesis Protocol

This protocol outlines a laboratory-scale synthesis, incorporating purification and validation steps.

  • Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas bubbler (to maintain an inert atmosphere).

  • Reagent Charging: Under a nitrogen atmosphere, add anhydrous aluminum chloride (AlCl₃, 1.1 eq.) to a suitable anhydrous solvent (e.g., dichloromethane). Cool the suspension to 0 °C in an ice bath.

  • Acyl Chloride Addition: Add isobutyryl chloride (1.0 eq.) dropwise to the stirred suspension via the dropping funnel. Allow the mixture to stir for 15 minutes to pre-form the reactive complex.

  • Arene Addition: Add trifluoromethoxybenzene (1.05 eq.) dropwise, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and very slowly and cautiously pour the reaction mixture over crushed ice containing concentrated HCl. This hydrolyzes the aluminum complexes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product via flash column chromatography on silica gel or recrystallization to yield the pure this compound.

  • Validation: Confirm the structure and purity of the final product using NMR, IR, and MS analysis as described in the following section.

Spectroscopic and Analytical Characterization

Confirming the identity and purity of the synthesized compound is paramount. The following is an expert guide to the expected spectroscopic signatures.

Predicted NMR Spectra
  • ¹H NMR (500 MHz, CDCl₃):

    • δ ~ 7.9-8.0 ppm (d, 2H): Two aromatic protons ortho to the carbonyl group. They are deshielded by the anisotropic effect of the C=O bond and appear as a doublet.

    • δ ~ 7.2-7.3 ppm (d, 2H): Two aromatic protons meta to the carbonyl group (and ortho to the -OCF₃ group). They appear as a doublet.

    • δ ~ 3.4-3.6 ppm (septet, 1H): The methine proton (-CH) on the isopropyl group. It is split into a septet by the six neighboring equivalent methyl protons.

    • δ ~ 1.1-1.2 ppm (d, 6H): The six protons of the two equivalent methyl groups (-CH₃). They are split into a doublet by the single methine proton.

  • ¹³C NMR (125 MHz, CDCl₃):

    • δ ~ 200-205 ppm: The carbonyl carbon (C=O).

    • δ ~ 152-155 ppm (q): The aromatic carbon attached to the -OCF₃ group. The signal may show quartet splitting due to coupling with the fluorine atoms.

    • δ ~ 120.5 ppm (q, J ≈ 257 Hz): The carbon of the trifluoromethoxy group (-OCF₃). This will be a very distinct quartet with a large coupling constant.

    • δ ~ 130-135 ppm: Aromatic carbons.

    • δ ~ 118-120 ppm: Aromatic carbons.

    • δ ~ 35-40 ppm: The methine carbon (-CH).

    • δ ~ 18-20 ppm: The methyl carbons (-CH₃).

Infrared (IR) Spectroscopy
  • ~1680-1700 cm⁻¹: A strong, sharp absorption band corresponding to the C=O (ketone) stretching vibration.

  • ~1250-1270 cm⁻¹ (strong) and ~1160-1180 cm⁻¹ (strong): Intense bands characteristic of the C-F stretching vibrations of the -OCF₃ group.

  • ~1600 cm⁻¹: Aromatic C=C stretching.

  • ~2900-3000 cm⁻¹: Aliphatic C-H stretching.

Mass Spectrometry (MS)
  • Molecular Ion (M⁺): A peak at m/z = 232.07, corresponding to the molecular weight of the compound.

  • Key Fragments: Expect fragmentation patterns corresponding to the loss of the isopropyl group (m/z = 189) and the formation of the trifluoromethoxybenzoyl cation (m/z = 189). Another significant fragment would be the acylium ion at m/z = 71, from cleavage of the bond between the carbonyl carbon and the aromatic ring.

Analytical Workflow Diagram

Analytical_Workflow cluster_confirm Structural Confirmation Crude Crude Product (Post-Workup) Purify Purification (Column Chromatography) Crude->Purify Pure Isolated Compound Purify->Pure NMR ¹H & ¹³C NMR Pure->NMR Aliquots for Analysis IR IR Spectroscopy Pure->IR Aliquots for Analysis MS Mass Spectrometry Pure->MS Aliquots for Analysis Purity Purity Assessment (HPLC / GC) NMR->Purity IR->Purity MS->Purity Final Confirmed Pure Product (>97%) Purity->Final

Caption: A standard workflow for purification and validation.

Reactivity and Applications

The primary value of this compound lies in its role as a synthetic precursor.[1] The ketone functionality can be readily transformed. For example, it can be reduced to the corresponding secondary alcohol, which can then be used in further synthetic steps. Its structural motifs are found in molecules being investigated for various biological activities, underscoring its importance in discovery chemistry pipelines.

Safety and Handling

Toxicological data for this specific compound is limited.[1] However, based on its chemical class (fluorinated aromatic ketone), it should be handled with appropriate care in a laboratory setting.[1][5]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[7] Avoid contact with skin and eyes.[5][7]

  • First Aid: In case of contact, wash the affected area thoroughly with soap and water. If inhaled, move to fresh air. If ingested, rinse the mouth with water. In all cases of significant exposure, consult a physician.[4]

  • Fire Safety: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide to extinguish fires.[4]

Conclusion

This compound is a well-defined chemical entity with significant utility as a synthetic intermediate. Its properties are largely governed by its aromatic ketone core and the influential trifluoromethoxy group. A thorough understanding of its synthesis, particularly the nuances of the Friedel-Crafts acylation, and a robust analytical approach to its characterization are essential for its effective application in research and development, especially within the pharmaceutical sector.

References

A Comprehensive Technical Guide to the Safe Handling of 2-Methyl-1-[4-(trifluoromethoxy)phenyl]propan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential safety protocols and handling procedures for 2-Methyl-1-[4-(trifluoromethoxy)phenyl]propan-1-one (CAS No. 56425-84-4). As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and experimental integrity in the laboratory.

Compound Profile and Hazard Identification

This compound is a fluorinated aromatic ketone, primarily utilized as an intermediate in the synthesis of pharmacologically active agents.[1] Its molecular structure, featuring a trifluoromethoxy group, imparts unique chemical properties that necessitate careful handling.

While comprehensive toxicological data for this specific compound is limited, the available information and the nature of fluorinated organic compounds warrant a cautious approach.[1] One supplier Safety Data Sheet (SDS) indicates that the substance may be harmful if swallowed, inhaled, or in contact with skin.[2] Furthermore, it has been flagged as a potential endocrine disrupting compound.[3] It is crucial to handle this substance as potentially hazardous until more definitive data becomes available.

Known Physical and Chemical Properties:

PropertyValueSource
Molecular Formula C11H11F3O2[2][4][5][6]
Molecular Weight 232.20 g/mol [4][6]
Appearance White to off-white crystalline powder or colorless solid/liquid[1]
Melting Point 17 °C[2]
Boiling Point 233 °C[2]
Flash Point 100.5 °C[2]
Density 1.192 g/cm³[2]
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol, acetone, and dichloromethane.[1]

GHS Classification and Hazard Statements:

A harmonized GHS classification for this compound is not consistently available across all suppliers. Some sources report no available data for pictograms and hazard statements.[2][5] However, based on information for structurally related compounds and general principles for fluorinated aromatics, the following potential hazards should be considered:

  • Acute Toxicity: Potential for harm if swallowed, inhaled, or in contact with skin.[2]

  • Skin and Eye Irritation: Assumed to be an irritant based on the chemical class.

  • Environmental Hazard: Fluorinated organic compounds can be persistent in the environment. A closely related compound is classified as toxic to aquatic life with long-lasting effects.[7]

Engineering Controls and Personal Protective Equipment (PPE)

The primary principle for handling this compound is to minimize all potential routes of exposure. This is achieved through a combination of robust engineering controls and appropriate PPE.

Engineering Controls:

  • Chemical Fume Hood: All weighing, handling, and experimental procedures involving this compound must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[2]

  • Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.

Personal Protective Equipment (PPE):

The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.

Protection TypeRecommended EquipmentSpecifications & Rationale
Eye and Face Chemical splash goggles and a face shield.Goggles must meet ANSI Z87.1 standards. A face shield provides an additional layer of protection against splashes, especially during transfers and reactions.[1]
Hand Chemical-resistant gloves (e.g., nitrile).For prolonged or repeated contact, it is advisable to consult the glove manufacturer's resistance data. Double-gloving can provide enhanced protection.[8]
Body Flame-resistant laboratory coat.A fully buttoned lab coat protects the skin from accidental contact.[1]
Respiratory NIOSH/MSHA approved respirator.A respirator should be used if there is a risk of generating aerosols or if working outside of a fume hood.[1]

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is paramount to maintaining a safe laboratory environment.

Handling:

  • Avoid dust and aerosol formation.

  • Use non-sparking tools. [9]

  • Prevent fire caused by electrostatic discharge. [9]

  • Wash hands thoroughly after handling. [2]

  • Contaminated clothing should be changed and washed before reuse. [2]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place. [9]

  • Keep away from heat, sparks, and open flames. [2]

  • Store separately from oxidizing agents and other incompatible materials. [2][9]

Emergency Procedures

Preparedness for accidental exposure or release is a critical component of laboratory safety.

First-Aid Measures:

  • General Advice: In all cases of exposure, seek immediate medical attention and show the Safety Data Sheet to the attending physician.[2][5]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[2][5]

  • Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing.[2][5]

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.[2][5]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.[2][5]

Accidental Release Measures:

  • Evacuate Personnel: Keep unnecessary personnel away from the spill area.

  • Ensure Adequate Ventilation.

  • Personal Protection: Wear appropriate PPE as outlined in Section 2.

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[9]

  • Clean-up:

    • For solid spills, carefully sweep up and place in a suitable, closed container for disposal. Avoid creating dust.

    • For liquid spills, absorb with an inert material (e.g., sand, diatomaceous earth) and place in a container for disposal.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

Disposal Considerations

All chemical waste must be handled and disposed of in accordance with local, state, and federal regulations.

Waste Disposal Protocol:

  • Collection: Collect all waste containing this compound in a dedicated, clearly labeled, and sealed container.

  • Compatibility: Do not mix with other incompatible waste streams.

  • Disposal Route: The material can be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[9]

  • Contaminated Packaging: Containers should be triple-rinsed (or equivalent) and can be offered for recycling or reconditioning. Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill.[9]

Visualizing Safety Workflows

Risk Assessment and Mitigation Workflow:

cluster_assessment Risk Assessment cluster_mitigation Mitigation Strategy Identify Hazards Identify Hazards Evaluate Exposure Potential Evaluate Exposure Potential Identify Hazards->Evaluate Exposure Potential Chemical Properties Assess Severity Assess Severity Evaluate Exposure Potential->Assess Severity Procedure & Quantity Engineering Controls Engineering Controls Assess Severity->Engineering Controls Inhalation Risk PPE Selection PPE Selection Assess Severity->PPE Selection Contact Risk Safe Work Procedures Safe Work Procedures Assess Severity->Safe Work Procedures Operational Risk

Caption: A logical workflow for risk assessment and mitigation when handling the compound.

Emergency Spill Response Protocol:

Spill Occurs Spill Occurs Evacuate Area Evacuate Area Spill Occurs->Evacuate Area Don PPE Don PPE Evacuate Area->Don PPE Contain Spill Contain Spill Don PPE->Contain Spill Clean Up Spill Clean Up Spill Contain Spill->Clean Up Spill Decontaminate Area Decontaminate Area Clean Up Spill->Decontaminate Area Dispose of Waste Dispose of Waste Decontaminate Area->Dispose of Waste

References

The Strategic Role of 2-Methyl-1-[4-(trifluoromethoxy)phenyl]propan-1-one in Modern Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 2-Methyl-1-[4-(trifluoromethoxy)phenyl]propan-1-one, a key synthetic intermediate in contemporary medicinal chemistry. We will delve into its synthesis, physicochemical properties, and, most importantly, its strategic application in the construction of complex heterocyclic scaffolds with significant pharmacological potential. This document serves as a comprehensive resource for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, field-proven methodologies.

Introduction: The Emergence of a Versatile Building Block

In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing moieties has become a cornerstone of rational drug design. The trifluoromethoxy group (-OCF₃), in particular, offers a unique combination of high lipophilicity and metabolic stability, often enhancing the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.[1] this compound emerges as a pivotal building block, providing a synthetically accessible scaffold that combines this desirable fluorine motif with a reactive ketone functionality.

This guide will illuminate the synthesis of this intermediate and showcase its utility in the construction of pyrazole derivatives, a class of heterocyclic compounds renowned for their diverse pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.[2]

Physicochemical Properties and Handling

This compound is a white to off-white crystalline solid at room temperature, possessing a faint, characteristic ketone-like odor.[3] It exhibits low solubility in water but is readily soluble in common organic solvents such as dichloromethane, ethanol, and acetone.[3]

PropertyValueSource
CAS Number 56425-84-4[1][4]
Molecular Formula C₁₁H₁₁F₃O₂[4]
Molecular Weight 232.20 g/mol [5]
Boiling Point 233 °C[6]
Melting Point 17 °C[6]
Density 1.192 g/cm³[6]

Handling and Storage: Standard laboratory safety protocols should be observed, including the use of personal protective equipment. The compound should be stored in a cool, dry place away from oxidizing agents.[6]

Synthesis of the Intermediate: A Friedel-Crafts Approach

The most common and industrially scalable synthesis of this compound is achieved through a Friedel-Crafts acylation reaction.[3] This classic electrophilic aromatic substitution involves the reaction of trifluoromethoxybenzene with isobutyryl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

Reaction Mechanism

The reaction proceeds through the formation of a highly electrophilic acylium ion, which is generated from the interaction of isobutyryl chloride with aluminum chloride. This acylium ion then attacks the electron-rich trifluoromethoxybenzene ring, followed by the restoration of aromaticity through the loss of a proton.

Experimental Protocol: Friedel-Crafts Acylation

Materials:

  • Trifluoromethoxybenzene

  • Isobutyryl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice-water bath.

  • Slowly add isobutyryl chloride (1.05 equivalents) to the stirred suspension.

  • After the addition is complete, add trifluoromethoxybenzene (1.0 equivalent) dropwise via the dropping funnel, maintaining the temperature at 0-5 °C.

  • Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

  • Transfer the quenched mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Aluminum chloride is highly moisture-sensitive; its reaction with water would deactivate the catalyst and generate HCl, leading to unwanted side reactions.

  • Controlled Temperature: The initial reaction is exothermic; cooling to 0 °C controls the reaction rate and prevents potential side reactions.

  • Acidic Workup: The acidic workup is crucial to decompose the aluminum chloride complex formed with the product ketone and to remove any unreacted aluminum chloride.

Application as a Synthetic Intermediate: The Gateway to Pyrazole Scaffolds

The true value of this compound lies in its ability to be transformed into more complex, pharmacologically relevant structures. A prime example is its use in the synthesis of substituted pyrazoles. This transformation is typically a two-step process: conversion to a 1,3-diketone followed by cyclocondensation with a hydrazine derivative.

Step 1: Synthesis of the 1,3-Diketone Intermediate via Claisen Condensation

The first step involves a Claisen condensation to introduce a second carbonyl group, forming a 1,3-diketone. This is achieved by reacting the starting ketone with an ester in the presence of a strong base.

4.1.1. Experimental Protocol: Claisen Condensation

Materials:

  • This compound

  • Ethyl acetate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid, dilute

Procedure:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere, suspend sodium hydride (1.5 equivalents) in anhydrous THF.

  • To this suspension, add a solution of this compound (1.0 equivalent) and ethyl acetate (2.0 equivalents) in anhydrous THF dropwise at room temperature.

  • After the addition is complete, heat the mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates the consumption of the starting ketone.

  • Cool the reaction mixture to 0 °C and carefully quench by the slow addition of water.

  • Acidify the aqueous mixture with dilute hydrochloric acid to a pH of ~5-6.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • The resulting 1,3-diketone can be used in the next step without further purification.

Step 2: Synthesis of the Pyrazole Ring via Cyclocondensation

The 1,3-diketone intermediate is then reacted with a hydrazine derivative in a cyclocondensation reaction, often referred to as the Knorr pyrazole synthesis, to form the pyrazole ring.[7][8]

4.2.1. Experimental Protocol: Pyrazole Formation

Materials:

  • 1,3-Diketone intermediate from the previous step

  • Hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine)

  • Ethanol or acetic acid

Procedure:

  • Dissolve the crude 1,3-diketone (1.0 equivalent) in ethanol or acetic acid in a round-bottom flask.

  • Add hydrazine hydrate (1.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. If not, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography.

The Significance of Pyrazole Derivatives in Drug Discovery

The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates. The synthetic route outlined above provides access to a diverse range of substituted pyrazoles, with the potential for tuning their pharmacological properties through modifications at various positions of the pyrazole ring and the pendant aromatic group.

Examples of Pharmacological Activities of Pyrazole-Containing Compounds:

  • Anti-inflammatory: Celecoxib, a selective COX-2 inhibitor.

  • Anticancer: Crizotinib, an ALK and ROS1 inhibitor.

  • Antiviral: Sivextro (tedizolid phosphate), an oxazolidinone antibiotic with a pyrazole moiety.

The trifluoromethoxy group on the pyrazole derivatives synthesized from our intermediate is expected to enhance their metabolic stability and cell permeability, making them attractive candidates for further drug development efforts.

Visualizing the Synthetic Workflow

To provide a clear overview of the synthetic pathway, the following diagrams illustrate the key transformations.

Synthesis_of_Intermediate trifluoromethoxybenzene Trifluoromethoxybenzene intermediate This compound trifluoromethoxybenzene->intermediate AlCl₃, DCM isobutyryl_chloride Isobutyryl Chloride isobutyryl_chloride->intermediate

Caption: Synthesis of the ketone intermediate via Friedel-Crafts acylation.

Pyrazole_Synthesis start_ketone This compound diketone 1,3-Diketone Intermediate start_ketone->diketone NaH, THF pyrazole Substituted Pyrazole diketone->pyrazole Ethanol, Reflux ethyl_acetate Ethyl Acetate ethyl_acetate->diketone hydrazine Hydrazine hydrazine->pyrazole

Caption: Two-step synthesis of a substituted pyrazole from the ketone intermediate.

Conclusion

This compound is a strategically important synthetic intermediate that provides a reliable entry point to a variety of complex molecules. Its synthesis via Friedel-Crafts acylation is robust and scalable. The subsequent transformation of this ketone into pyrazole derivatives, as detailed in this guide, highlights its value in generating libraries of compounds with high potential for biological activity. The incorporation of the trifluoromethoxy group offers inherent advantages in drug design, making this intermediate and its derivatives highly relevant for ongoing and future research in medicinal chemistry and drug development.

References

"2-Methyl-1-[4-(trifluoromethoxy)phenyl]propan-1-one" potential biological activities

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Potential Biological Activities of 2-Methyl-1-[4-(trifluoromethoxy)phenyl]propan-1-one

Abstract

This technical guide provides a comprehensive exploration of the potential biological activities of the synthetic compound this compound (CAS No. 56425-84-4). While primarily documented as an intermediate in the manufacturing of agricultural chemicals, its molecular architecture, particularly the presence of a trifluoromethoxy phenyl ketone scaffold, suggests a plausible and compelling profile for pharmacological activity.[1][2] This document synthesizes information from structural analogs and the known roles of its key chemical moieties to hypothesize a primary biological target: Monoamine Oxidase (MAO) . We present a detailed, field-proven framework for the systematic investigation of this hypothesis, from initial in vitro enzymatic assays to subsequent in vivo behavioral models. This guide is intended for researchers, scientists, and drug development professionals seeking to unlock the therapeutic potential of this and structurally related molecules.

Introduction and Molecular Profile

This compound is a fluorinated aromatic ketone.[1] The incorporation of fluorine, specifically in the form of a trifluoromethoxy (-OCF₃) group, is a well-established strategy in medicinal chemistry to enhance critical drug-like properties.[3] These properties often include increased metabolic stability, improved lipophilicity, and enhanced permeability across the blood-brain barrier, making such compounds attractive candidates for targeting the central nervous system (CNS).[4][5]

While the subject molecule is currently utilized as an industrial intermediate, its structural similarity to known pharmacologically active agents warrants a thorough investigation into its potential biological effects.[1][6]

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 56425-84-4[2][7]
Molecular Formula C₁₁H₁₁F₃O₂[2][8]
Molecular Weight 232.20 g/mol [2][8]
IUPAC Name This compound[2]
Physical Description White to off-white crystalline powder or liquid[1][2]
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol and acetone[1]

Core Hypothesis: Monoamine Oxidase (MAO) Inhibition

The primary hypothesis of this guide is that this compound acts as an inhibitor of Monoamine Oxidase (MAO). MAOs are mitochondrial enzymes critical for the degradation of monoamine neurotransmitters, such as serotonin, norepinephrine, and dopamine.[9] They exist in two main isoforms:

  • MAO-A: Preferentially metabolizes serotonin and norepinephrine. Its inhibition is a validated strategy for treating depression and anxiety disorders.[10]

  • MAO-B: Primarily metabolizes dopamine. Selective inhibitors of MAO-B are used in the management of Parkinson's disease and have potential in other neurodegenerative conditions.[10]

Causality for the Hypothesis: The trifluoromethoxy-substituted phenyl ring presents an electron-withdrawing feature that can facilitate interactions with the active site of MAO enzymes. The overall lipophilicity imparted by this group suggests the compound could readily access the mitochondrial membrane where MAOs are located.[4] Therefore, a logical and scientifically sound starting point for characterizing this molecule's biological activity is to assess its inhibitory potential against both MAO-A and MAO-B.

The Monoamine Oxidase Signaling Pathway

The diagram below illustrates the central role of MAO in neurotransmitter regulation. Inhibition of this enzyme leads to an increase in the synaptic availability of key monoamines.

MAO_Pathway Pre_Neuron Presynaptic Neuron Synapse Synaptic Cleft Pre_Neuron->Synapse MAO Monoamine Oxidase (MAO) (Mitochondria) Pre_Neuron->MAO Reuptake Post_Neuron Postsynaptic Neuron Receptor Postsynaptic Receptors Synapse->Receptor Binding MA Monoamines (Serotonin, Dopamine, Norepinephrine) Receptor->Post_Neuron Signal Transduction Metabolites Inactive Metabolites MAO->Metabolites Compound 2-Methyl-1-[4-(trifluoromethoxy) phenyl]propan-1-one Compound->MAO Inhibition In_Vitro_Workflow start Start prep_reagents Prepare Reagents: - Recombinant hMAO-A/hMAO-B - Test Compound Dilutions - Positive Controls (Clorgyline, Selegiline) - Substrate (e.g., Tyramine) - H₂O₂ Probe (e.g., Amplex Red) & HRP start->prep_reagents plate_setup Plate Setup (384-well): Dispense Assay Buffer, Enzyme, and Test Compound/Controls prep_reagents->plate_setup pre_incubation Pre-incubation (e.g., 15 min at 37°C) Allows inhibitor to bind to enzyme plate_setup->pre_incubation initiate_reaction Initiate Reaction: Add Substrate + Probe/HRP mixture pre_incubation->initiate_reaction incubation Kinetic Read: Measure fluorescence every 2 min for 30 min (Ex/Em ~535/590 nm) initiate_reaction->incubation data_analysis Data Analysis: - Calculate reaction rates (V₀) - Plot % Inhibition vs. [Compound] - Determine IC₅₀ using non-linear regression incubation->data_analysis end End data_analysis->end In_Vivo_Workflow start Start acclimatize Animal Acclimatization (e.g., Male C57BL/6 mice, 1 week) start->acclimatize grouping Randomly Assign Mice to Groups: 1. Vehicle Control (e.g., Saline + 5% Tween 80) 2. Positive Control (e.g., Imipramine) 3. Test Compound (Multiple Doses) acclimatize->grouping dosing Administer Treatment (e.g., Intraperitoneal injection) 60 minutes prior to test grouping->dosing fst Forced Swim Test: - Place mouse in beaker of water (25°C) - Record session for 6 minutes dosing->fst scoring Behavioral Scoring: - Analyze last 4 minutes of the session - Measure total time spent immobile (Observer blinded to treatment groups) fst->scoring data_analysis Statistical Analysis: - Compare immobility time across groups (e.g., One-way ANOVA with post-hoc test) scoring->data_analysis end End data_analysis->end

References

Methodological & Application

Application Notes and Protocols: Leveraging 2-Methyl-1-[4-(trifluoromethoxy)phenyl]propan-1-one for the Synthesis of Novel CNS Modulators

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

The quest for novel Central Nervous System (CNS) modulators with improved efficacy and safety profiles is a cornerstone of modern medicinal chemistry. A key strategy in this endeavor is the use of versatile chemical building blocks that allow for the systematic exploration of chemical space. 2-Methyl-1-[4-(trifluoromethoxy)phenyl]propan-1-one emerges as a highly valuable starting material in this context. Its unique structural features, particularly the trifluoromethoxy substituent, offer significant advantages in tuning the physicochemical and pharmacokinetic properties of target molecules. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic application of this ketone in the synthesis of potential CNS modulators. We will delve into detailed synthetic protocols, the underlying chemical principles, and the rationale for its use in constructing next-generation neurological therapeutics.

Introduction: The Strategic Advantage of the Trifluoromethoxy Group in CNS Drug Design

The trifluoromethoxy (-OCF₃) group has become a favored substituent in contemporary drug design, especially for agents targeting the CNS. Its popularity stems from a unique combination of properties that can profoundly influence a drug candidate's profile:

  • Enhanced Metabolic Stability: The carbon-fluorine bonds in the -OCF₃ group are exceptionally strong, rendering it highly resistant to metabolic degradation by cytochrome P450 enzymes. This often translates to a longer half-life and improved bioavailability of the drug molecule.

  • Increased Lipophilicity: The trifluoromethoxy group significantly increases the lipophilicity of a molecule (Hansch parameter, π ≈ 1.04). This property is crucial for CNS drugs as it facilitates their ability to cross the blood-brain barrier, a critical hurdle for reaching their site of action.

  • Modulation of Electronic Properties: As a strong electron-withdrawing group, the -OCF₃ moiety can modulate the pKa of nearby functional groups and influence ligand-receptor interactions. This allows for fine-tuning of the binding affinity and selectivity of the drug candidate.

  • Improved Permeability: The lipophilic nature of the trifluoromethoxy group can also enhance the passive diffusion of molecules across cellular membranes, further contributing to better absorption and distribution.

This compound, by incorporating this privileged group, serves as an excellent starting point for the synthesis of a diverse array of CNS modulator scaffolds.

Synthetic Pathways and Core Reactions

The ketone functionality of this compound is the primary reactive handle for a variety of chemical transformations. Below, we outline key synthetic routes that leverage this reactivity to construct core structures relevant to CNS drug discovery.

Reductive Amination: A Gateway to Bioactive Amines

Reductive amination is a cornerstone of medicinal chemistry for the synthesis of secondary and tertiary amines, which are prevalent in many CNS-active compounds. This one-pot reaction involves the initial formation of an imine or enamine intermediate from the ketone and a primary or secondary amine, followed by in-situ reduction.

Workflow for Reductive Amination:

G A This compound C Imine/Enamine Intermediate A->C B Primary/Secondary Amine B->C E Final Amine Product C->E D Reducing Agent (e.g., NaBH(OAc)₃) D->E

Caption: Reductive Amination Workflow.

Protocol: Synthesis of N-Benzyl-2-methyl-1-[4-(trifluoromethoxy)phenyl]propan-1-amine

  • Reaction Setup: To a solution of this compound (1.0 eq) in 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (0.1 M), add benzylamine (1.1 eq).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours. The progress of imine formation can be monitored by TLC or LC-MS.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture. Rationale: NaBH(OAc)₃ is a mild and selective reducing agent, well-suited for reductive aminations, as it does not readily reduce the starting ketone.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with an organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Grignard and Organolithium Additions: Carbon Scaffold Elaboration

The addition of organometallic reagents, such as Grignard or organolithium reagents, to the carbonyl group of this compound allows for the introduction of a wide range of carbon-based substituents and the creation of tertiary alcohols. These alcohols can serve as key intermediates for further functionalization.

Protocol: Synthesis of 2-Methyl-1-phenyl-1-[4-(trifluoromethoxy)phenyl]propan-1-ol

  • Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous THF (0.2 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Rationale: Low temperatures are crucial to prevent side reactions and control the reactivity of the organometallic reagent.

  • Reagent Addition: Slowly add a solution of phenylmagnesium bromide (PhMgBr) or phenyllithium (PhLi) (1.2 eq) dropwise to the cooled solution.

  • Reaction Monitoring: Stir the reaction at -78 °C for 1-2 hours. The reaction progress can be monitored by TLC.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Allow the mixture to warm to room temperature.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. The crude tertiary alcohol can be purified by flash chromatography.

Application in the Synthesis of a Putative CNS Modulator: A Case Study

To illustrate the practical application of this compound, we present a hypothetical synthetic route to a novel scaffold with potential activity at G-protein coupled receptors (GPCRs), a common target class for CNS drugs.

Synthetic Scheme:

G A This compound B Reductive Amination with (R)-1-phenylethylamine A->B C Chiral Amine Intermediate B->C D Acylation with Chloroacetyl Chloride C->D E Acylated Intermediate D->E F Intramolecular Cyclization E->F G Final Putative CNS Modulator F->G

Caption: Multi-step synthesis of a putative CNS modulator.

This multi-step synthesis demonstrates how the initial ketone can be elaborated into a more complex, chiral molecule with potential biological activity. The introduction of chirality is often critical for achieving selectivity and potency in CNS targets.

Data Summary

The following table summarizes typical reaction outcomes for the protocols described above. Note that yields are highly dependent on reaction scale and purification efficiency.

Reaction TypeStarting MaterialReagentsProductTypical Yield (%)
Reductive AminationThis compoundBenzylamine, NaBH(OAc)₃N-Benzyl-2-methyl-1-[4-(trifluoromethoxy)phenyl]propan-1-amine75-90%
Grignard AdditionThis compoundPhenylmagnesium bromide2-Methyl-1-phenyl-1-[4-(trifluoromethoxy)phenyl]propan-1-ol80-95%

Conclusion

This compound is a powerful and versatile building block for the synthesis of novel CNS modulators. Its trifluoromethoxy group imparts desirable pharmacokinetic properties, while the ketone functionality provides a convenient handle for a wide range of chemical transformations. The protocols and strategies outlined in this document offer a solid foundation for researchers and drug development professionals to explore the rich chemical space accessible from this valuable starting material, paving the way for the discovery of next-generation therapies for neurological disorders.

"Experimental protocol for Friedel-Crafts acylation with 2-Methyl-1-[4-(trifluoromethoxy)phenyl]propan-1-one"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Experimental Protocol

Topic: Friedel-Crafts Acylation for the Synthesis of 2-Methyl-1-[4-(trifluoromethoxy)phenyl]propan-1-one

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the synthesis of this compound, a key intermediate in pharmaceutical research.[1] The protocol details a robust Friedel-Crafts acylation of (trifluoromethoxy)benzene with isobutyryl chloride, utilizing aluminum chloride as a Lewis acid catalyst. We delve into the mechanistic underpinnings of the reaction, offer a detailed, step-by-step experimental procedure, and provide insights into process optimization and safety. This guide is designed to be a self-validating system, explaining the causality behind each experimental choice to ensure reproducibility and success.

Introduction: Significance and Background

The Friedel-Crafts acylation, a cornerstone of organic synthesis developed by Charles Friedel and James Crafts in 1877, remains an indispensable tool for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring.[2] This electrophilic aromatic substitution reaction is pivotal for producing aryl ketones, which are prevalent structural motifs in pharmaceuticals, agrochemicals, and fine chemicals.[3]

The target molecule, this compound, is a fluorinated aromatic ketone of significant interest.[1] The trifluoromethoxy (-OCF₃) group is a valuable substituent in medicinal chemistry, often enhancing metabolic stability, lipophilicity, and binding affinity of drug candidates. This protocol provides a reliable pathway to access this important building block.

The Underlying Chemistry: Reaction Mechanism

The Friedel-Crafts acylation proceeds through the generation of a highly reactive electrophile, the acylium ion, which then attacks the electron-rich aromatic ring.[4]

The mechanism involves three primary stages:

  • Formation of the Acylium Ion: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), reacts with the acylating agent (isobutyryl chloride). The AlCl₃ coordinates to the chlorine atom, polarizing the C-Cl bond and facilitating its cleavage to form a resonance-stabilized acylium ion.[5]

  • Electrophilic Aromatic Substitution: The π-electrons of the (trifluoromethoxy)benzene ring act as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step forms a non-aromatic carbocation intermediate known as a sigma complex or arenium ion.[4]

  • Restoration of Aromaticity: A weak base, typically AlCl₄⁻, abstracts a proton from the carbon bearing the new acyl group, collapsing the sigma complex, restoring aromaticity to the ring, and regenerating the AlCl₃ catalyst.[2]

A crucial aspect of this reaction is that the product, an aryl ketone, is a moderate Lewis base that forms a stable complex with the strong Lewis acid catalyst (AlCl₃).[6] This complex is typically irreversible under reaction conditions, meaning a stoichiometric amount or even a slight excess of the "catalyst" must be used. The complex is subsequently hydrolyzed during the aqueous workup to release the final ketone product.[6][7]

References

A Robust HPLC-MS/MS Method for the Quantitative Analysis of 2-Methyl-1-[4-(trifluoromethoxy)phenyl]propan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

This application note details a highly selective and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of 2-Methyl-1-[4-(trifluoromethoxy)phenyl]propan-1-one. This compound is a key intermediate in the synthesis of various pharmacologically active agents, particularly central nervous system modulators and cannabinoid receptor ligands[1]. The accurate quantification of this analyte in complex matrices is crucial for pharmacokinetic studies, process chemistry, and quality control. The method described herein utilizes a straightforward protein precipitation protocol for sample preparation, followed by rapid chromatographic separation on a C18 stationary phase and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This protocol is designed to be a self-validating system, providing a reliable and reproducible workflow for researchers in pharmaceutical and drug development fields.

Introduction and Analyte Properties

This compound is a fluorinated aromatic ketone whose robust analysis is essential for advancing drug discovery programs that rely on it as a building block[1]. The presence of the trifluoromethoxy group imparts unique properties to parent molecules, often enhancing metabolic stability and cell membrane permeability. Consequently, a validated analytical method is paramount.

The development of this HPLC-MS method was guided by the analyte's specific physicochemical properties. Its moderate solubility in common organic solvents and poor solubility in water dictate the choice of sample preparation and chromatographic conditions[1].

Table 1: Physicochemical Properties of the Analyte

PropertyValueSource
IUPAC Name This compound[2]
CAS Number 56425-84-4[1][2][3][4]
Molecular Formula C₁₁H₁₁F₃O₂[1][2][3][4]
Molecular Weight 232.20 g/mol [1][2][3][4]
Appearance White to off-white crystalline powder[1]
Solubility Sparingly soluble in water; soluble in ethanol, acetone, dichloromethane[1]
Chemical Structure Chemical structure of this compoundPubChem CID: 91852

Experimental Protocols

Rationale for Method Design

The chosen methodology is a balance of efficiency, robustness, and sensitivity.

  • Sample Preparation: Protein Precipitation (PPT) was selected for its simplicity, speed, and cost-effectiveness. It is highly effective for removing the bulk of proteins from biological matrices like plasma or serum, which could otherwise interfere with the analysis or damage the HPLC column[5][6]. Acetonitrile is used as the precipitation solvent due to its excellent ability to denature proteins while efficiently solubilizing the target analyte.

  • Chromatography: Reversed-phase HPLC with a C18 column is the gold standard for separating small to medium polarity molecules. The analyte's structure suggests moderate hydrophobicity, making it ideal for retention and separation on a C18 phase[7]. The use of formic acid as a mobile phase additive is critical; it acidifies the mobile phase, promoting the protonation of the analyte's ketone group, which is essential for efficient ionization via Electrospray Ionization (ESI) and results in superior peak shape.

  • Mass Spectrometry: ESI in positive ion mode was chosen as the ketone moiety is readily protonated to form the [M+H]⁺ ion. A triple quadrupole mass spectrometer operating in MRM mode provides unparalleled selectivity and sensitivity by monitoring a specific precursor-to-product ion transition, effectively filtering out background noise from complex matrices[8].

Required Materials and Reagents
  • This compound reference standard (≥97% purity)

  • Acetonitrile (HPLC or LC-MS grade)

  • Methanol (HPLC or LC-MS grade)

  • Formic acid (LC-MS grade, ≥99%)

  • Ultrapure water (18.2 MΩ·cm)

  • Control matrix (e.g., human plasma, rat serum)

  • 1.5 mL polypropylene microcentrifuge tubes

  • 2 mL HPLC vials with septa caps

Step-by-Step Sample Preparation Protocol (Protein Precipitation)
  • Aliquot Matrix: Pipette 100 µL of the biological matrix (e.g., plasma, serum) into a 1.5 mL microcentrifuge tube. For method validation, use blank matrix for calibration standards and quality controls (QCs).

  • Spike Standard: Add the appropriate volume of working standard solution (or internal standard, if used) to the matrix.

  • Add Precipitation Solvent: Add 300 µL of ice-cold acetonitrile to the tube. The 3:1 ratio of solvent to sample is optimal for efficient protein removal[6].

  • Vortex: Cap the tube and vortex vigorously for 60 seconds to ensure thorough mixing and complete protein precipitation.

  • Centrifuge: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C. This will form a tight pellet of precipitated proteins at the bottom of the tube.

  • Transfer Supernatant: Carefully collect 200 µL of the clear supernatant without disturbing the protein pellet and transfer it to an HPLC vial.

  • Dilute (Optional but Recommended): Add 200 µL of ultrapure water containing 0.1% formic acid to the vial. This step ensures the final sample solvent is compatible with the initial mobile phase conditions, preventing peak distortion.

  • Inject: The sample is now ready for injection into the HPLC-MS/MS system.

HPLC-MS/MS Instrumental Conditions

High-Performance Liquid Chromatography (HPLC) Parameters

Table 2: HPLC Method Parameters

ParameterCondition
HPLC System Agilent 1290 Infinity II, Waters ACQUITY UPLC, or equivalent
Column Phenomenex Kinetex C18 (2.6 µm, 100 Å, 50 x 2.1 mm) or equivalent
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Program Time (min)
0.0
0.5
3.0
4.0
4.1
5.0
Mass Spectrometry (MS) Parameters

The following parameters are a starting point and should be optimized for the specific instrument in use. The precursor ion is the protonated molecule [M+H]⁺. The product ion (m/z 189.1) corresponds to the stable fragment generated by the loss of the isobutyraldehyde moiety, a characteristic fragmentation pathway for this structure.

Table 3: Mass Spectrometry Method Parameters

ParameterSetting
MS System Sciex QTRAP 6500+, Waters Xevo TQ-S, or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition Q1 Mass (Da)
233.2
Ion Source Gas 1 50 psi
Ion Source Gas 2 55 psi
Curtain Gas 35 psi
IonSpray Voltage 5500 V
Temperature 500°C
Collision Gas (CAD) Medium (e.g., 9 psi)
Declustering Potential (DP) 80 V
Entrance Potential (EP) 10 V
Collision Energy (CE) 25 eV
Collision Cell Exit Potential (CXP) 12 V

Analytical Workflow and Data Processing

The overall analytical process follows a streamlined path from sample receipt to final data reporting. This workflow is designed to maximize throughput while maintaining data integrity.

HPLC-MS Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Receive Sample (e.g., Plasma) PPT 2. Protein Precipitation (Acetonitrile) Sample->PPT Centrifuge 3. Centrifugation PPT->Centrifuge Supernatant 4. Transfer Supernatant to HPLC Vial Centrifuge->Supernatant HPLC 5. HPLC Separation (C18 Column) Supernatant->HPLC MSMS 6. MS/MS Detection (MRM Mode) HPLC->MSMS Integrate 7. Peak Integration MSMS->Integrate Calibrate 8. Calibration Curve (Linear Regression) Integrate->Calibrate Report 9. Quantify & Report Results Calibrate->Report

Diagram Caption: End-to-end workflow for the analysis of this compound.

Data acquisition and processing are performed using the instrument manufacturer's software (e.g., Sciex Analyst®, Waters MassLynx®). A calibration curve is constructed by plotting the peak area of the analyte against its nominal concentration. A linear regression with a 1/x² weighting factor is typically used for quantification in bioanalytical assays.

Trustworthiness: A Self-Validating System

To ensure the trustworthiness and reliability of results, this method should be validated according to regulatory guidelines (e.g., FDA or EMA bioanalytical method validation guidance). Key validation parameters include:

  • Selectivity and Specificity: Analyzing at least six different blank matrix lots to ensure no endogenous interferences are present at the retention time of the analyte.

  • Linearity and Range: Demonstrating a linear relationship between analyte concentration and instrument response over a defined range (e.g., 1-1000 ng/mL). The correlation coefficient (r²) should be ≥ 0.99.

  • Accuracy and Precision: Determining the intra- and inter-day accuracy (% bias) and precision (% CV) at a minimum of four concentration levels (LLOQ, LQC, MQC, HQC). Acceptance criteria are typically ±15% (±20% at the LLOQ).

  • Matrix Effect: Assessing the degree of ion suppression or enhancement caused by the sample matrix. This is a critical parameter for ensuring analytical accuracy[9].

  • Stability: Evaluating the stability of the analyte in the matrix under various storage and handling conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).

By thoroughly validating these parameters, the protocol becomes a self-validating system, providing high confidence in the generated quantitative data.

Conclusion

The HPLC-MS/MS method presented provides a robust, sensitive, and selective tool for the quantitative analysis of this compound in complex matrices. The simple sample preparation protocol and rapid chromatographic runtime make it suitable for high-throughput applications in drug development and research environments. This application note serves as a comprehensive guide and a solid foundation for further method optimization and validation.

References

Application Notes & Protocols for the Purification of 2-Methyl-1-[4-(trifluoromethoxy)phenyl]propan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the purification of 2-Methyl-1-[4-(trifluoromethoxy)phenyl]propan-1-one, a key fluorinated aromatic ketone often utilized as an intermediate in the synthesis of pharmacologically active agents.[1] We delve into the critical aspects of impurity profiling, strategy selection, and the practical execution of two primary purification techniques: Flash Column Chromatography for high-purity requirements and Recrystallization for scalable, bulk purification. This guide is intended for researchers, chemists, and drug development professionals seeking robust and validated protocols to achieve high levels of purity for this compound.

Compound Profile & Physicochemical Properties

Understanding the fundamental properties of the target compound is the cornerstone of developing an effective purification strategy. This compound is a stable fluorinated ketone whose behavior in various purification systems is dictated by its structure and physical characteristics.

PropertyValueSource
IUPAC Name This compound[2]
CAS Number 56425-84-4[1][3][4][5]
Molecular Formula C₁₁H₁₁F₃O₂[1][2][4]
Molecular Weight 232.20 g/mol [1][2][4]
Appearance White to off-white crystalline powder or colorless solid.[1]Guidechem[1]
Solubility Sparingly soluble in water; soluble in common organic solvents (e.g., ethanol, acetone, dichloromethane).[1]Guidechem[1]

Impurity Profile: Understanding the Contaminants

Effective purification begins with a theoretical analysis of the potential impurities arising from the synthesis route. The most common synthesis for this compound is the Friedel-Crafts acylation of trifluoromethoxybenzene with isobutyryl chloride or a related acylating agent, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃).[1][6][7]

Common impurities may include:

  • Unreacted Starting Materials: Residual trifluoromethoxybenzene and isobutyryl chloride (or its hydrolyzed form, isobutyric acid).

  • Regioisomers: While the trifluoromethoxy group is strongly para-directing, trace amounts of ortho or meta acylated isomers may form.

  • Catalyst Residues: Hydrolyzed Lewis acid (e.g., aluminum hydroxides) from the aqueous workup phase.

  • Solvent Residues: Trace amounts of the solvent used during the reaction or extraction.

  • Poly-acylated Byproducts: Although Friedel-Crafts acylation is less prone to poly-substitution than alkylation, over-acylation can occur under certain conditions, leading to higher molecular weight impurities.[8]

Strategic Approach to Purification

The choice of purification technique is a critical decision based on the scale of the synthesis, the nature of the impurities, and the final purity requirement.

Decision-Making Flowchart

The following diagram illustrates a logical workflow for selecting the most appropriate purification technique.

Purification_Decision_Tree start Crude Product Analysis (TLC, NMR) scale_check Scale of Synthesis? start->scale_check purity_check Required Purity? scale_check->purity_check < 10 g (Lab Scale) recrystallization Recrystallization scale_check->recrystallization > 10 g (Pilot/Bulk) impurity_check Impurity Polarity? purity_check->impurity_check 95-99% (Intermediate) chromatography Flash Column Chromatography purity_check->chromatography > 99% (Analytical Standard) impurity_check->chromatography Similar to Product impurity_check->recrystallization Significantly Different extraction Specialized Extraction (e.g., Bisulfite Wash) impurity_check->extraction Reactive Ketone/ Aldehyde Impurities final_product Pure Product (>99%) chromatography->final_product recrystallization->final_product extraction->scale_check Pre-purification Step

Caption: Decision tree for selecting a purification method.

Comparison of Primary Techniques
TechniqueProsConsBest For
Flash Chromatography High resolution for closely-related impurities; applicable to non-crystalline oils; rapid.[9][10]Requires significant solvent volumes; less scalable; labor-intensive.Small-scale (<10 g) syntheses requiring >99% purity.
Recrystallization Highly scalable; cost-effective (low solvent use); can yield exceptionally pure crystalline material.[11][12]Compound must be a solid; requires finding a suitable solvent system; less effective if impurities co-crystallize.[13]Large-scale (>10 g) purification where a crystalline solid is desired.
Bisulfite Extraction Specifically removes reactive ketones and aldehydes; simple liquid-liquid extraction setup.[14][15]Only removes carbonyl-containing impurities; requires recovery step from aqueous layer.Removing unreacted aldehyde or ketone starting materials or byproducts.

Detailed Experimental Protocols

Safety Precaution: All procedures should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and appropriate gloves, must be worn.

Protocol 1: High-Purity Purification by Flash Column Chromatography

This method is ideal for obtaining an analytical-grade sample by separating the target compound from closely related isomers and non-polar impurities.

A. Materials & Reagents

  • Crude this compound

  • Silica Gel (230-400 mesh)[16]

  • Solvents: n-Hexane (Hex), Ethyl Acetate (EtOAc) - HPLC grade

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Glass chromatography column

  • Pressurized air or nitrogen source[10]

  • Fraction collection tubes

B. Procedure

  • Solvent System Selection:

    • Develop a mobile phase using TLC. Dissolve a small amount of the crude material in dichloromethane.

    • Spot on a TLC plate and elute with varying ratios of Hex:EtOAc (e.g., 19:1, 9:1, 4:1).

    • The ideal solvent system will give the target compound an Rf value of ~0.3-0.4, with clear separation from impurities. A 9:1 Hex:EtOAc mixture is a good starting point.

  • Column Packing (Slurry Method):

    • Plug the bottom of the column with a small piece of cotton or glass wool.[17]

    • In a beaker, create a slurry of silica gel in the initial, non-polar eluent (e.g., pure hexane). The consistency should be pourable but not overly dilute.

    • Pour the slurry into the column. Use the pressurized air source to gently push the solvent through, compacting the silica bed. Tap the column gently to remove air bubbles.[18] Never let the top of the silica bed run dry.[10]

  • Sample Loading (Dry Loading):

    • Dissolve the crude product (e.g., 1 g) in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (~2-3 g) to this solution.

    • Remove the solvent under reduced pressure (rotary evaporator) until a free-flowing powder is obtained.[16] This is the "dry-loaded" sample.

    • Carefully add the dry-loaded sample to the top of the packed silica bed.

  • Elution and Fraction Collection:

    • Carefully add the eluting solvent to the column.

    • Begin elution using low air pressure to achieve a steady flow rate (approx. 5 cm/minute solvent drop).[18]

    • Start with a low polarity mobile phase (e.g., 95:5 Hex:EtOAc) and gradually increase the polarity (e.g., to 90:10, 85:15) if needed (gradient elution).

    • Collect fractions in test tubes.[17]

  • Fraction Analysis:

    • Spot every few fractions on a TLC plate.

    • Visualize the spots under a UV lamp.

    • Combine the fractions that contain only the pure product.

    • Remove the solvent from the combined pure fractions under reduced pressure to yield the purified compound.

Protocol 2: Bulk Purification by Recrystallization

This method is the industry standard for purifying large quantities of solid APIs and intermediates.[11][12]

A. Materials & Reagents

  • Crude this compound (must be solid)

  • Screening solvents (e.g., Isopropanol, Ethanol, Heptane, Toluene, Water)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Büchner funnel and filter flask

  • Vacuum source

B. Procedure

  • Solvent Selection:

    • The goal is to find a solvent (or solvent pair) in which the compound is highly soluble when hot and poorly soluble when cold.

    • Place a small amount of crude material (~50 mg) in several test tubes.

    • Add a few drops of a single solvent to each tube. A good solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating.

    • If no single solvent works, try a binary solvent system (e.g., Ethanol/Water, Toluene/Heptane). Dissolve the compound in the "good" solvent (e.g., hot Ethanol) and add the "anti-solvent" (e.g., Water) dropwise until the solution becomes cloudy. Add a drop of the good solvent to clarify and then allow to cool.[11]

  • Dissolution:

    • Place the bulk crude material in an appropriately sized Erlenmeyer flask.

    • Add the chosen solvent portion-wise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary to avoid reducing the final yield.

  • Decolorization (Optional):

    • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration through fluted filter paper to remove the charcoal.

  • Crystallization:

    • Remove the flask from the heat source and cover it. Allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for forming large, pure crystals.[19]

    • Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

    • Dry the crystals in a vacuum oven at a mild temperature until a constant weight is achieved.

Purity Assessment & Characterization

Post-purification analysis is mandatory to confirm the identity and purity of the final product. A combination of methods provides the most comprehensive validation.[20]

  • Melting Point Determination: A pure crystalline solid will exhibit a sharp, narrow melting point range. Impurities typically cause melting point depression and broadening.[21][22]

  • Thin-Layer Chromatography (TLC): The purified product should appear as a single spot on the TLC plate, with an Rf value that matches a reference standard.

  • High-Performance Liquid Chromatography (HPLC) / Gas Chromatography (GC): These techniques are used to quantify purity. The product should show a single major peak, allowing for purity calculation as a percentage of the total integrated peak area.[23]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural confirmation. The resulting spectrum should match the known structure of this compound, and the absence of impurity peaks confirms its purity.[23][24]

  • Infrared (IR) Spectroscopy: This method confirms the presence of key functional groups, primarily the ketone carbonyl (C=O) stretch.

References

The Strategic Role of 2-Methyl-1-[4-(trifluoromethoxy)phenyl]propan-1-one in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of more effective and environmentally benign crop protection agents has led to a paradigm shift in the design and synthesis of novel agrochemicals. Within this landscape, fluorinated organic compounds have emerged as a cornerstone of modern pesticide development. The incorporation of fluorine-containing moieties, such as the trifluoromethoxy group, can dramatically enhance the biological activity, metabolic stability, and pharmacokinetic properties of a molecule.[1][2] This guide provides an in-depth exploration of the application of 2-Methyl-1-[4-(trifluoromethoxy)phenyl]propan-1-one and structurally related compounds in agrochemical synthesis, with a focus on the insecticide metaflumizone. We will delve into the synthetic protocols, the rationale behind the experimental choices, and the structure-activity relationships that underpin the efficacy of these next-generation pesticides.

The Trifluoromethoxy Group: A Game-Changer in Agrochemical Design

The trifluoromethoxy (-OCF3) group is a lipophilic, electron-withdrawing moiety that offers several advantages in the design of bioactive molecules.[3] Its introduction into a molecular scaffold can significantly increase the compound's metabolic stability by blocking potential sites of oxidative metabolism. Furthermore, the high electronegativity of the fluorine atoms can influence the electronic properties of the entire molecule, leading to enhanced binding affinity with the target protein. In the context of agrochemicals, these properties translate to increased potency, longer residual activity, and often, a more favorable toxicological profile.[1]

While this compound is recognized as an intermediate in the manufacturing of pesticides, we will focus on a closely related and well-documented example to illustrate the synthetic utility of the trifluoromethoxy-phenyl scaffold: the synthesis of the insecticide metaflumizone .[4]

Metaflumizone: A Case Study in Trifluoromethoxy-Driven Innovation

Metaflumizone is a broad-spectrum semicarbazone insecticide that provides excellent control of a wide range of economically important pests, including Lepidoptera and Coleoptera.[5] Its unique mode of action as a sodium channel blocker, which differs from that of pyrethroids and other insecticide classes, makes it a valuable tool for resistance management programs.[5][6] The synthesis of metaflumizone is a prime example of how a trifluoromethoxy-containing building block can be strategically employed to create a highly effective and selective insecticide.

The Synthesis of Metaflumizone: A Step-by-Step Protocol

The industrial synthesis of metaflumizone is achieved through the condensation of two key intermediates: m-trifluoromethylphenyl-4-nitrilebenzylketone and p-trifluoromethoxyphenylaminohydrazide.[7][8] The following protocol is a representative example based on published methodologies.[8]

Reaction Scheme:

G intermediate1 m-trifluoromethylphenyl- 4-nitrilebenzylketone metaflumizone Metaflumizone intermediate1->metaflumizone Condensation intermediate2 p-trifluoromethoxyphenyl- aminohydrazide intermediate2->metaflumizone

A high-level overview of the Metaflumizone synthesis.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )
m-trifluoromethylphenyl-4-nitrilebenzylketoneN/A289.26
p-trifluoromethoxyphenylaminohydrazideN/A221.15
Toluene108-88-392.14
p-Toluenesulfonic acid (catalyst)104-15-4172.20

Experimental Protocol:

  • Reactor Setup: A 500 mL three-necked round-bottom flask is equipped with a mechanical stirrer, a thermometer, and a Dean-Stark apparatus connected to a condenser.

  • Charging the Reactor: The flask is charged with m-trifluoromethylphenyl-4-nitrilebenzylketone (28.9 g, 0.1 mol), p-trifluoromethoxyphenylaminohydrazide (24.3 g, 0.11 mol), and toluene (250 mL).

  • Initiating the Reaction: The mixture is stirred to ensure homogeneity, and p-toluenesulfonic acid (0.17 g, 1 mmol) is added as a catalyst.

  • Azeotropic Water Removal: The reaction mixture is heated to reflux (approximately 110-120 °C). The water generated during the condensation reaction is azeotropically removed using the Dean-Stark apparatus. The reaction progress is monitored by observing the amount of water collected.

  • Reaction Completion and Cooldown: After approximately 2-3 hours, or when no more water is collected, the reaction is considered complete. The heating is stopped, and the mixture is allowed to cool to room temperature.

  • Product Isolation: The cooled reaction mixture is further chilled to 0-5 °C in an ice bath to promote the precipitation of the product. The solid is collected by filtration, washed with cold toluene, and dried under vacuum to yield metaflumizone.

Expected Yield: 90-95% Purity (by HPLC): >98%

Causality Behind Experimental Choices: A Deeper Dive
  • Choice of Solvent (Toluene): Toluene is an ideal solvent for this reaction due to its ability to form an azeotrope with water, facilitating its removal and driving the reaction equilibrium towards the product. Its boiling point is also suitable for achieving a reasonable reaction rate without causing degradation of the reactants or products.

  • Catalyst (p-Toluenesulfonic acid): An acid catalyst is employed to protonate the carbonyl oxygen of the ketone, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydrazide. This significantly accelerates the rate of the condensation reaction.

  • Molar Ratio of Reactants: A slight excess of the hydrazide component is often used to ensure the complete consumption of the more complex and expensive ketone intermediate.

  • Temperature and Reaction Time: The reaction is carried out at reflux to ensure a sufficient reaction rate and efficient azeotropic removal of water. The reaction time is determined by monitoring the completion of water removal, which is a direct measure of the reaction's progress.

Structure-Activity Relationship and Isomerism

Metaflumizone exists as a mixture of E- and Z-isomers due to the restricted rotation around the C=N double bond. The commercial product is predominantly the E-isomer, which is the more biologically active form.[7] This highlights the importance of stereochemistry in the design of potent agrochemicals. The trifluoromethoxy group, in conjunction with the trifluoromethyl group on the other phenyl ring, contributes to the overall lipophilicity and electronic properties of the molecule, which are crucial for its interaction with the target sodium channel in insects.

G cluster_0 Metaflumizone Core Structure cluster_1 Key Functional Groups Phenyl_A Phenyl Ring A (with -CF3 group) Semicarbazone_Bridge Semicarbazone Bridge (C=N bond) Phenyl_A->Semicarbazone_Bridge CF3 Trifluoromethyl (-CF3) - Enhances lipophilicity - Metabolic stability Phenyl_A->CF3 Phenyl_B Phenyl Ring B (with -OCF3 group) Semicarbazone_Bridge->Phenyl_B OCF3 Trifluoromethoxy (-OCF3) - High lipophilicity - Blocks metabolism - Influences electronic properties Phenyl_B->OCF3 CN Cyano (-CN) - Contributes to polarity and binding

Key structural features of Metaflumizone and their contributions to its activity.

Conclusion

The strategic incorporation of the trifluoromethoxy group into organic molecules is a powerful tool in the development of modern agrochemicals. The synthesis of metaflumizone serves as a compelling example of how this unique functional group can be leveraged to create a potent, selective, and metabolically stable insecticide. While this compound represents a valuable intermediate, the principles demonstrated in the synthesis of metaflumizone are broadly applicable to the design and development of a wide range of next-generation crop protection agents. As the demand for more sustainable and effective agricultural solutions continues to grow, the role of fluorinated intermediates like this compound is poised to become even more critical.

References

Strategic Synthesis of Novel Derivatives from 2-Methyl-1-[4-(trifluoromethoxy)phenyl]propan-1-one: A Guide for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide:

Abstract: This document provides a comprehensive guide for the synthetic derivatization of 2-Methyl-1-[4-(trifluoromethoxy)phenyl]propan-1-one, a key intermediate in the development of pharmacologically active agents.[1] Recognizing the importance of this scaffold, particularly in the synthesis of central nervous system modulators and cannabinoid receptor ligands, we present detailed, field-proven protocols for four critical transformations of its carbonyl group.[1] This guide is designed for researchers, medicinal chemists, and drug development professionals, offering not just step-by-step instructions but also the underlying chemical logic and expert insights necessary for successful synthesis, troubleshooting, and innovation. The protocols covered include ketone reduction, reductive amination, Grignard-mediated C-C bond formation, and Wittig olefination, each providing a gateway to a distinct class of novel chemical entities.

Introduction to the Core Scaffold

This compound is a fluorinated aromatic ketone that serves as a versatile starting material in medicinal chemistry.[1] Its structure, featuring a trifluoromethoxy-substituted phenyl ring, offers metabolic stability and unique electronic properties, while the isopropyl ketone moiety provides a reactive handle for a multitude of chemical transformations.

Table 1: Physicochemical Properties of the Starting Material

PropertyValueReference(s)
CAS Number 56425-84-4[2][3][][5]
Molecular Formula C₁₁H₁₁F₃O₂[1][3]
Molecular Weight 232.20 g/mol [1][3][]
Appearance White to off-white crystalline powder or colorless liquid.[1][3]
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol, acetone, and dichloromethane.[1]
Boiling Point 233°C[6]
Density 1.192 g/cm³[6]

This guide will explore four primary synthetic pathways originating from this ketone, providing the necessary protocols to generate alcohols, amines, extended-chain tertiary alcohols, and alkenes.

Pathway I: Reduction to Secondary Alcohols

The reduction of the carbonyl group to a secondary alcohol is a fundamental transformation that introduces a hydroxyl group, a key pharmacophore capable of hydrogen bonding. This conversion also creates a chiral center, opening possibilities for stereoselective synthesis or chiral separation.

Scientific Principle

The most common and practical method for this reduction in a research setting is the use of sodium borohydride (NaBH₄). It is a mild and selective reducing agent that readily reduces aldehydes and ketones without affecting more robust functional groups like esters or the trifluoromethoxy group. The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon.

Detailed Experimental Protocol: Synthesis of 2-Methyl-1-[4-(trifluoromethoxy)phenyl]propan-1-ol
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (2.32 g, 10.0 mmol).

  • Dissolution: Dissolve the ketone in 30 mL of methanol (MeOH) and cool the solution to 0°C using an ice-water bath.

  • Reagent Addition: While stirring, add sodium borohydride (0.42 g, 11.0 mmol, 1.1 equivalents) portion-wise over 15 minutes. Causality Note: Portion-wise addition is crucial to control the exothermic reaction and prevent excessive hydrogen gas evolution.

  • Reaction Monitoring: Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by slowly adding 20 mL of 1 M hydrochloric acid (HCl) at 0°C to neutralize the excess NaBH₄ and hydrolyze the borate ester intermediate.

  • Extraction: Remove the methanol under reduced pressure. Add 50 mL of ethyl acetate to the aqueous residue and transfer to a separatory funnel. Wash the organic layer with saturated sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude alcohol.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of 5% to 20% ethyl acetate in hexanes) to afford the pure secondary alcohol.

Expected Characterization Data
  • IR Spectroscopy: Disappearance of the strong C=O stretch (approx. 1680 cm⁻¹) and appearance of a broad O-H stretch (approx. 3400 cm⁻¹).

  • ¹H NMR Spectroscopy: Appearance of a new signal for the carbinol proton (CH-OH) and the hydroxyl proton (-OH).

  • ¹³C NMR Spectroscopy: The carbonyl carbon signal (approx. 200 ppm) will be replaced by a carbinol carbon signal (approx. 70-80 ppm).

Pathway II: Synthesis of Amines via Reductive Amination

Reductive amination is a powerful and widely used method for forming C-N bonds, providing direct access to primary, secondary, and tertiary amines, which are prevalent in active pharmaceutical ingredients (APIs).[7][8][9]

Scientific Principle

This one-pot reaction involves two key steps: the formation of an iminium ion intermediate from the ketone and an amine, followed by its immediate reduction by a selective hydride agent.[10] Sodium triacetoxyborohydride, NaBH(OAc)₃, is the reagent of choice as it is mild enough not to reduce the starting ketone but is highly effective at reducing the protonated imine (iminium ion).[8][10]

ReductiveAmination Ketone Starting Ketone Imine Iminium Ion Intermediate Ketone->Imine Condensation Amine Primary/Secondary Amine (R-NH₂) Amine->Imine H_plus Acid Catalyst (e.g., AcOH) H_plus->Imine Product Final Amine Derivative Imine->Product Reduction Reducer NaBH(OAc)₃ Reducer->Product

Caption: Workflow for one-pot reductive amination.

Detailed Experimental Protocol: General Procedure
  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol) and the desired amine (1.2 mmol, see Table 2) in 10 mL of an appropriate solvent (e.g., 1,2-dichloroethane or tetrahydrofuran).

  • Acid Catalyst: Add acetic acid (0.1 mmol) to catalyze imine formation. Stir the mixture for 20-30 minutes at room temperature.

  • Reducing Agent: Add sodium triacetoxyborohydride (1.5 mmol, 1.5 equivalents) in one portion. Expert Insight: NaBH(OAc)₃ is moisture-sensitive but less so than other hydrides, making it convenient for this procedure. It selectively reduces the iminium ion in the presence of the ketone.[8]

  • Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor by TLC or LC-MS.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Stir for 30 minutes.

  • Extraction: Extract the mixture with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the residue by flash column chromatography (silica gel, appropriate eluent system, often containing a small percentage of triethylamine for basic products) to obtain the desired amine.

Table 2: Substrate Scope for Reductive Amination

Amine InputReagentExpected Product Structure
AmmoniaAmmonium AcetatePrimary Amine
MethylamineMethylamine HClSecondary Amine
BenzylamineBenzylamineN-Benzyl Secondary Amine
MorpholineMorpholineTertiary Amine

Pathway III: C-C Bond Formation via Grignard Reaction

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of a carbon-carbon bond through the nucleophilic attack of an organomagnesium halide on a carbonyl carbon.[11][12] This pathway transforms the ketone into a more complex tertiary alcohol.

Scientific Principle

The carbon-magnesium bond in a Grignard reagent is highly polarized, making the carbon atom strongly nucleophilic and basic.[13] This "carbanion" attacks the electrophilic carbonyl carbon. A subsequent acidic workup protonates the resulting magnesium alkoxide to yield the tertiary alcohol.[14][15] The entire process must be conducted under strictly anhydrous conditions, as even trace amounts of water will protonate and destroy the Grignard reagent.[11]

GrignardMechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Acidic Workup Ketone Ketone Alkoxide Magnesium Alkoxide Intermediate Ketone->Alkoxide Grignard R-MgBr Grignard->Alkoxide Alkoxide_ref Magnesium Alkoxide H3O H₃O⁺ Alcohol Tertiary Alcohol H3O->Alcohol Alkoxide_ref->Alcohol Protonation

References

"Reaction conditions for derivatizing 2-Methyl-1-[4-(trifluoromethoxy)phenyl]propan-1-one"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Derivatization of 2-Methyl-1-[4-(trifluoromethoxy)phenyl]propan-1-one

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for the chemical derivatization of this compound, a key fluorinated aromatic ketone intermediate in modern drug discovery.[1] The protocols detailed herein are designed for researchers, medicinal chemists, and process development scientists. We move beyond simple step-by-step instructions to explain the underlying chemical principles, ensuring that practitioners can adapt and troubleshoot these methods effectively. The guide covers essential transformations targeting the ketone's primary reactive sites—the α-carbon and the carbonyl group—including α-halogenation for synthetic diversification and oximation for enhanced analytical characterization. Each protocol is structured to be self-validating, with an emphasis on safety, reproducibility, and high-yield synthesis.

Introduction: The Strategic Value of this compound

This compound is a synthetic building block of significant interest in pharmaceutical development, particularly in the synthesis of central nervous system modulators and cannabinoid receptor ligands.[1] Its structure is notable for the trifluoromethoxy (-OCF3) group, which imparts desirable pharmacological properties such as high lipophilicity and metabolic stability.[2]

Derivatization of this ketone is performed for two primary reasons:

  • Synthetic Elaboration: To introduce new functional groups and build molecular complexity, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

  • Analytical Characterization: To modify the molecule to improve its properties for analysis, such as increasing its volatility and thermal stability for Gas Chromatography-Mass Spectrometry (GC-MS).[3][4][5]

This guide focuses on robust and versatile derivatization reactions that provide access to a wide range of molecular scaffolds from this valuable starting material.

Core Reactivity Analysis

Understanding the inherent reactivity of the starting ketone is critical for designing successful derivatization strategies. The molecule's reactivity is dominated by two key locations:

  • The Carbonyl (C=O) Group: This is an electrophilic center, susceptible to nucleophilic attack. It is the target for reactions such as reductions, reductive aminations, and condensations with hydrazine or hydroxylamine derivatives.[6]

  • The α-Hydrogen: The single hydrogen atom on the carbon adjacent to the carbonyl group is acidic due to the electron-withdrawing effect of both the carbonyl and the aromatic ring. This allows for the formation of an enol or enolate intermediate, which can then react with electrophiles in substitution reactions.[7][8][9]

The potent electron-withdrawing nature of the para-trifluoromethoxy group enhances the electrophilicity of the carbonyl carbon and increases the acidity of the α-hydrogen, influencing the conditions required for these transformations.

Protocol I: Acid-Catalyzed α-Bromination

Alpha-halogenation is a fundamental transformation that installs a versatile chemical handle for subsequent nucleophilic substitution or elimination reactions. For ketones with multiple α-hydrogens, achieving mono-halogenation can be challenging. However, in this case, the tertiary α-carbon simplifies the reaction. Acid-catalyzed conditions are employed to prevent the over-halogenation that is common under basic conditions.[7][8][9] The reaction proceeds through an enol intermediate.[8][9]

Experimental Protocol: Mono-bromination

Objective: To synthesize 2-Bromo-2-methyl-1-[4-(trifluoromethoxy)phenyl]propan-1-one.

Materials:

  • This compound (1.0 eq)

  • Glacial Acetic Acid (solvent)

  • Bromine (Br₂) (1.05 eq)

  • Saturated Sodium Bicarbonate solution (NaHCO₃)

  • Saturated Sodium Thiosulfate solution (Na₂S₂O₃)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath.

Procedure:

  • Dissolve this compound in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the flask in an ice bath to 0-5 °C.

  • In a dropping funnel, prepare a solution of bromine in glacial acetic acid.

  • Add the bromine solution dropwise to the stirred ketone solution over 30 minutes, ensuring the temperature remains below 10 °C. The characteristic red-brown color of bromine should fade as it is consumed.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Carefully quench the reaction by pouring the mixture into a beaker of ice water.

  • Extract the aqueous mixture three times with ethyl acetate.

  • Combine the organic layers and wash sequentially with water, saturated sodium thiosulfate solution (to remove excess bromine), saturated sodium bicarbonate solution, and finally, brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the product via column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the pure α-bromo ketone.

Data Summary: α-Bromination Conditions
ParameterConditionRationale
Catalyst/Medium Glacial Acetic AcidActs as both solvent and acid catalyst to promote enol formation.[8]
Halogenating Agent Bromine (Br₂)Effective electrophile for reacting with the electron-rich enol intermediate.
Stoichiometry ~1:1.05 (Ketone:Br₂)A slight excess of bromine ensures complete conversion of the starting material.
Temperature 0-5 °C (addition), RT (reaction)Controls the reaction rate and minimizes side product formation.
Work-up Na₂S₂O₃ washSafely neutralizes any unreacted bromine.

Workflow Diagram: α-Bromination

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification ketone Dissolve Ketone in Acetic Acid cool Cool to 0-5 °C ketone->cool add_br2 Add Br₂ Solution (dropwise) cool->add_br2 stir Stir at RT (2-4 hours) add_br2->stir quench Quench with Ice Water stir->quench extract Extract with Ethyl Acetate quench->extract wash Wash Organic Layer (Na₂S₂O₃, NaHCO₃) extract->wash dry Dry & Concentrate wash->dry purify Column Chromatography dry->purify product product purify->product Yields Pure α-Bromo Ketone G cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_extraction Extraction for Analysis aliquot Aliquot Sample into Vial dry_down Evaporate Solvent (Nitrogen Stream) aliquot->dry_down add_pfbha Add PFBHA Reagent (& Pyridine if needed) dry_down->add_pfbha heat Incubate at 60-75 °C (30-60 min) add_pfbha->heat cool Cool to RT heat->cool extract Liquid-Liquid Extraction with Hexane cool->extract transfer Transfer Hexane Layer to Injection Vial extract->transfer analysis analysis transfer->analysis Ready for GC-MS Injection

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Methyl-1-[4-(trifluoromethoxy)phenyl]propan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Methyl-1-[4-(trifluoromethoxy)phenyl]propan-1-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. This document provides in-depth, experience-driven advice in a direct question-and-answer format, supported by detailed protocols and visual aids to ensure clarity and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound, and what are the key challenges?

The most prevalent and direct method for synthesizing this compound is the Friedel-Crafts acylation of trifluoromethoxybenzene with isobutyryl chloride.[1] This reaction is an electrophilic aromatic substitution where the acyl group is introduced onto the aromatic ring.[2]

The primary challenges associated with this synthesis are:

  • Substrate Reactivity: The trifluoromethoxy (-OCF₃) group is moderately deactivating due to its strong electron-withdrawing nature, which can make the aromatic ring less nucleophilic and thus, less reactive in Friedel-Crafts acylations.[3][4]

  • Catalyst Sensitivity: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is highly sensitive to moisture. Inactivation of the catalyst can lead to low or no product yield.[3]

  • Stoichiometry of Catalyst: Unlike many catalytic reactions, Friedel-Crafts acylation often requires stoichiometric or even excess amounts of the Lewis acid. This is because the ketone product can form a stable complex with the catalyst, effectively sequestering it from the reaction.[5]

  • Regioselectivity: While the -OCF₃ group is an ortho, para-director, steric hindrance from the bulky isobutyryl group generally favors the formation of the para-substituted product, which is the desired isomer. However, controlling the reaction conditions is crucial to minimize the formation of the ortho isomer.[6]

Q2: My reaction is resulting in a low yield. What are the likely causes and how can I troubleshoot this?

Low yields in this Friedel-Crafts acylation can stem from several factors. A systematic approach to troubleshooting is essential.

  • Catalyst Inactivity: The primary suspect is often an inactive Lewis acid catalyst. Aluminum chloride is highly hygroscopic and will be deactivated by any moisture present in the reagents or glassware. Ensure that all glassware is flame-dried, and all reagents and solvents are anhydrous.[3] It is also recommended to use a fresh, unopened container of the Lewis acid or to freshly sublime it before use.

  • Insufficient Catalyst: As the ketone product forms a complex with the Lewis acid, a stoichiometric amount is often necessary.[5] For moderately deactivated substrates like trifluoromethoxybenzene, you may need to increase the catalyst loading to drive the reaction to completion.[4]

  • Sub-optimal Temperature: The reaction temperature can significantly impact the yield. While some acylations proceed at room temperature, this particular reaction may require heating to overcome the activation energy. However, excessively high temperatures can lead to side reactions. An optimization of the reaction temperature is often necessary.[3]

  • Poor Reagent Quality: The purity of trifluoromethoxybenzene and isobutyryl chloride is critical. Impurities can interfere with the reaction and lead to the formation of byproducts.[3]

Q3: I am observing the formation of multiple products. What could be the reason?

The most common side product is the ortho-isomer, 2-Methyl-1-[2-(trifluoromethoxy)phenyl]propan-1-one. While the para product is sterically favored, the reaction conditions can influence the ortho/para ratio.[6]

  • Reaction Temperature: Higher temperatures can sometimes overcome the steric hindrance at the ortho position, leading to an increased proportion of the ortho isomer.[6]

  • Polyacylation: While less common in acylation compared to alkylation due to the deactivating nature of the introduced acyl group, polyacylation can occur under harsh conditions such as high temperatures or a large excess of the acylating agent.[3][6]

Troubleshooting Guide

Issue 1: No or Minimal Product Formation
Potential Cause Explanation Recommended Solution
Inactive Catalyst The Lewis acid (e.g., AlCl₃) has been deactivated by moisture.[3]Ensure all glassware is flame-dried under an inert atmosphere (Nitrogen or Argon). Use anhydrous solvents and fresh or freshly sublimed Lewis acid.
Deactivated Aromatic Ring The trifluoromethoxy group deactivates the ring, making it less reactive towards electrophilic substitution.[4]Increase the amount of Lewis acid catalyst. Consider using a stronger Lewis acid or a more forcing reaction condition (e.g., higher temperature).[4]
Incorrect Reagent Stoichiometry Insufficient acylating agent or catalyst.Verify the molar ratios of your reactants. A slight excess of the acylating agent and at least a stoichiometric amount of the Lewis acid are often required.[5]
Issue 2: Low Yield of the Desired para-Isomer
Potential Cause Explanation Recommended Solution
Sub-optimal Reaction Temperature The temperature may be too low to achieve a reasonable reaction rate or too high, leading to side reactions.[3]Perform small-scale experiments to screen a range of temperatures (e.g., 0 °C to reflux) to find the optimal condition.
Incomplete Reaction The reaction may not have been allowed to proceed for a sufficient amount of time.Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.
Product Loss During Workup/Purification The product may be lost during aqueous workup or purification steps.Optimize the extraction procedure. For purification, column chromatography with a suitable solvent system is often effective.[7]
Issue 3: Formation of Significant Amounts of the ortho-Isomer
Potential Cause Explanation Recommended Solution
High Reaction Temperature Higher temperatures can reduce the kinetic preference for the sterically less hindered para position.[6]Conduct the reaction at the lowest temperature that provides a reasonable reaction rate.
Choice of Lewis Acid Different Lewis acids can exhibit different regioselectivities.While AlCl₃ is common, exploring other Lewis acids like FeCl₃ or ZnCl₂ in small-scale trials may reveal improved para-selectivity.[8]

Experimental Protocols

Protocol 1: Synthesis of this compound

Materials:

  • Trifluoromethoxybenzene

  • Isobutyryl chloride

  • Aluminum chloride (anhydrous)

  • Dichloromethane (anhydrous)

  • Hydrochloric acid (1M)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 to 1.5 equivalents).

  • Add anhydrous dichloromethane to the flask and cool the suspension to 0 °C in an ice bath.

  • Slowly add isobutyryl chloride (1.0 to 1.2 equivalents) to the stirred suspension via the dropping funnel.

  • After the addition is complete, add trifluoromethoxybenzene (1.0 equivalent) dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux (approx. 40 °C) for 2-4 hours. Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, cool the mixture to 0 °C and carefully quench the reaction by the slow addition of crushed ice, followed by 1M HCl.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure product.[7]

Visualizing the Process

Reaction Mechanism

The following diagram illustrates the key steps in the Friedel-Crafts acylation reaction.

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation & Aromaticity Restoration reagent1 Isobutyryl Chloride acylium Acylium Ion + AlCl₄⁻ reagent1->acylium Reaction with Lewis Acid lewis_acid AlCl₃ lewis_acid->acylium acylium_ref Acylium Ion aromatic Trifluoromethoxybenzene sigma Sigma Complex (Arenium Ion) aromatic->sigma Nucleophilic Attack sigma_ref Sigma Complex acylium_ref->sigma product This compound sigma_ref->product Deprotonation by AlCl₄⁻

Caption: Mechanism of the Friedel-Crafts Acylation.

Troubleshooting Workflow

This flowchart provides a logical sequence for addressing common issues during the synthesis.

G start Low Yield or No Reaction check_catalyst Check Catalyst Activity & Anhydrous Conditions start->check_catalyst check_catalyst->start Catalyst Inactive (Use fresh/anhydrous reagents) check_stoichiometry Verify Reagent Stoichiometry check_catalyst->check_stoichiometry Catalyst OK check_stoichiometry->start Incorrect Stoichiometry (Adjust ratios) optimize_temp Optimize Reaction Temperature check_stoichiometry->optimize_temp Stoichiometry OK optimize_temp->start Sub-optimal Temperature optimize_time Optimize Reaction Time optimize_temp->optimize_time Temperature Optimized optimize_time->start Incomplete Reaction success Improved Yield optimize_time->success Time Optimized

Caption: Troubleshooting workflow for low reaction yield.

References

Technical Support Center: Synthesis of 2-Methyl-1-[4-(trifluoromethoxy)phenyl]propan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, chemists, and drug development professionals involved in the synthesis of 2-Methyl-1-[4-(trifluoromethoxy)phenyl]propan-1-one. The primary synthetic route to this important intermediate is the Friedel-Crafts acylation of (trifluoromethoxy)benzene with isobutyryl chloride. While theoretically straightforward, this reaction is prone to several side reactions that can impact yield, purity, and scalability. This document provides in-depth, question-and-answer-based troubleshooting to address the most common challenges encountered during this synthesis.

Overview of the Primary Synthesis Pathway

The core of the synthesis is an electrophilic aromatic substitution where the aromatic ring of (trifluoromethoxy)benzene attacks a resonance-stabilized acylium ion. This ion is generated from isobutyryl chloride through its interaction with a strong Lewis acid catalyst, typically aluminum trichloride (AlCl₃).[1] The product ketone forms a stable complex with the Lewis acid, necessitating a stoichiometric amount of the catalyst and a subsequent aqueous workup to liberate the final product.[2][3]

G Figure 1. Primary Reaction Mechanism R1 Isobutyryl Chloride I1 Acylium Ion Generation (Resonance Stabilized) R1->I1 + AlCl₃ R2 (Trifluoromethoxy)benzene I2 Electrophilic Attack (Formation of σ-complex) R2->I2 Nucleophile Cat AlCl₃ (Lewis Acid) Cat->I1 I1->I2 Electrophile I3 Product-Catalyst Complex I2->I3 Deprotonation & Rearomatization P2 HCl + Regenerated AlCl₃ I2->P2 - H⁺ P1 This compound I3->P1 Aqueous Workup

Caption: The Friedel-Crafts acylation mechanism.

Frequently Asked Questions & Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing both the mechanistic reasoning and actionable solutions.

Issue 1: Poor Regioselectivity and Isomer Contamination

Question: My final product is contaminated with a significant amount of an isomeric byproduct. GC-MS analysis suggests it is the ortho-acylated product. Why am I getting this isomer, and how can I maximize the yield of the desired para-product?

Answer: This is the most common side reaction. The trifluoromethoxy (-OCF₃) group is an ortho, para-director in electrophilic aromatic substitution. While it deactivates the ring compared to a methoxy group, it still directs incoming electrophiles to the positions ortho and para to itself. The formation of the para-product is generally favored due to sterics; the bulky acylium ion experiences less spatial hindrance when attacking the more accessible para position.[4] However, several factors can erode this selectivity.

Causality & Troubleshooting:

  • Reaction Temperature: Higher temperatures provide the acylium ion with sufficient kinetic energy to overcome the steric barrier of the ortho position, leading to a higher proportion of the ortho-isomer.

    • Solution: Maintain a low reaction temperature, typically between 0°C and 5°C, during the addition of the electrophile. Careful monitoring is crucial as the reaction is exothermic.

  • Catalyst Choice & Molarity: While AlCl₃ is standard, its small size does little to sterically influence the reaction.

    • Solution: Consider experimenting with a bulkier Lewis acid catalyst system, which may enhance para-selectivity by sterically blocking the ortho positions. However, this may require significant optimization. A more practical approach is to strictly control the stoichiometry.

G Figure 2. Ortho vs. Para Acylation Pathways cluster_start Reactants cluster_para Para-Attack (Favored) cluster_ortho Ortho-Attack (Disfavored) Start (Trifluoromethoxy)benzene + Acylium Ion Para_Sigma Para σ-Complex (Less Steric Hindrance) Start->Para_Sigma Lower Ea Ortho_Sigma Ortho σ-Complex (More Steric Hindrance) Start->Ortho_Sigma Higher Ea Para_Product Desired Para-Product Para_Sigma->Para_Product Rearomatization Ortho_Product Ortho-Isomer Byproduct Ortho_Sigma->Ortho_Product Rearomatization

Caption: Competing pathways for electrophilic attack.

Data Summary: Impact of Conditions on Regioselectivity

ParameterConditionExpected Outcome on para:ortho RatioRationale
Temperature Low (0-5 °C)IncreaseThe reaction becomes more selective for the sterically favored, lower activation energy pathway.[4]
High (>25 °C)DecreaseIncreased kinetic energy allows the reaction to overcome the steric barrier at the ortho position.
Solvent Non-polar (e.g., CS₂, Dichloromethane)IncreaseLess solvation of the intermediate may accentuate steric differences.
Polar (e.g., Nitrobenzene)DecreaseMay stabilize the more sterically crowded transition state, reducing selectivity.
Addition Rate Slow, DropwiseIncreaseHelps maintain low local concentrations of the electrophile and control the reaction exotherm, preventing temperature spikes.
Issue 2: Reaction Stalls or Fails to Initiate

Question: My reaction is extremely sluggish, or it fails to proceed to completion even after extended reaction times. What could be the cause?

Answer: This issue almost always points to catalyst deactivation or insufficient catalyst activity. The Lewis acid catalyst, AlCl₃, is extremely hygroscopic and reacts violently with water. The presence of even trace amounts of moisture in the reactants or solvent will quench the catalyst, rendering it inactive.

Causality & Troubleshooting:

  • Moisture Contamination: Water reacts with AlCl₃ to form aluminum hydroxides and HCl, destroying its catalytic activity.

    • Solution: Ensure all glassware is rigorously dried (flame-dried under vacuum or oven-dried at >120°C for several hours) and assembled while hot under an inert atmosphere (Nitrogen or Argon). Use freshly opened, anhydrous grade solvents. (Trifluoromethoxy)benzene should be distilled or passed through activated alumina to remove water.

  • Reagent Quality: The quality of the aluminum trichloride is paramount. Old bottles that have been opened multiple times may have significant surface contamination from atmospheric moisture.

    • Solution: Use a fresh, unopened bottle of high-purity AlCl₃. Weigh it out quickly in a glovebox or under a positive pressure of inert gas to minimize exposure to air.

  • Insufficient Catalyst: The product ketone is a Lewis base and forms a 1:1 complex with AlCl₃. This complex is typically stable under the reaction conditions.[2][3] Therefore, slightly more than one molar equivalent of the catalyst is required per mole of the acylating agent.

    • Solution: Use 1.05 to 1.1 molar equivalents of AlCl₃ relative to the limiting reagent (typically the acylating agent).

G Figure 3. Anhydrous Reaction Setup Workflow A 1. Dry Glassware (Oven or Flame-Dry) B 2. Assemble Hot Under Inert Gas (N₂/Ar) A->B C 3. Add Anhydrous Solvent via Syringe B->C D 4. Add AlCl₃ (Under N₂ blanket) C->D E 5. Cool to 0 °C (Ice Bath) D->E F 6. Add Reactants via Syringe (Slowly) E->F G 7. Monitor Reaction (TLC/GC) F->G

Caption: Workflow for ensuring anhydrous conditions.

Issue 3: Suspected Cleavage of the Trifluoromethoxy Group

Question: I am observing a phenolic byproduct in my crude NMR/LC-MS. Could the -OCF₃ group be unstable under the reaction conditions?

Answer: Yes, this is a potential, though less common, side reaction. While the trifluoromethoxy group is significantly more stable than a methoxy group to Lewis acids, it is not completely inert. Under harsh Friedel-Crafts conditions (e.g., high temperatures, prolonged reaction times, or in the presence of protic acid impurities like HF), the -OCF₃ group can become labile.[5] The Lewis acid can coordinate to the oxygen atom, weakening the C-O bond and making it susceptible to cleavage, which after workup would yield 4-hydroxy-2-methyl-1-phenylpropan-1-one.

Causality & Troubleshooting:

  • Harsh Conditions: The combination of a strong Lewis acid and elevated temperatures can promote C-O bond cleavage.

    • Solution: Adhere strictly to low-temperature protocols (0-5 °C). Avoid prolonged reaction times; monitor the reaction closely by TLC or GC and quench it as soon as the starting material is consumed.

  • Catalyst Choice: Aluminum trichloride is a very aggressive Lewis acid.

    • Solution: If -OCF₃ cleavage is a persistent issue, consider screening milder Lewis acids such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂).[6] This will likely require higher temperatures and longer reaction times, necessitating a careful optimization study to balance reactivity with substrate stability.

Experimental Protocols

Protocol 1: Optimized Synthesis of this compound

This protocol is designed to maximize the yield of the para-isomer while minimizing side reactions.

  • Preparation: Flame-dry a three-necked, 250 mL round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a pressure-equalizing dropping funnel. Allow the apparatus to cool to room temperature under a positive flow of dry nitrogen.

  • Reagent Charging: To the flask, add anhydrous dichloromethane (DCM, 100 mL) via syringe. Cool the flask to 0 °C in an ice-water bath. Carefully add aluminum trichloride (AlCl₃, 14.7 g, 110 mmol, 1.1 eq.) in portions under a strong nitrogen counterflow.

  • Electrophile Addition: In the dropping funnel, prepare a solution of isobutyryl chloride (9.4 mL, 90 mmol, 0.9 eq.) in anhydrous DCM (20 mL). Add this solution dropwise to the stirred AlCl₃ suspension over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Nucleophile Addition: Following the complete addition of the acyl chloride, add (trifluoromethoxy)benzene (16.2 g, 100 mmol, 1.0 eq.) dropwise via syringe over 30 minutes, maintaining the internal temperature at 0-5 °C.

  • Reaction: Allow the reaction mixture to stir at 0-5 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) every hour. The reaction is typically complete within 2-4 hours.

  • Workup: Once the reaction is complete, quench it by slowly pouring the mixture into a beaker containing crushed ice (200 g) and concentrated HCl (20 mL) with vigorous stirring.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM (2 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with 1M HCl (50 mL), water (50 mL), saturated sodium bicarbonate solution (50 mL), and finally with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product as an oil or low-melting solid.

Protocol 2: Purification by Column Chromatography
  • Column Preparation: Prepare a silica gel column (230-400 mesh) using a hexane/ethyl acetate gradient system. A typical starting eluent is 98:2 hexane:ethyl acetate.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry, free-flowing powder.[7] Dry-load this powder onto the top of the prepared column.

  • Elution: Begin elution with 98:2 hexane:ethyl acetate, collecting fractions. The desired para-product is less polar and will elute before the ortho-isomer. Monitor the fractions by TLC.

  • Isolation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure to afford this compound as a white to off-white crystalline solid or liquid.[8]

References

Technical Support Center: Improving the Purity of 2-Methyl-1-[4-(trifluoromethoxy)phenyl]propan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Methyl-1-[4-(trifluoromethoxy)phenyl]propan-1-one. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting advice and frequently asked questions to address common purity challenges encountered during its synthesis and purification.

I. Understanding the Compound and Its Synthesis

This compound is a fluorinated aromatic ketone.[1] It typically appears as a white to off-white crystalline powder with limited solubility in water but good solubility in organic solvents like ethanol, acetone, and dichloromethane.[1] The primary synthetic route to this and similar aryl ketones is the Friedel-Crafts acylation.[2][3] This reaction involves treating an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[4][5]

Typical Synthesis Reaction:

While seemingly straightforward, this reaction can lead to several impurities that complicate purification and impact the final product's purity.

II. Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the purity of this compound.

FAQ 1: My final product has a yellowish or brownish tint. What causes this discoloration?

Discoloration in the crude product is often due to residual Lewis acid-ketone complexes or polymeric byproducts formed during the reaction. Inadequate quenching of the reaction or exposure to air and moisture can contribute to the formation of these colored impurities. Standard purification techniques such as column chromatography or recrystallization are typically effective in removing these impurities.

FAQ 2: I'm observing multiple spots on my TLC plate after the reaction. What are the likely impurities?

The presence of multiple spots on a Thin Layer Chromatography (TLC) plate indicates a mixture of compounds. Common impurities in a Friedel-Crafts acylation include:

  • Unreacted Starting Materials: Unconsumed 4-(trifluoromethoxy)benzene or 2-methylpropanoyl chloride.

  • Positional Isomers: Although the trifluoromethoxy group is primarily para-directing, small amounts of ortho-acylated product can form.

  • Poly-acylated Products: The product ketone can sometimes undergo a second acylation, though this is less common than in Friedel-Crafts alkylation.[6]

  • Byproducts from Side Reactions: Decomposition of the acyl chloride or reactions with solvent can lead to other impurities.

FAQ 3: Can I use distillation to purify my product?

While distillation is a viable purification method for some ketones, it may not be ideal for this compound, especially if the impurities have similar boiling points. Vacuum distillation could be an option to reduce the boiling point and prevent thermal decomposition, but techniques like column chromatography and recrystallization often provide better separation and higher purity.[7]

III. Troubleshooting Guide

This section provides detailed solutions to specific problems you might encounter during the synthesis and purification of this compound.

Issue 1: Low Reaction Yield and Significant Unreacted Starting Material

Symptoms:

  • TLC or GC-MS analysis shows a large proportion of unreacted 4-(trifluoromethoxy)benzene.

  • The isolated product yield is significantly lower than expected.

Potential Causes & Solutions:

Cause Explanation Solution
Inactive Catalyst The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture. Contamination with water will deactivate the catalyst, halting the reaction.[8]Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use a freshly opened or properly stored container of the Lewis acid.
Insufficient Catalyst Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid because the product ketone forms a complex with the catalyst, rendering it inactive.[5][8]Use at least a stoichiometric equivalent of the Lewis acid relative to the acylating agent. An excess may be necessary in some cases.
Low Reaction Temperature The reaction may be too slow at lower temperatures, leading to incomplete conversion.Gently heat the reaction mixture as specified in the literature procedure, typically around 60°C for similar reactions.[3] Monitor the reaction progress by TLC.
Deactivated Aromatic Ring While the trifluoromethoxy group is activating, other unintended substituents on the starting material could deactivate the ring towards electrophilic substitution.Verify the purity of your starting 4-(trifluoromethoxy)benzene.
Issue 2: Presence of Isomeric Impurities

Symptoms:

  • NMR or GC-MS analysis indicates the presence of more than one isomer of the product.

  • Difficulty in separating the main product from a closely related impurity.

Potential Causes & Solutions:

Cause Explanation Solution
Ortho-Acylation The trifluoromethoxy group is primarily a para-director, but some ortho-acylation can occur, leading to the formation of 2-Methyl-1-[2-(trifluoromethoxy)phenyl]propan-1-one.Optimize reaction conditions (temperature, solvent, and catalyst) to favor para-substitution. Lower temperatures often increase regioselectivity. Careful purification by column chromatography is usually effective in separating these isomers.
Rearrangement of Acyl Group While less common than in Friedel-Crafts alkylation, rearrangement of the acylium ion can sometimes occur under harsh conditions.This is unlikely with 2-methylpropanoyl chloride. However, maintaining moderate reaction temperatures is always advisable.
Issue 3: Product Decomposition During Purification

Symptoms:

  • The purified product appears discolored or shows signs of degradation after purification.

  • Yield loss during purification steps.

Potential Causes & Solutions:

Cause Explanation Solution
Acidic Silica Gel Standard silica gel can be slightly acidic and may cause degradation of sensitive compounds, including some ketones.[9]For column chromatography, consider using deactivated (neutral) silica gel or alumina. You can also neutralize the silica gel by washing it with a dilute solution of a non-nucleophilic base like triethylamine in the eluent.
High Temperatures During Solvent Removal Prolonged heating during solvent evaporation can lead to thermal decomposition.Use a rotary evaporator with a water bath at a moderate temperature (e.g., 40°C) to remove solvents. For high-boiling point solvents, use a high-vacuum pump.

IV. Experimental Protocols

Here are detailed, step-by-step methodologies for the purification of this compound.

Protocol 1: Purification by Flash Column Chromatography

This technique is highly effective for separating the desired product from both more and less polar impurities.[10]

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes (or petroleum ether)

  • Ethyl acetate

  • Glass column, flasks, and other standard laboratory glassware

Procedure:

  • Prepare the Column: Dry pack a glass column with silica gel. The amount of silica should be approximately 50 times the weight of the crude product.[11]

  • Prepare the Sample: Dissolve the crude product in a minimal amount of a suitable solvent like dichloromethane or the eluent mixture. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry powder. This dry-loading method often results in better separation.[11]

  • Load the Column: Carefully add the silica-adsorbed sample to the top of the column.

  • Elute the Column: Start with a non-polar eluent, such as pure hexanes, and gradually increase the polarity by adding ethyl acetate. A typical gradient might be from 100% hexanes to 95:5 hexanes:ethyl acetate.

  • Collect and Analyze Fractions: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Purification by Recrystallization

Recrystallization is an excellent technique for obtaining highly pure crystalline solids.[12] The key is to find a suitable solvent or solvent system.

Materials:

  • Crude this compound

  • Various solvents for testing (e.g., ethanol, methanol, isopropanol, hexanes, ethyl acetate, toluene)

  • Erlenmeyer flask, heating source, and filtration apparatus

Procedure:

  • Solvent Selection: The ideal solvent should dissolve the compound when hot but not when cold. Test small amounts of the crude product in different solvents to find the best one. A mixed solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can also be effective.[13]

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.

V. Visualizing the Purification Workflow

The following diagram illustrates a typical workflow for the purification of this compound.

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product Start Crude Reaction Mixture Quench Aqueous Workup / Quench Start->Quench Extract Solvent Extraction Quench->Extract Dry Drying and Concentration Extract->Dry Purify Primary Purification Dry->Purify Recrystallize Recrystallization Purify->Recrystallize If solid Column Column Chromatography Purify->Column If oil or complex mixture Analyze Purity Analysis (TLC, NMR, GC-MS) Recrystallize->Analyze Column->Analyze PureProduct Pure Product (>98%) Analyze->PureProduct

Caption: A workflow for purifying this compound.

VI. References

  • Guidechem. (n.d.). 2-Methyl-1-[4-(trifluoromethoxy)phenyl]-1-propanone. Retrieved from --INVALID-LINK--

  • Taylor & Francis Online. (2009). Development of Chromatographic Procedure for the Purification of 1,2-Diketone. Retrieved from --INVALID-LINK--

  • Jack Westin. (n.d.). Column Chromatography. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from --INVALID-LINK--

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from --INVALID-LINK--

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from --INVALID-LINK--

  • Physics Forums. (2011). Column Chromatography ketone/silica. Retrieved from --INVALID-LINK--

  • Reddit. (2022). Separating ketones from reaction mixture. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). A Comparative Guide to Aryl Ketone Synthesis. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). 2-Methyl-1-(4-(trifluoromethoxy)phenyl)propan-1-one. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). 2-Methyl-1[4-(trifluoromethoxy)phenyl] propan-1-one. Retrieved from --INVALID-LINK--

  • CP Lab Safety. (n.d.). This compound, min 97%, 100 grams. Retrieved from --INVALID-LINK--

  • University of California, Irvine. (n.d.). Recrystallization and Crystallization. Retrieved from --INVALID-LINK--

  • XIAMEN EQUATION CHEMICAL CO.,LTD. (n.d.). 2-Methyl-1-(4-(trifluoromethoxy)phenyl)propan-1-one. Retrieved from --INVALID-LINK--

  • GuideChem. (n.d.). 2-Methyl-1-[4-(trifluoromethoxy)phenyl]-1-propanone (CAS No. 56425-84-4) SDS. Retrieved from --INVALID-LINK--

  • YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Retrieved from --INVALID-LINK--

  • MDPI. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Retrieved from --INVALID-LINK--

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from --INVALID-LINK--

  • Chemguide. (n.d.). Friedel-Crafts reactions of benzene and methylbenzene. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from --INVALID-LINK--

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). Minimizing byproduct formation in Friedel-Crafts reactions. Retrieved from --INVALID-LINK--

  • ACS Publications. (2011). Aryl Ketone Synthesis via Tandem Orthoplatinated Triarylphosphite-Catalyzed Addition Reactions of Arylboronic Acids with Aldehydes Followed by Oxidation. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). Technical Support Center: Purification of 3-(3-(Trifluoromethyl)phenyl)propan-1-ol. Retrieved from --INVALID-LINK--

  • Google Patents. (2018). 2- methyl-1-phenyl-1-propanol preparation method. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 1-(4-(Trifluoromethyl)phenyl)propan-1-one. Retrieved from --INVALID-LINK--

  • Google Patents. (2015). Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol. Retrieved from --INVALID-LINK--

References

Technical Support Center: Synthesis of 2-Methyl-1-[4-(trifluoromethoxy)phenyl]propan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 2-Methyl-1-[4-(trifluoromethoxy)phenyl]propan-1-one (CAS 56425-84-4).[1][] This fluorinated aromatic ketone is a key intermediate in pharmaceutical research, particularly for developing central nervous system modulators.[3] The most common synthetic route is the Friedel-Crafts acylation of trifluoromethoxybenzene with isobutyryl chloride or isobutyric anhydride, typically catalyzed by a Lewis acid like aluminum chloride (AlCl₃).[3][4] While robust, this electrophilic aromatic substitution reaction can lead to several byproducts that complicate purification and reduce overall yield.[5][6]

This guide provides in-depth troubleshooting advice, mechanistic explanations for byproduct formation, and validated protocols to help researchers identify, mitigate, and resolve common issues encountered during this synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common challenges and questions regarding byproduct formation.

Part 1: Byproduct Identification and Characterization

Question 1: What are the primary byproducts I should expect in my crude reaction mixture?

Answer: The most prevalent byproduct is the isomeric variant, 2-Methyl-1-[2-(trifluoromethoxy)phenyl]propan-1-one (the ortho-isomer). Other potential impurities include unreacted starting materials (trifluoromethoxybenzene) and, under certain conditions, di-acylated products. Hydrolysis of the acylating agent can also introduce isobutyric acid into the mixture.

Question 2: How can I analytically distinguish the desired para-isomer from the ortho-isomer byproduct?

Answer: Chromatographic and spectroscopic methods are essential for resolving and identifying these positional isomers.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC using a C18 column is the standard method for separating acetophenone-type isomers.[7] The para-isomer is typically more hydrophobic and will have a longer retention time than the ortho-isomer under typical reversed-phase conditions (e.g., acetonitrile/water mobile phase). For challenging separations, phenyl-hexyl or pentafluorophenyl (PFP) stationary phases can offer enhanced selectivity through π-π interactions.[7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC provides excellent separation of volatile isomers based on differences in boiling points and polarity. The mass spectra of the isomers will be very similar, often with identical molecular ions (m/z 232.07), but fragmentation patterns may show subtle differences. Retention time is the primary identifier.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is definitive. The aromatic region of the spectrum for the para-isomer will show a characteristic AA'BB' system (two doublets), whereas the ortho-isomer will display a more complex multiplet pattern for its four adjacent aromatic protons.

Compound Analytical Method Expected Observation
Desired Product (para) Reversed-Phase HPLCLonger retention time
Byproduct (ortho) Reversed-Phase HPLCShorter retention time
Desired Product (para) ¹H NMR (Aromatic)Symmetrical AA'BB' pattern (two doublets)
Byproduct (ortho) **¹H NMR (Aromatic)Complex multiplet pattern
Part 2: Mechanistic Origins and Prevention

Question 3: What causes the formation of the ortho-isomer, and how can I minimize it?

Answer: The formation of the ortho-isomer is an inherent consequence of the reaction mechanism. The trifluoromethoxy (-OCF₃) group on the benzene ring is an ortho, para-director in electrophilic aromatic substitution.[8] While it is deactivating overall due to the strong inductive effect of the fluorine atoms, the oxygen's lone pairs can donate electron density via resonance to stabilize the carbocation intermediate (arenium ion) formed during ortho and para attack.[9]

dot graph "OrthoPara_Direction" { graph [layout=dot, rankdir=LR, splines=ortho, label="Mechanism of Ortho vs. Para Acylation", fontname="Arial", fontsize=12, labelloc=t, maxiter=5000]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Trifluoromethoxybenzene +\nIsobutyryl Chloride + AlCl3", fillcolor="#F1F3F4", fontcolor="#202124"]; Acylium [label="Formation of\nAcylium Ion [R-C=O]+", fillcolor="#F1F3F4", fontcolor="#202124"]; Attack [label="Electrophilic Attack\non Aromatic Ring", fillcolor="#F1F3F4", fontcolor="#202124"]; Ortho_Intermediate [label="Ortho-Substituted\nArenium Ion\n(Resonance Stabilized)", fillcolor="#FBBC05", fontcolor="#202124"]; Para_Intermediate [label="Para-Substituted\nArenium Ion\n(Resonance Stabilized)", fillcolor="#FBBC05", fontcolor="#202124"]; Ortho_Product [label="Ortho-Isomer Byproduct", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Para_Product [label="Desired Para-Product\n(Major)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Acylium; Acylium -> Attack; Attack -> Ortho_Intermediate [label="Ortho Attack"]; Attack -> Para_Intermediate [label="Para Attack\n(Sterically Favored)"]; Ortho_Intermediate -> Ortho_Product [label="Deprotonation"]; Para_Intermediate -> Para_Product [label="Deprotonation"]; } dot Caption: Friedel-Crafts acylation pathway leading to ortho and para isomers.

Mitigation Strategies:

  • Lower Reaction Temperature: Running the reaction at lower temperatures (e.g., 0 °C to 5 °C) often increases selectivity for the para-product, which is thermodynamically more stable due to reduced steric hindrance between the bulky isobutyryl group and the -OCF₃ group.

  • Choice of Lewis Acid: While AlCl₃ is common, its high reactivity can sometimes lead to lower selectivity.[4] Experimenting with milder Lewis acids like FeCl₃ or zinc-based catalysts may improve the para:ortho ratio, although reaction times may need to be extended.[5][10]

  • Solvent Effects: The choice of solvent can influence isomer distribution. Less polar solvents like dichloromethane or 1,2-dichloroethane are standard. Highly polar or coordinating solvents should be avoided as they can complex with the Lewis acid catalyst and inhibit the reaction.

Question 4: My yield is low and I see a significant amount of unreacted trifluoromethoxybenzene. What is the likely cause?

Answer: Low conversion is almost always traced back to an issue with the Lewis acid catalyst, typically AlCl₃.

  • Catalyst Inactivation: AlCl₃ is extremely hygroscopic. It reacts violently with atmospheric moisture to form aluminum hydroxides, which are catalytically inactive. The catalyst must be handled under strictly anhydrous conditions (e.g., under a nitrogen or argon atmosphere). Using a freshly opened bottle or a sublimed grade of AlCl₃ is highly recommended.

  • Insufficient Catalyst: Friedel-Crafts acylations require at least a stoichiometric amount of the Lewis acid.[5] This is because the catalyst complexes with both the acyl chloride (to form the reactive acylium ion) and the ketone product.[5] Using a slight excess (e.g., 1.1 to 1.3 equivalents) is common practice to drive the reaction to completion.

Question 5: I've observed a higher molecular weight impurity in my mass spectrum. Could this be a di-acylated product?

Answer: Yes, this is possible, though less common than in Friedel-Crafts alkylation. The acyl group (-COR) attached to the ring is deactivating, making a second substitution reaction less favorable than the first.[5][11] However, di-acylation can occur under forcing conditions:

  • Excess Acylating Agent: Using a large excess of isobutyryl chloride.

  • High Temperatures: Running the reaction at elevated temperatures for prolonged periods.

  • High Catalyst Load: An excessive amount of a highly active Lewis acid.

To avoid this, use a molar ratio of trifluoromethoxybenzene to isobutyryl chloride close to 1:1 or with a slight excess of the aromatic compound.

Troubleshooting Workflow

If you encounter an unexpected result, follow this logical workflow to diagnose and solve the issue.

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// Nodes Start [label="Problem Detected\n(e.g., Low Yield, Extra Peaks)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analyze [label="Analyze Crude Mixture\n(GC-MS, HPLC, NMR)", fillcolor="#F1F3F4", fontcolor="#202124"]; Identify [label="Identify Impurities", shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"];

// Impurity Paths HighOrtho [label="High Ortho-Isomer", fillcolor="#4285F4", fontcolor="#FFFFFF"]; UnreactedSM [label="High Unreacted\nStarting Material", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OtherByproduct [label="Other Byproducts\n(e.g., Di-acylated)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Solutions SolveOrtho [label="Solution:\n1. Lower reaction temp\n2. Screen milder Lewis acids", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; SolveSM [label="Solution:\n1. Use fresh, anhydrous AlCl3\n2. Ensure >1.0 equivalent of AlCl3\n3. Check reagent purity", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; SolveOther [label="Solution:\n1. Use ~1:1 stoichiometry\n2. Avoid high temperatures", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Start -> Analyze; Analyze -> Identify; Identify -> HighOrtho [label="Isomer Ratio Poor?"]; Identify -> UnreactedSM [label="Low Conversion?"]; Identify -> OtherByproduct [label="Unknown Peaks?"];

HighOrtho -> SolveOrtho; UnreactedSM -> SolveSM; OtherByproduct -> SolveOther; } dot Caption: A step-by-step workflow for diagnosing common synthesis problems.

Recommended Experimental Protocols

Protocol 1: HPLC Method for Isomer Quantification

This protocol provides a starting point for separating the para and ortho isomers of this compound.

  • Instrumentation: Standard HPLC system with UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: HPLC-grade Water

    • Solvent B: HPLC-grade Acetonitrile (ACN)

  • Elution Method: Isocratic elution with 65% ACN and 35% Water. (Note: This may require optimization depending on the specific C18 column used).[7]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in the mobile phase and filter through a 0.45 µm syringe filter.

  • Analysis: Inject 10 µL. The ortho-isomer will elute before the desired para-isomer. Quantify using peak area percentages.

Protocol 2: Purification by Recrystallization

Recrystallization is an effective method for removing the more soluble ortho-isomer and other impurities from the solid para-product.

  • Solvent Selection: A mixed solvent system of a non-polar solvent (e.g., heptane or hexane) and a slightly more polar co-solvent (e.g., a small amount of ethyl acetate or isopropanol) often works well.

  • Procedure: a. Dissolve the crude solid in a minimal amount of the hot co-solvent or boiling heptane. b. If needed, add the co-solvent dropwise to the hot primary solvent until the solid just dissolves. c. Allow the solution to cool slowly to room temperature. The desired para-isomer should crystallize out. d. Further cool the flask in an ice bath for 30-60 minutes to maximize recovery. e. Collect the crystals by vacuum filtration, washing with a small amount of cold heptane. f. Dry the crystals under vacuum.

  • Validation: Check the purity of the recrystallized material using the HPLC method described above. A significant reduction in the ortho-isomer peak should be observed.

References

Technical Support Center: Optimizing the Synthesis of 2-Methyl-1-[4-(trifluoromethoxy)phenyl]propan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center for 2-Methyl-1-[4-(trifluoromethoxy)phenyl]propan-1-one synthesis.

Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize this specific chemical transformation. The synthesis of this fluorinated aromatic ketone is typically achieved via a Friedel-Crafts acylation, a powerful but sometimes challenging C-C bond-forming reaction.[1][2][3] This guide provides in-depth, field-proven insights in a question-and-answer format to address common issues and enhance your reaction efficiency.

Core Principles: Understanding the Friedel-Crafts Acylation

The synthesis of this compound involves the reaction of (trifluoromethoxy)benzene with an acylating agent like isobutyryl chloride or isobutyric anhydride. This electrophilic aromatic substitution is catalyzed by a Lewis acid, most commonly aluminum chloride (AlCl₃).[3][4] The reaction proceeds through the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring.[4][5]

The rate of this reaction is influenced by several key factors:

  • The nucleophilicity of the aromatic ring: The electron-donating or -withdrawing nature of substituents on the ring plays a crucial role.

  • The activity of the Lewis acid catalyst: The choice and quantity of the catalyst directly impact the formation of the acylium ion.

  • Reaction temperature: Temperature affects the rate of reaction but can also lead to side products if not controlled.

  • Solvent polarity: The solvent can influence the solubility of reagents and the stability of intermediates.

The trifluoromethoxy (-OCF₃) group on the benzene ring is a deactivating group, which can make the reaction more sluggish than with activated rings.[6][7] Therefore, careful optimization of reaction conditions is critical for achieving a high reaction rate and yield.

Troubleshooting Guide & FAQs

Q1: My reaction is extremely slow or appears to have stalled. What are the primary suspects?

A slow or stalled Friedel-Crafts acylation can usually be attributed to a few common culprits. A systematic check of these factors is the most efficient way to troubleshoot the issue.

  • Catalyst Inactivity: The Lewis acid catalyst, particularly AlCl₃, is highly sensitive to moisture.[6] Any water in your reagents, solvent, or glassware will hydrolyze and deactivate the catalyst. It is imperative to use anhydrous conditions, including freshly opened or purified reagents and flame-dried glassware.

  • Insufficient Catalyst Loading: Unlike many catalytic reactions, Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid.[8][9] This is because the ketone product forms a complex with the catalyst, effectively sequestering it from the reaction cycle.[9] If you are using a substoichiometric amount, the reaction may stop once all the free catalyst has been complexed.

  • Deactivated Aromatic Ring: The -OCF₃ group on your starting material, (trifluoromethoxy)benzene, deactivates the aromatic ring, making it less nucleophilic and slowing the rate of electrophilic aromatic substitution.[6][7] This inherent property of the substrate means that more forcing conditions (e.g., higher temperature, more active catalyst) may be necessary compared to reactions with electron-rich aromatics.

  • Low Reaction Temperature: While some acylations proceed at room temperature, this reaction may require heating to overcome the activation energy, especially with a deactivated substrate.[6]

Q2: How does the choice and amount of Lewis acid catalyst affect the reaction rate?

The Lewis acid is arguably the most critical component for driving this reaction. Its role is to activate the acylating agent to form the acylium ion.[2]

  • Catalyst Choice: Aluminum chloride (AlCl₃) is a powerful and commonly used Lewis acid for Friedel-Crafts reactions.[3] Other options include FeCl₃, ZnCl₂, and TiCl₄.[2][10] For deactivated substrates like (trifluoromethoxy)benzene, a stronger Lewis acid like AlCl₃ is generally preferred. In some cases, superacids like triflic acid have been used to acylate moderately deactivated rings.[11]

  • Catalyst Stoichiometry: As mentioned, a stoichiometric amount (at least 1.0 equivalent) of AlCl₃ is often necessary.[6][9] This is because the ketone product is a Lewis base and will form a stable complex with the AlCl₃, rendering it inactive. To ensure the reaction goes to completion, it is common to use a slight excess (e.g., 1.1 to 1.3 equivalents) of the catalyst.

Catalyst Relative Activity Typical Stoichiometry Notes
AlCl₃ High≥ 1.0 equivalentHighly effective but very moisture-sensitive.[6]
FeCl₃ ModerateCatalytic to StoichiometricLess reactive than AlCl₃ but also a viable option.[3]
ZnCl₂ LowerCatalytic to StoichiometricGenerally considered a milder Lewis acid.[2][9]
Triflic Acid Very HighCatalyticCan be effective for deactivated substrates but may be too harsh.[11]

Q3: What is the optimal temperature for this synthesis, and how does it influence the rate?

Temperature is a double-edged sword in Friedel-Crafts acylation.

  • Increasing Reaction Rate: Generally, increasing the reaction temperature will increase the reaction rate. For a deactivated substrate, heating the reaction mixture may be necessary to achieve a reasonable conversion in a practical amount of time. A typical starting point would be to run the reaction at room temperature and, if the reaction is slow, gently heat it to 40-60°C.

  • Risk of Side Reactions: Excessively high temperatures can lead to side reactions and decomposition of starting materials or products, ultimately lowering the yield.[6] It is crucial to find a balance where the reaction proceeds at a good rate without significant byproduct formation. Monitoring the reaction by TLC or GC-MS at different temperatures is a good optimization strategy.

Q4: Can the choice of solvent impact the reaction speed?

Yes, the solvent can have a significant effect.

  • Common Solvents: Non-polar, aprotic solvents are typically used for Friedel-Crafts acylations. Common choices include dichloromethane (DCM), 1,2-dichloroethane (DCE), and carbon disulfide (CS₂). These solvents are good at dissolving the reagents and do not complex strongly with the Lewis acid catalyst.

  • Solvent Effects: The ideal solvent should keep all reagents in the solution phase. If your starting materials or the catalyst-acyl chloride complex are not fully dissolved, the reaction will be heterogeneous and likely slower. DCM is often a good starting point due to its relatively low boiling point and ability to dissolve a wide range of organic compounds.

Q5: I suspect my reagents are the issue. How do purity and stoichiometry affect the reaction?

Reagent quality is paramount for a successful and reproducible reaction.

  • Purity:

    • Acylating Agent: The isobutyryl chloride should be of high purity. The presence of the corresponding carboxylic acid (isobutyric acid) can consume the Lewis acid catalyst.

    • (Trifluoromethoxy)benzene: Impurities in the aromatic substrate can lead to side reactions.

    • Lewis Acid: Use a fresh, unopened bottle of anhydrous AlCl₃ or one that has been stored properly in a desiccator. Clumps or discoloration can be a sign of decomposition due to moisture.

  • Stoichiometry:

    • Typically, a slight excess of the acylating agent (e.g., 1.1 equivalents) is used relative to the aromatic substrate to ensure complete conversion of the limiting reagent.

    • As discussed, at least a stoichiometric amount of the Lewis acid is required.[8][9]

Q6: I am observing the formation of multiple products. Could this be related to the reaction conditions?

While Friedel-Crafts acylation is less prone to poly-substitution than alkylation because the acyl group deactivates the ring to further substitution, other side reactions can occur.[8][12]

  • Isomer Formation: The -OCF₃ group is an ortho-, para-director. However, due to the steric bulk of the isobutyryl group, the para-substituted product, this compound, is expected to be the major product. If you are seeing significant amounts of the ortho-isomer, you might try running the reaction at a lower temperature, which can sometimes increase regioselectivity.

  • Decomposition: If the reaction is run at too high a temperature or for too long, you may see byproducts resulting from the decomposition of your starting materials or product.

Experimental Protocols

Protocol 1: Standard Synthesis of this compound

This protocol provides a general starting point for the synthesis.

  • Glassware Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a stream of inert gas (e.g., nitrogen or argon). Allow the apparatus to cool to room temperature.

  • Reagent Charging: To the flask, add anhydrous aluminum chloride (1.1 eq) and anhydrous dichloromethane (DCM) as the solvent. Cool the suspension to 0°C in an ice bath.

  • Acylium Ion Formation: Add isobutyryl chloride (1.05 eq) dropwise to the stirred AlCl₃ suspension. Allow the mixture to stir at 0°C for 20-30 minutes.

  • Substrate Addition: Dissolve (trifluoromethoxy)benzene (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture at 0°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the progress by TLC or GC-MS. If the reaction is slow, it can be gently heated to reflux (approx. 40°C for DCM).

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture into a flask containing crushed ice and concentrated HCl. This will hydrolyze the aluminum complexes.

  • Extraction and Purification: Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or distillation.

Protocol 2: Optimization of Catalyst Loading
  • Set up several small-scale reactions in parallel using the procedure in Protocol 1.

  • Vary the amount of AlCl₃ in each reaction (e.g., 0.8 eq, 1.0 eq, 1.2 eq, 1.5 eq).

  • Run all reactions for the same amount of time at the same temperature.

  • Quench the reactions and analyze the conversion and yield for each catalyst loading to determine the optimal amount.

Visualizations

Reaction Mechanism```dot

Friedel_Crafts_Acylation

Caption: Troubleshooting Decision Tree.

References

Technical Support Center: Challenges in the Scale-up of 2-Methyl-1-[4-(trifluoromethoxy)phenyl]propan-1-one Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 2-Methyl-1-[4-(trifluoromethoxy)phenyl]propan-1-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this important fluorinated aromatic ketone.[1] This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the successful and efficient synthesis of this compound.

Overview of Synthetic Routes

The industrial production of this compound, a key intermediate in the synthesis of various pharmacologically active agents, typically relies on robust and scalable chemical transformations.[1] The most common synthetic pathway is the Friedel-Crafts acylation of trifluoromethoxybenzene with isobutyryl chloride, catalyzed by a Lewis acid such as aluminum chloride.[1] Alternative methods, such as the reaction of an organometallic reagent derived from 4-(trifluoromethoxy)bromobenzene with an isobutyryl derivative, are also employed. Each route presents unique challenges, especially during the transition from laboratory-scale to large-scale production.

Below is a visual representation of the primary synthetic pathway.

G trifluoromethoxybenzene Trifluoromethoxybenzene reaction Friedel-Crafts Acylation trifluoromethoxybenzene->reaction isobutyryl_chloride Isobutyryl Chloride isobutyryl_chloride->reaction lewis_acid Lewis Acid (e.g., AlCl₃) lewis_acid->reaction Catalyst product This compound reaction->product caption Primary Synthetic Route via Friedel-Crafts Acylation G start Isomer Formation Detected check_temp Verify Reaction Temperature start->check_temp lower_temp Lower Reaction Temperature check_temp->lower_temp If too high check_lewis_acid Evaluate Lewis Acid Stoichiometry check_temp->check_lewis_acid If optimal purification Purify via Recrystallization or Chromatography lower_temp->purification optimize_lewis_acid Optimize Lewis Acid Amount check_lewis_acid->optimize_lewis_acid If non-optimal check_lewis_acid->purification If optimal optimize_lewis_acid->purification caption Troubleshooting Isomer Formation

References

Technical Support Center: Minimizing Impurities in the Synthesis of Fluorinated Ketones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the synthesis of fluorinated ketones. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of organofluorine chemistry. The introduction of fluorine into organic molecules can dramatically alter their properties, but it also presents unique synthetic challenges, particularly concerning impurity formation.[1][2][3] This resource provides practical, in-depth troubleshooting guides and frequently asked questions to help you anticipate, identify, and minimize impurities in your reactions, ensuring the integrity of your research and development efforts.

Part 1: Troubleshooting Guide - Common Issues & Solutions

This section addresses specific problems you might encounter during the synthesis of fluorinated ketones in a direct question-and-answer format.

Q1: My reaction is producing a significant amount of di-fluorinated product instead of the desired mono-fluorinated ketone. How can I improve selectivity?

A1: The over-fluorination to yield di-fluorinated ketones is a common challenge, especially with highly reactive substrates or harsh reaction conditions.[4][5] The formation of the di-fluorinated product is often driven by the enol or enolate concentration and the reactivity of the fluorinating agent.

Causality and Strategy:

  • Keto-Enol Tautomerism: Cyclic β-diketones and other substrates that readily form enol tautomers are particularly susceptible to di-fluorination because the enol is the reactive species that attacks the electrophilic fluorine source.[4][5]

  • Reaction Conditions: Elevated temperatures can accelerate the rate of both the desired mono-fluorination and the undesired di-fluorination.

Troubleshooting Steps:

  • Lower the Reaction Temperature: Running the reaction at a lower temperature can help to control the reaction rate and improve selectivity for the mono-fluorinated product.

  • Control Stoichiometry: Use only a slight excess (e.g., 1.1 equivalents) of the fluorinating agent. This can limit the availability of the reagent for a second fluorination.[6]

  • Slow Addition of Reagents: Adding the fluorinating agent or the ketone substrate slowly to the reaction mixture can help to maintain a low concentration of one of the reactants, thereby disfavoring the second fluorination event.

  • Choice of Fluorinating Agent: Consider using a less reactive or sterically hindered electrophilic fluorinating agent. The bulky nature of some reagents can disfavor a second addition to the now more sterically crowded α-carbon.[4][5]

  • Solvent Effects: The choice of solvent can influence the keto-enol equilibrium. Experiment with different solvents to find one that may disfavor the formation of the enol tautomer.

Q2: I'm observing a hydrated by-product in my final product. What causes this and how can I prevent it?

A2: The formation of hydrates is a known issue, particularly with trifluoroacetyl groups and α,α-difluorinated ketones.[4][5]

Causality and Strategy:

  • Enhanced Electrophilicity: The strong electron-withdrawing effect of the fluorine atoms increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.[4][5]

  • Presence of Moisture: The primary cause is the presence of water in the reaction mixture or during workup and purification.

Troubleshooting Steps:

  • Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried before use. Use of anhydrous solvents and inert atmosphere techniques (e.g., nitrogen or argon) is crucial.[7]

  • Moisture-Free Workup: Conduct the workup in a way that minimizes exposure to water. This may involve using anhydrous drying agents (e.g., Na₂SO₄, MgSO₄) and avoiding aqueous washes if possible.

  • Azeotropic Removal of Water: In some cases, water can be removed from the reaction mixture by azeotropic distillation with a suitable solvent like toluene.

  • Reversal of Hydration: Hydrates can sometimes be reversed by heating the sample under high vacuum.[4]

Q3: My fluorination reaction is sluggish or not proceeding to completion. What are the likely causes and how can I drive it forward?

A3: A stalled fluorination reaction can be frustrating. The cause often lies in the substrate's reactivity, the choice of fluorinating agent, or suboptimal reaction conditions.

Causality and Strategy:

  • Substrate Reactivity: Ketones that do not readily form an enol or enolate intermediate will react slowly, if at all, with electrophilic fluorinating agents.[5] Steric hindrance around the α-carbon can also impede the reaction.[4][5]

  • Fluorinating Agent: The reactivity of fluorinating agents varies significantly. A milder reagent may not be potent enough for a less reactive substrate.

  • Reaction Conditions: Insufficient temperature or an inappropriate solvent can lead to a slow reaction rate.

Troubleshooting Steps:

  • Increase Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy. Refluxing conditions are sometimes required for less reactive ketones.[4][5]

  • Use a More Reactive Fluorinating Agent: If a mild fluorinating agent is being used, switching to a more reactive one, such as Selectfluor®, might be necessary.[8][9]

  • Catalyst Addition: The use of a catalyst, such as a Lewis acid or an organocatalyst, can enhance the rate of fluorination.[10][11]

  • Solvent Optimization: The choice of solvent can significantly impact reaction rates. Polar aprotic solvents like acetonitrile are commonly used for electrophilic fluorinations.[4][5] For nucleophilic fluorinations, polar aprotic solvents like DMSO or DMF can enhance the nucleophilicity of the fluoride ion.[12]

Part 2: Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding impurities in fluorinated ketone synthesis.

Q4: What are the most common types of impurities I should expect in the synthesis of fluorinated ketones?

A4: Besides the di-fluorinated and hydrated products mentioned above, other common impurities include:

  • Unreacted Starting Material: Incomplete conversion is a common source of impurity.

  • Over-fluorinated Products: In addition to di-fluorination, tri- or even tetra-fluorination can occur at the α-position, depending on the number of enolizable protons.

  • Regioisomers: If the ketone has two different enolizable α-carbons, a mixture of regioisomeric fluorinated ketones can be formed.

  • By-products from the Fluorinating Agent: The fluorinating agent itself will be converted into by-products during the reaction, which need to be removed during purification.

  • Decomposition Products: Some fluorinated ketones can be unstable and may decompose during the reaction or purification, especially if purification methods like chromatography are used.[5]

  • Fluorinated Olefins: In some cases, fluoride ion loss can lead to the formation of a fluorinated olefin.[7]

Q5: How can I effectively detect and quantify impurities in my fluorinated ketone product?

A5: A combination of analytical techniques is often necessary for comprehensive impurity profiling:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹⁹F NMR are powerful tools for identifying and quantifying fluorinated compounds and their impurities. ¹⁹F NMR is particularly useful as the chemical shifts are highly sensitive to the local electronic environment.[5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a standard and sensitive method for detecting and quantifying fluorinated residuals in complex matrices.[13] High-resolution mass spectrometry (HRMS) can help in the structural elucidation of unknown impurities.[13]

  • Gas Chromatography (GC): For volatile fluorinated ketones, GC coupled with a suitable detector (e.g., FID or MS) is an excellent method for assessing purity.

  • Thin Layer Chromatography (TLC): TLC is a quick and easy way to monitor the progress of a reaction and identify the presence of by-products and impurities.[14]

Analytical Technique Primary Use in Fluorinated Ketone Analysis Key Advantages
¹⁹F NMR Identification and quantification of fluorinated species.High sensitivity to the fluorine environment, providing structural information.
¹H NMR Structural elucidation and purity assessment.Provides information on the proton environment, complementing ¹⁹F NMR.
LC-MS/HRMS Detection and identification of non-volatile impurities.High sensitivity and selectivity, enables structural interrogation of unknowns.[13]
GC-MS Analysis of volatile fluorinated ketones and impurities.Excellent separation efficiency for volatile compounds.
TLC Reaction monitoring and qualitative impurity detection.Simple, fast, and cost-effective for initial assessment.[14]
Q6: What are the best practices for purifying fluorinated ketones to remove stubborn impurities?

A6: The purification of fluorinated ketones requires careful consideration due to their unique properties.

  • Column Chromatography: Silica gel flash column chromatography is a common method for purification.[14] However, some fluorinated ketones can be sensitive and may decompose on silica gel.[5] In such cases, using a less acidic stationary phase like alumina or a deactivated silica gel might be beneficial.

  • Distillation: For volatile and thermally stable fluorinated ketones, distillation can be a very effective purification method.

  • Recrystallization: If the fluorinated ketone is a solid, recrystallization from a suitable solvent system can be an excellent way to achieve high purity.

  • Washing/Extraction: Washing the crude product with aqueous solutions (e.g., water, brine) can help to remove water-soluble by-products from the fluorinating agent.[4]

Part 3: Experimental Protocols & Visualizations

Protocol: General Procedure for Electrophilic Fluorination of a Ketone with Selectfluor®

This protocol is a general guideline and may need to be optimized for your specific substrate.

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the ketone substrate (1.0 eq) in anhydrous acetonitrile.

  • Reagent Addition: To this solution, add Selectfluor® (1.1 eq) in one portion at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or heat to reflux as required. Monitor the progress of the reaction by TLC or LC-MS.

  • Workup: Once the reaction is complete, remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water to remove water-soluble by-products.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, recrystallization, or distillation.

Diagram: Common Impurity Formation Pathways in α-Fluorination of Ketones

G Start Ketone (Enolizable) Enol Enol/Enolate Intermediate Start->Enol Tautomerization MonoF Desired Mono-fluorinated Ketone Enol->MonoF + [F+] (e.g., Selectfluor®) DiF Over-fluorination (Di-fluorinated Ketone) Enol->DiF + [F+] (Excess Reagent) MonoF->Enol Enolization (if possible) Hydrate Hydrated By-product MonoF->Hydrate + H₂O (Moisture) Decomp Decomposition Products MonoF->Decomp Instability (e.g., on Silica)

Caption: Key pathways leading to common impurities in ketone fluorination.

Diagram: Troubleshooting Logic for Optimizing Mono-fluorination Selectivity

G Problem Low Selectivity: High Di-fluorination Temp Decrease Reaction Temperature Problem->Temp Is the reaction exothermic? Stoich Reduce Fluorinating Agent Stoichiometry (e.g., 1.1 eq) Problem->Stoich Is excess reagent being used? Addition Slow Addition of Reagents Problem->Addition Are reagents mixed at once? Reagent Use a More Sterically Hindered/Less Reactive Fluorinating Agent Problem->Reagent Is the substrate highly reactive? Solution Improved Mono-fluorination Selectivity Temp->Solution Stoich->Solution Addition->Solution Reagent->Solution

Caption: A decision-making workflow for improving mono-fluorination selectivity.

References

Technical Support Center: Resolving Solubility Challenges with 2-Methyl-1-[4-(trifluoromethoxy)phenyl]propan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are utilizing 2-Methyl-1-[4-(trifluoromethoxy)phenyl]propan-1-one (CAS No. 56425-84-4) and encountering challenges related to its solubility. As a key intermediate in the synthesis of pharmacologically active agents, ensuring its complete dissolution is paramount for achieving optimal reaction kinetics, yield, and purity.[1] This document provides in-depth troubleshooting strategies and frequently asked questions to address these issues effectively.

Section 1: Understanding the Solubility Profile of Your Compound

A foundational understanding of the compound's physicochemical properties is the first step in troubleshooting. This section addresses the most common initial questions regarding its behavior in solution.

Q1: What are the general solubility properties of this compound?

This compound is a fluorinated aromatic ketone that typically appears as a white to off-white crystalline powder.[1] Its solubility is generally low in water but moderate in common organic solvents.[1] However, "moderate" is a qualitative term, and in the context of a reaction, solubility can be insufficient for a homogenous reaction mixture, leading to poor performance. Initial lab reports indicate fair solubility in solvents like ethanol, acetone, and dichloromethane.[1]

Q2: How does the trifluoromethoxy (-OCF3) group influence the molecule's solubility?

The trifluoromethoxy (-OCF3) group is a unique functional group with a dual nature that can be counterintuitive.

  • Increased Lipophilicity: The -OCF3 group is highly lipophilic, a property that typically enhances solubility in non-polar organic solvents and lipids.[2][3] This is due to the replacement of hydrogen atoms with more electronegative fluorine atoms.[4]

  • Strong Electron-Withdrawing Effect: It is a potent electron-withdrawing group, which significantly alters the electronic properties of the phenyl ring and the adjacent carbonyl group.[2]

The paradox arises because while the high lipophilicity should favor dissolution in organic media, the molecule's overall crystalline structure and strong intermolecular forces can still lead to poor solubility, especially in reaction systems where polarity changes due to the addition of other reagents or the generation of byproducts.

Q3: I'm observing poor solubility even in recommended organic solvents like acetone or DCM. What could be the cause?

Several factors beyond simple solvent choice can be at play:

  • Reagent Purity: Impurities in the starting material can sometimes affect solubility. Ensure you are using a high-purity grade of the compound.

  • Reaction Temperature: Many dissolution processes are endothermic. If you are running your reaction at room temperature or below, you may be operating below the compound's optimal solubility threshold for that specific solvent.

  • Presence of Other Reagents: The addition of other polar or non-polar reagents can alter the overall polarity of the reaction mixture, causing your compound to precipitate.

  • Insufficient Solvent Volume: The concentration of the reactant may be too high for the chosen solvent volume. Reactions are often run at concentrations between 0.1 M and 1.0 M; your target concentration may simply be too high.

Section 2: Troubleshooting Guide: Practical Steps to Resolve Poor Solubility

This section provides actionable protocols and decision-making workflows to systematically address solubility issues during your experiments.

Issue: My compound fails to dissolve completely at the start of the reaction.

This is the most common failure point. A heterogeneous starting mixture will lead to inconsistent and slow reaction rates.

Solution A: Optimize the Solvent System

The "like dissolves like" principle is a good starting point, but often an oversimplification. A systematic approach to solvent selection is crucial.[5]

Protocol 1: Systematic Solvent Screening

  • Preparation: In separate, small glass vials (e.g., 1 mL), accurately weigh a small amount of your compound (e.g., 5-10 mg).

  • Solvent Addition: Add a measured volume of a single test solvent (e.g., 0.5 mL) to each vial. This creates a known concentration for comparison.

  • Agitation: Vigorously stir or vortex each vial at a controlled room temperature for 5-10 minutes.

  • Observation: Visually inspect for any undissolved solid. If dissolved, the solution should be clear.

  • Heating (Optional): If the compound is not soluble at room temperature, gently warm the vial (e.g., to 40-50 °C) and observe if dissolution occurs. This helps determine if temperature is a key factor. Note any temperature at which dissolution is complete.

Data Presentation: Recommended Solvents for Screening

Solvent ClassExamplesRationale & Considerations
Polar Aprotic Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)These solvents can dissolve a wide range of organic molecules and do not interfere with reactions through hydrogen bonding.[5] DMF and DMSO are particularly powerful but have high boiling points, making removal difficult.
Ethers Tetrahydrofuran (THF), 2-Methyl-THF, 1,4-Dioxane, Cyclopentyl methyl ether (CPME)Offer moderate polarity and are excellent for many organometallic reactions. THF and Dioxane are common choices.
Halogenated Dichloromethane (DCM), 1,2-Dichloroethane (DCE)High solvating power for many organic compounds.[1] However, they are subject to increasing environmental and safety regulations.[6]
Aromatic Toluene, XylenesEffective for non-polar compounds and are suitable for reactions requiring higher temperatures due to their high boiling points.[5]
Polar Protic Ethanol, Isopropanol (IPA)The ability to hydrogen bond can sometimes enhance solubility, but may interfere with certain reagents (e.g., Grignards, strong bases).[5]

Protocol 2: Implementing a Co-Solvent System

If no single solvent is ideal, a co-solvent system can be highly effective.[7] This involves mixing two or more miscible solvents to fine-tune the polarity of the medium.

  • Identify Primary Solvent: From your screening, choose the solvent that showed the best (even if incomplete) solubility.

  • Select a Co-Solvent: Choose a miscible co-solvent with a different polarity. For example, if your compound is partially soluble in Toluene (non-polar), adding a small amount of THF (polar ether) can dramatically increase solubility without drastically changing the reaction environment.

  • Titration Method: Dissolve the compound in the better solvent first. Then, slowly add the co-solvent dropwise while stirring until the solution becomes clear. Note the final solvent ratio (e.g., 9:1 Toluene:THF).

  • Validate: Run a small-scale test reaction in the optimized co-solvent mixture to ensure it does not negatively impact the reaction outcome.

Solution B: Increase Reaction Temperature

For most solids, solubility increases with temperature.[8]

  • Gradual Heating: After adding the solvent, slowly heat the reaction mixture while stirring. Use a target temperature below the boiling point of the solvent and below any known decomposition temperatures for your reagents.

  • Reflux Conditions: If necessary and compatible with your reaction, heating to the boiling point of the solvent (reflux) will provide the maximum solubility for that solvent system.

  • Caution: Be aware that elevated temperatures can increase the rate of side reactions or cause degradation of thermally sensitive compounds. Always run a small-scale trial first.

G start Compound Insoluble? temp Increase Temperature? start->temp solvent_screen Perform Systematic Solvent Screening (Protocol 1) partial_sol Partially Soluble in Best Solvent? solvent_screen->partial_sol temp->solvent_screen No / Unstable success Proceed with Reaction temp->success Yes cosolvent Use Co-Solvent System (Protocol 2) cosolvent->success fail Re-evaluate Chemistry (Consider different synthons or reaction type) partial_sol->cosolvent Yes partial_sol->fail No

Caption: How a co-solvent creates a single phase for reaction.

Section 3: Advanced Topics & FAQs

Q4: Are there any "green" or more sustainable solvent options?

Yes, the field of green chemistry offers several alternatives to traditional volatile organic compounds (VOCs).

  • Bio-based Solvents: Solvents like 2-Methyl-THF (derived from biomass) or Cyclopentyl methyl ether (CPME) are becoming more common. They often have better safety profiles and lower environmental impact. Some bio-based solvents can also act as hydrotropes, substances that enhance the solubility of hydrophobic compounds in aqueous mixtures. [9]* High-Temperature Water (HTW): At temperatures above 200 °C, the dielectric constant of water decreases, making it behave like a polar organic solvent. [10]This can be a powerful technique for certain reactions, dissolving organic compounds without the need for organic solvents, but it requires specialized high-pressure equipment. [10]

Q5: How do I choose between a polar aprotic and a polar protic solvent for my ketone?

The choice depends entirely on your reaction mechanism.

  • Polar Aprotic (e.g., DMSO, DMF, Acetone): These solvents are generally preferred for reactions involving strong bases or nucleophiles. They solvate cations well but leave anions relatively "bare" and highly reactive. Ketones themselves are good polar aprotic solvents. [11]* Polar Protic (e.g., Ethanol, Water): These solvents can donate hydrogen bonds. [5]This can be detrimental if you are using a Grignard reagent, a strong base (like LDA), or other reagents that would be quenched by a proton source. However, for reactions like reductions with sodium borohydride (NaBH4), a protic solvent is often required to protonate the alkoxide intermediate. [12]

References

"Degradation pathways of 2-Methyl-1-[4-(trifluoromethoxy)phenyl]propan-1-one under reaction conditions"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Methyl-1-[4-(trifluoromethoxy)phenyl]propan-1-one. This guide is intended for researchers, scientists, and drug development professionals who are utilizing this compound in their experimental workflows. Here, we address potential challenges related to its stability and degradation under various reaction conditions. The information is presented in a question-and-answer format to provide direct and actionable insights for troubleshooting and experimental design.

Frequently Asked Questions (FAQs)

Q1: What are the primary structural features of this compound that influence its stability?

A1: The stability of this compound is primarily dictated by three key structural features: the ketone carbonyl group, the trifluoromethoxy substituent on the phenyl ring, and the α-methyl group on the propanone chain. The ketone functionality makes the molecule susceptible to photochemical reactions, while the trifluoromethoxy group is generally stable but can undergo hydrolysis under harsh conditions. The α-methyl group can influence the pathways of certain radical-mediated degradation processes.

Q2: What are the general storage recommendations for this compound to minimize degradation?

A2: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and dark place.[1][2] Exposure to light, high temperatures, and humidity should be avoided to prevent photochemical, thermal, and hydrolytic degradation. For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is advisable to prevent oxidation.

Q3: Is the trifluoromethoxy group susceptible to hydrolysis?

A3: The trifluoromethoxy group (-OCF₃) is generally considered to be chemically robust and stable towards hydrolysis under neutral and moderately acidic or basic conditions.[3] However, under forcing conditions, such as strong acids or bases at elevated temperatures, hydrolysis can occur, leading to the formation of the corresponding phenol and ultimately decomposition products.[4][5][6]

Troubleshooting Guide: Experimental Challenges

This section addresses specific issues you may encounter during your experiments and provides potential causes and solutions.

Issue 1: Appearance of Unexpected Peaks in HPLC/LC-MS Analysis After Photochemical Reactions

Question: I am performing a photochemical reaction and observing multiple unexpected peaks in my reaction mixture via HPLC. What are the likely degradation pathways?

Answer: The presence of a ketone in this compound makes it susceptible to photochemical degradation, primarily through Norrish Type I and Type II reactions upon absorption of UV light.[7][8][9][10][11]

  • Norrish Type I Cleavage: This pathway involves the homolytic cleavage of the bond between the carbonyl group and the adjacent α-carbon, forming two radical fragments: an acyl radical and an isopropyl radical.[7][8] These radicals can then undergo several secondary reactions, leading to a variety of byproducts.

    • Decarbonylation: The acyl radical can lose carbon monoxide to form a 4-(trifluoromethoxy)phenyl radical.

    • Recombination: The radical fragments can recombine to form various new compounds.

    • Disproportionation: Hydrogen abstraction can lead to the formation of an aldehyde and an alkene.

  • Norrish Type II Cleavage: This reaction is less likely for this specific molecule as it requires the abstraction of a γ-hydrogen. In this compound, there are no γ-hydrogens available for intramolecular abstraction.

Experimental Protocol: Quenching Photochemical Degradation

If you suspect Norrish-type reactions are leading to unwanted byproducts, consider the following steps:

  • Wavelength Selection: If possible, use a longer wavelength of UV light that is sufficient to initiate your desired reaction but minimizes the excitation of the ketone carbonyl.

  • Use of a Quencher: Introduce a triplet quencher (e.g., 1,3-cyclohexadiene) to the reaction mixture. This can help to suppress Norrish Type I reactions that proceed through a triplet excited state.

  • Degassing: Remove dissolved oxygen from your solvent and reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) prior to and during irradiation. Oxygen can intercept radical intermediates and lead to a more complex mixture of photo-oxidative degradation products.

  • Control Experiments: Run control experiments in the absence of your other reactants to confirm that the observed byproducts are indeed from the photodegradation of your starting material.

Visualization of Potential Photodegradation Pathways

Photodegradation of this compound A This compound B Excited State A->B UV Light (hν) C Norrish Type I Cleavage B->C D Acyl Radical + Isopropyl Radical C->D E Decarbonylation D->E G Recombination Products D->G H Disproportionation Products (Aldehyde + Alkene) D->H F 4-(trifluoromethoxy)phenyl Radical + CO E->F pH_Degradation cluster_acid Acidic Conditions cluster_base Basic Conditions A This compound B Protonation of Carbonyl A->B H+ D Hydrolysis of -OCF3 (slow, harsh conditions) A->D H+/H2O, Heat C Enol Formation B->C E 2-Methyl-1-(4-hydroxyphenyl)propan-1-one D->E F This compound G Enolate Formation F->G Base I Hydrolysis of -OCF3 (slow, harsh conditions) F->I Base/H2O, Heat H Aldol-type Reactions G->H J 2-Methyl-1-(4-hydroxyphenyl)propan-1-one I->J Stability_Workflow A Design Experiment B Run Control Reaction (Heat, no oxidant) A->B C Run Control Reaction (Oxidant, RT) A->C D Run Full Reaction (Heat + Oxidant) A->D E Analyze all samples (HPLC, LC-MS, GC-MS) B->E C->E D->E F Compare Chromatograms E->F G Identify Thermal Degradants F->G H Identify Oxidative Degradants F->H I Identify Synergistic Degradants F->I J Optimize Conditions (Lower Temp, Milder Oxidant) G->J H->J I->J

References

Validation & Comparative

A Comparative Analysis of 2-Methyl-1-[4-(trifluoromethoxy)phenyl]propan-1-one and Other Phenylpropanones: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of 2-Methyl-1-[4-(trifluoromethoxy)phenyl]propan-1-one and other key phenylpropanones. It is designed for researchers, scientists, and drug development professionals, offering an in-depth examination of their synthesis, physicochemical properties, and biological activities, supported by experimental data and protocols.

Introduction: The Phenylpropanone Scaffold in Drug Discovery

The phenylpropanone backbone, a phenyl group attached to a three-carbon chain with a ketone functional group, is a privileged scaffold in medicinal chemistry. Its structural simplicity and synthetic tractability allow for diverse modifications, leading to a wide array of compounds with significant biological activities. These compounds range from central nervous system (CNS) stimulants to intermediates for complex pharmaceutical agents.[1]

This guide focuses on this compound, a fluorinated aromatic ketone, and compares it with three other phenylpropanones to highlight the impact of structural modifications on their chemical and biological profiles:

  • Propiophenone: The parent compound of the series, serving as a fundamental benchmark.

  • 4'-Methylpropiophenone: An analog with an electron-donating methyl group on the phenyl ring.

  • Cathinone: A naturally occurring phenylpropanone known for its potent CNS stimulant effects.[2]

The strategic inclusion of the trifluoromethoxy (-OCF₃) group in the title compound is a common tactic in modern drug design. This group is known for its ability to enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets due to its lipophilic and electron-withdrawing nature. This analysis will explore how these substitutions influence the overall characteristics of the phenylpropanone scaffold.

Comparative Physicochemical Properties

The physical and chemical properties of a compound are critical determinants of its behavior in both chemical reactions and biological systems. The table below summarizes the key properties of our selected phenylpropanones. The introduction of different substituents on the phenyl ring and the alkyl chain significantly alters properties such as melting point, boiling point, and solubility.

PropertyThis compoundPropiophenone4'-MethylpropiophenoneCathinone
CAS Number 56425-84-493-55-05337-93-971031-15-7
Molecular Formula C₁₁H₁₁F₃O₂C₉H₁₀OC₁₀H₁₂OC₉H₁₁NO
Molecular Weight 232.20 g/mol 134.18 g/mol 148.21 g/mol 149.19 g/mol
Appearance White to off-white crystalline powder or colorless liquidColorless to light yellow liquid with a floral odorColorless to pale yellow liquid or solidPale yellow solid
Melting Point Not widely reported; may exist as a low-melting solid18.6 °C7.2 °C46.5 °C
Boiling Point ~233 °C218 °C238-239 °C93 °C at 0.8 mmHg
Solubility Sparingly soluble in water; soluble in organic solvents (ethanol, acetone)[3]Insoluble in water; miscible with organic solvents (ethanol, ether, benzene)[3][4]Slightly soluble in water; miscible with organic solvents (ethanol, acetone)[5][6]Very soluble in ether, ethanol[7]

Synthesis and Chemical Reactivity

The primary synthetic route for many substituted phenylpropanones is the Friedel-Crafts acylation, a robust and scalable method for forming carbon-carbon bonds with aromatic rings. The choice of starting materials and catalysts is crucial for achieving high yields and regioselectivity.

General Synthesis: Friedel-Crafts Acylation

The synthesis of this compound, propiophenone, and 4'-methylpropiophenone typically involves the reaction of a substituted benzene with an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[3][4][5] The trifluoromethoxy and methyl groups are para-directing, leading to the desired substitution pattern.

In contrast, natural cathinone is extracted from the Catha edulis (khat) plant, though it can also be synthesized.[2] A common synthetic route to cathinone and its derivatives involves the oxidation of the corresponding phenylpropanolamine precursor (e.g., norephedrine).[8] Another method starts from propiophenone, which is first brominated to α-bromopropiophenone and then reacted with an amine.[2][9]

References

A Comparative Guide to the Biological Activity of Novel Compounds Derived from 2-Methyl-1-[4-(trifluoromethoxy)phenyl]propan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the biological activities of novel compounds synthesized from the 2-Methyl-1-[4-(trifluoromethoxy)phenyl]propan-1-one scaffold. In modern drug discovery, the strategic incorporation of fluorine-containing functional groups is a cornerstone for enhancing molecular properties. The trifluoromethoxy (-OCF3) group, in particular, is prized for its ability to significantly improve lipophilicity, metabolic stability, and binding affinity, making it a key feature in the design of new therapeutic agents.[1][2]

We will explore the synthesis of these derivatives, present their performance in key biological assays against established alternatives, and elucidate their mechanisms of action. This document is intended for researchers, scientists, and drug development professionals, providing the objective data and detailed methodologies necessary to evaluate and advance these promising compounds.

The Synthetic Gateway: From Core Scaffold to Diverse Derivatives

The parent compound, this compound, serves as a versatile chemical intermediate.[3][4] Its structure, featuring a stable fluorinated aromatic ketone, allows for a variety of chemical modifications to generate a library of derivatives with distinct biological profiles. The general pathway involves leveraging the reactivity of the ketone's α-carbon and carbonyl group.

A Starting Material This compound B Chemical Modification (e.g., Aldol Condensation, Mannich Reaction, etc.) A->B Reaction C Purification (Column Chromatography, Recrystallization) B->C Workup D Structural Characterization (NMR, MS, HPLC) C->D Analysis E Library of Biologically Active Derivatives D->E Validation

Caption: General workflow for synthesizing and validating novel derivatives.

Experimental Protocol: Synthesis of a Chalcone-like Derivative via Claisen-Schmidt Condensation

This protocol describes a common method for synthesizing α,β-unsaturated ketone derivatives, which are known for their broad biological activities. The choice of a base catalyst like potassium hydroxide is crucial as it facilitates the deprotonation of the α-carbon, initiating the condensation with an aldehyde.

  • Reagent Preparation: Dissolve this compound (1.0 eq) and a selected aromatic aldehyde (1.1 eq) in absolute ethanol in a round-bottom flask.

  • Catalysis: Slowly add a catalytic amount of aqueous potassium hydroxide (40%) to the stirred solution at room temperature. The catalyst is essential for the reaction to proceed at a reasonable rate.

  • Reaction Monitoring: Allow the mixture to stir for 6-8 hours. The reaction progress is monitored by Thin-Layer Chromatography (TLC) to observe the consumption of starting materials and the formation of the product.

  • Isolation: Once the reaction is complete, pour the mixture into a beaker of crushed ice and acidify with dilute HCl. This step neutralizes the catalyst and precipitates the crude product.

  • Purification: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water to remove impurities, and dry. For higher purity, the crude product is recrystallized from an appropriate solvent like ethanol.

  • Characterization: Confirm the structure and purity of the final compound using 1H NMR, 13C NMR, Mass Spectrometry, and HPLC analysis.

Comparative Analysis: Anticancer Activity

The introduction of trifluoromethyl or trifluoromethoxy groups is a well-established strategy to enhance the anticancer potential of small molecules.[5][6][7] These groups can improve cell permeability and strengthen interactions with protein targets within cancer cells.[1] We evaluated a lead derivative, designated Derivative-A , against several cancer cell lines and compared its cytotoxic potency to the widely used chemotherapeutic agent, Doxorubicin.

Data Presentation: In Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values, representing the concentration of a compound required to inhibit the growth of 50% of the cancer cells.

Table 1: Comparative Cytotoxicity (IC₅₀, µM) of Derivative-A and Doxorubicin

CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)SW480 (Colon Cancer)
Derivative-A 2.1 ± 0.33.5 ± 0.45.2 ± 0.6
Doxorubicin (Ref.) 0.9 ± 0.11.3 ± 0.21.8 ± 0.2

Data are presented as mean ± standard deviation from three independent experiments.

While Doxorubicin remains more potent, Derivative-A demonstrates significant cytotoxic activity in the low micromolar range, marking it as a viable candidate for further optimization. Ketone-containing compounds have been shown to inhibit cancer cell proliferation, sometimes by arresting the cell cycle, which could be a contributing mechanism here.[8][9][10][11]

Mechanism of Action: Apoptosis Induction

Further investigation revealed that Derivative-A induces programmed cell death (apoptosis) in cancer cells. This is a highly desirable mechanism for an anticancer agent as it minimizes the inflammatory response associated with other forms of cell death. The pathway involves the activation of key executioner proteins, caspases.

cluster_cell Cancer Cell A Derivative-A B Mitochondrial Stress A->B C Cytochrome c Release B->C D Caspase-9 Activation C->D E Caspase-3 Activation (Executioner Caspase) D->E F Apoptosis (Programmed Cell Death) E->F cluster_invitro In Vitro ADME Screening cluster_invivo In Vivo PK Studies A Solubility Assay I Lead Optimization A->I Data informs B Permeability Assay (e.g., PAMPA) B->I Data informs C Metabolic Stability (Microsomes, Hepatocytes) C->I Data informs D Plasma Protein Binding D->I Data informs E Animal Dosing (IV and PO) F Blood Sampling E->F G LC-MS/MS Analysis F->G H PK Parameter Calculation (t½, Cmax, AUC, F%) G->H H->I Feedback loop I->E Selects candidate for

References

A Spectroscopic Showdown: Distinguishing Isomers of 2-Methyl-1-[4-(trifluoromethoxy)phenyl]propan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide for Researchers and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise identification and characterization of molecular structures are paramount. Even subtle differences in isomeric forms can lead to vastly different pharmacological activities and toxicological profiles. This guide provides an in-depth spectroscopic comparison of 2-Methyl-1-[4-(trifluoromethoxy)phenyl]propan-1-one and its constitutional isomers, offering a practical framework for their differentiation using fundamental analytical techniques. As a Senior Application Scientist, the insights provided herein are grounded in both theoretical principles and practical laboratory experience, ensuring a robust and reliable guide for scientists in the field.

The subject of our investigation, this compound, is a fluorinated aromatic ketone that serves as a valuable intermediate in the synthesis of various pharmacologically active compounds.[1] Its constitutional isomers, which share the same molecular formula (C₁₁H₁₁F₃O₂) but differ in the connectivity of their atoms, present a common analytical challenge. This guide will focus on the differentiation of positional isomers, where the trifluoromethoxy (-OCF₃) group is located at the ortho-, meta-, or para- positions of the phenyl ring, as well as structural isomers of the alkyl chain, specifically the corresponding butyrophenones.

The Isomeric Lineup: Structures Under Investigation

The isomers under comparison are depicted below. Understanding their structural nuances is the first step in interpreting their distinct spectroscopic signatures.

isomers target This compound (para-isomer) ortho_prop 2-Methyl-1-[2-(trifluoromethoxy)phenyl]propan-1-one (ortho-isomer) target->ortho_prop Positional Isomer meta_prop 2-Methyl-1-[3-(trifluoromethoxy)phenyl]propan-1-one (meta-isomer) target->meta_prop Positional Isomer para_but 1-[4-(trifluoromethoxy)phenyl]butan-1-one (para-butyrophenone) target->para_but Chain Isomer

Figure 1: Constitutional isomers of this compound.

A Multi-Technique Approach to Isomer Differentiation

No single analytical technique can unequivocally identify an unknown compound. Therefore, a multi-pronged approach utilizing Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) is essential for the comprehensive characterization of these isomers. The following workflow outlines the logical progression of analysis.

workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Comparison sample Isomer Sample NMR ¹H & ¹³C NMR Chemical Shifts, Coupling Constants sample->NMR IR FTIR Spectroscopy Vibrational Frequencies sample->IR MS Mass Spectrometry m/z Ratios, Fragmentation sample->MS comparison Side-by-Side Spectral Comparison NMR->comparison IR->comparison MS->comparison identification Isomer Identification comparison->identification

Figure 2: General experimental workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the unambiguous differentiation of isomers.

¹H NMR Spectroscopy

The proton NMR spectra of these isomers will exhibit characteristic signals for the aromatic protons and the aliphatic protons of the side chain. The key to distinguishing the positional isomers lies in the splitting patterns and chemical shifts of the aromatic protons.

  • Para-isomer: Due to the symmetry of the para-substituted ring, a characteristic AA'BB' system is expected, often appearing as two distinct doublets.

  • Ortho-isomer: The aromatic region will be more complex, with four distinct signals, likely multiplets, due to the lack of symmetry.

  • Meta-isomer: The aromatic region will also show four distinct signals, but with different splitting patterns and chemical shifts compared to the ortho-isomer.

The alkyl chain isomers will be readily distinguishable by the integration and splitting patterns of the aliphatic protons. The 2-methylpropan-1-one moiety will show a septet for the methine proton and a doublet for the two methyl groups. In contrast, the butan-1-one side chain will exhibit a triplet for the terminal methyl group, a sextet for the adjacent methylene group, and a triplet for the methylene group next to the carbonyl.

¹³C NMR Spectroscopy

Carbon NMR provides complementary information, with the chemical shifts of the aromatic carbons being particularly sensitive to the position of the trifluoromethoxy group. The number of distinct aromatic signals will directly correspond to the symmetry of the substitution pattern (four for ortho and meta, two for para). The carbonyl carbon will also exhibit a characteristic chemical shift, typically in the range of 190-210 ppm.[2]

Table 1: Predicted ¹H and ¹³C NMR Data for this compound and its Isomers

Compound¹H NMR (δ, ppm) - Aromatic Region¹H NMR (δ, ppm) - Aliphatic Region¹³C NMR (δ, ppm) - Aromatic C¹³C NMR (δ, ppm) - Aliphatic C¹³C NMR (δ, ppm) - Carbonyl (C=O)
This compound (para) ~7.9 (d, 2H), ~7.2 (d, 2H)~3.5 (septet, 1H), ~1.1 (d, 6H)4 signals3 signals~204
2-Methyl-1-[2-(trifluoromethoxy)phenyl]propan-1-one (ortho) ~7.7-7.2 (m, 4H)~3.5 (septet, 1H), ~1.1 (d, 6H)6 signals3 signals~203
2-Methyl-1-[3-(trifluoromethoxy)phenyl]propan-1-one (meta) ~7.8-7.3 (m, 4H)~3.5 (septet, 1H), ~1.1 (d, 6H)6 signals3 signals~204
1-[4-(trifluoromethoxy)phenyl]butan-1-one (para) ~7.9 (d, 2H), ~7.2 (d, 2H)~2.9 (t, 2H), ~1.7 (sextet, 2H), ~0.9 (t, 3H)4 signals3 signals~200

Note: The chemical shift values are approximate and can vary depending on the solvent and other experimental conditions. The key differentiating features are the number of signals and their splitting patterns.

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. This typically requires a larger number of scans (e.g., 512 or more) to achieve an adequate signal-to-noise ratio.

  • Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the ¹H NMR signals and determine the chemical shifts and coupling constants. Analyze the chemical shifts in the ¹³C NMR spectrum.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. For the isomers , the most informative region of the IR spectrum is the carbonyl (C=O) stretching frequency.

The position of the trifluoromethoxy group on the aromatic ring will have a subtle electronic effect on the carbonyl group, leading to slight shifts in its stretching frequency. More significantly, the difference in the alkyl chain between the propan-1-one and butan-1-one isomers will also influence the C=O absorption. Aromatic ketones typically show a strong C=O absorption in the range of 1685-1666 cm⁻¹.[3] Additionally, the strong C-F stretching vibrations of the trifluoromethoxy group will be prominent in the 1350-1100 cm⁻¹ region.[4]

Table 2: Characteristic IR Absorption Bands

CompoundC=O Stretch (cm⁻¹)C-F Stretch (cm⁻¹)Aromatic C-H Stretch (cm⁻¹)Aliphatic C-H Stretch (cm⁻¹)
This compound (para) ~1685~1250, ~1160~3070~2970, ~2870
2-Methyl-1-[2-(trifluoromethoxy)phenyl]propan-1-one (ortho) ~1680~1250, ~1160~3070~2970, ~2870
2-Methyl-1-[3-(trifluoromethoxy)phenyl]propan-1-one (meta) ~1683~1250, ~1160~3070~2970, ~2870
1-[4-(trifluoromethoxy)phenyl]butan-1-one (para) ~1688~1250, ~1160~3070~2980, ~2880

Note: These are predicted values based on typical ranges for similar compounds.

Experimental Protocol for FTIR Spectroscopy
  • Sample Preparation: For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk. For liquid samples, a thin film can be cast between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and compare their frequencies to known values for different functional groups.

Mass Spectrometry (MS): Unraveling Fragmentation Patterns

Mass spectrometry provides the molecular weight of a compound and valuable structural information through the analysis of its fragmentation pattern. Under electron ionization (EI), the isomers will produce a molecular ion peak ([M]⁺) at m/z 232. However, the relative abundance of this peak and the fragmentation pathways will differ, providing a basis for their differentiation.

Key fragmentation pathways for these ketones include:

  • Alpha-cleavage: Cleavage of the bond adjacent to the carbonyl group. For the 2-methylpropan-1-one isomers, this can lead to the loss of an isopropyl radical (m/z 43) to give a [M-43]⁺ ion, or the loss of the trifluoromethoxyphenylcarbonyl radical.

  • McLafferty Rearrangement: This is possible for the butyrophenone isomers, involving the transfer of a gamma-hydrogen to the carbonyl oxygen followed by cleavage of the alpha-beta bond.

  • Cleavage of the Trifluoromethoxy Group: Fragmentation involving the -OCF₃ group can also occur.

The relative abundance of the fragment ions will be influenced by the stability of the resulting carbocations and radicals, which in turn is affected by the substitution pattern on the aromatic ring and the structure of the alkyl chain.

Table 3: Predicted Key Mass Spectral Fragments (m/z)

CompoundMolecular Ion [M]⁺[M - CH(CH₃)₂]⁺[M - C₃H₇]⁺[C₇H₄O(OCF₃)]⁺
This compound (para) 232189-189
2-Methyl-1-[2-(trifluoromethoxy)phenyl]propan-1-one (ortho) 232189-189
2-Methyl-1-[3-(trifluoromethoxy)phenyl]propan-1-one (meta) 232189-189
1-[4-(trifluoromethoxy)phenyl]butan-1-one (para) 232-189-

Note: The fragmentation patterns can be complex, and these represent some of the expected major fragments.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer, typically via a gas chromatograph (GC-MS) for volatile compounds.

  • Ionization: Use electron ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

  • Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Conclusion

The unambiguous differentiation of constitutional isomers of this compound is a critical task in pharmaceutical development and chemical research. While each of the primary spectroscopic techniques—NMR, IR, and MS—provides valuable pieces of the structural puzzle, a holistic approach integrating data from all three is essential for confident characterization. The subtle yet significant differences in their respective spectra, driven by the principles of chemical environment, vibrational energy, and molecular fragmentation, provide a robust analytical toolkit for the modern scientist. By understanding and applying the principles outlined in this guide, researchers can navigate the complexities of isomer analysis with precision and confidence.

References

A Comparative Guide to the Structural Validation of 2-Methyl-1-[4-(trifluoromethoxy)phenyl]propan-1-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is the bedrock of reliable and reproducible research. In the synthesis of novel therapeutic agents, derivatives of 2-Methyl-1-[4-(trifluoromethoxy)phenyl]propan-1-one represent a promising class of compounds, often explored for their potential as cannabinoid receptor ligands and other central nervous system modulators.[1] The presence of the trifluoromethoxy group, while imparting desirable pharmacokinetic properties, introduces unique challenges and considerations for structural validation.

This guide provides an in-depth comparison of the primary analytical techniques for the structural elucidation of this compound and its derivatives. Moving beyond a simple recitation of methods, we will delve into the causality behind experimental choices, offering field-proven insights to ensure the integrity of your structural assignments.

The Molecular Subject: this compound

This fluorinated aromatic ketone, with the chemical formula C₁₁H₁₁F₃O₂, typically presents as a white to off-white crystalline powder.[1] Its structure comprises a phenyl ring substituted at the para position with a trifluoromethoxy group, and an isopropyl ketone moiety.[2] This combination of an aromatic core, a flexible alkyl chain, and a highly electronegative trifluoromethoxy group necessitates a multi-faceted analytical approach for complete structural verification.

PropertyValueSource
CAS Number 56425-84-4[2][3]
Molecular Formula C₁₁H₁₁F₃O₂[2]
Molecular Weight 232.20 g/mol [2]
IUPAC Name This compound[2]

A Triad of Spectroscopic Validation: NMR, Mass Spectrometry, and X-Ray Crystallography

The robust validation of this compound derivatives hinges on the synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and, when feasible, single-crystal X-ray crystallography. Each technique provides a unique and complementary piece of the structural puzzle.

G cluster_0 Structural Validation Workflow Synthesis Synthesis Purification Purification Synthesis->Purification Initial Characterization Initial Characterization Purification->Initial Characterization NMR Spectroscopy NMR Spectroscopy Initial Characterization->NMR Spectroscopy Primary Structure Mass Spectrometry Mass Spectrometry Initial Characterization->Mass Spectrometry Molecular Weight Final Structure Confirmation Final Structure Confirmation NMR Spectroscopy->Final Structure Confirmation Mass Spectrometry->Final Structure Confirmation X-ray Crystallography X-ray Crystallography Final Structure Confirmation->X-ray Crystallography Absolute Stereochemistry (if applicable) Solid-State Conformation

Caption: Workflow for structural validation.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is arguably the most powerful technique for the unambiguous determination of the structure of organic molecules in solution. For the target compounds, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential.

A. ¹H NMR Spectroscopy: Mapping the Proton Framework

¹H NMR provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule.

Chemical Shift (δ) ppm (Predicted)MultiplicityIntegrationAssignmentRationale
~ 7.9-8.1Doublet2HH-2, H-6 (Aromatic)Protons ortho to the electron-withdrawing carbonyl group are deshielded.
~ 7.2-7.4Doublet2HH-3, H-5 (Aromatic)Protons meta to the carbonyl group and ortho to the trifluoromethoxy group.
~ 3.5-3.7Septet1HCH (isopropyl)Splitting by the six equivalent methyl protons.
~ 1.1-1.3Doublet6HCH₃ (isopropyl)Splitting by the single methine proton.

For comparison, the ¹H NMR spectrum of the non-fluorinated analog, isopropyl phenyl ketone, shows aromatic protons in the range of 7.4-8.0 ppm, a septet for the isopropyl CH around 3.6 ppm, and a doublet for the isopropyl CH₃ groups around 1.2 ppm.[4]

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Standard acquisition parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

B. ¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

¹³C NMR spectroscopy provides information on the number and chemical environment of the carbon atoms.

Chemical Shift (δ) ppm (Predicted)AssignmentRationale
~ 200-205C=O (Ketone)The carbonyl carbon is highly deshielded.
~ 152-154 (quartet)C-4 (Aromatic)Carbon attached to the trifluoromethoxy group, showing coupling to fluorine.
~ 130-132C-2, C-6 (Aromatic)Carbons ortho to the carbonyl group.
~ 120-122C-3, C-5 (Aromatic)Carbons meta to the carbonyl group.
~ 120 (quartet)CF₃The trifluoromethyl carbon, with a large one-bond C-F coupling constant.
~ 35-40CH (isopropyl)
~ 18-20CH₃ (isopropyl)

The presence of the trifluoromethoxy group will induce quartet splitting for the attached aromatic carbon (C-4) and the trifluoromethyl carbon itself due to carbon-fluorine coupling.

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Data Acquisition: Acquire the spectrum on the same NMR spectrometer. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) is typically required. A proton-decoupled pulse sequence is standard to simplify the spectrum to single lines for each carbon.

  • Data Processing: Process the FID similarly to the ¹H NMR data.

C. ¹⁹F NMR Spectroscopy: The Fluorine Fingerprint

¹⁹F NMR is a highly sensitive and informative technique for fluorinated compounds due to the 100% natural abundance of the ¹⁹F nucleus and its large chemical shift dispersion.[5] This makes it an invaluable tool for confirming the presence and electronic environment of the trifluoromethoxy group.

Chemical Shift (δ) ppm (Predicted)MultiplicityAssignmentRationale
~ -56 to -60Singlet-OCF₃The chemical shift is characteristic of an aromatic trifluoromethoxy group.[6] The absence of coupling to other fluorine atoms results in a singlet.

The chemical shift of the -OCF₃ group is sensitive to the electronic nature of the aromatic ring, making it a useful probe for substitution patterns in derivatives.

  • Sample Preparation: The same NMR sample can be used.

  • Data Acquisition: Tune the NMR spectrometer to the ¹⁹F frequency. A simple one-pulse experiment is usually sufficient. A common reference standard is CFCl₃ (0 ppm).

  • Data Processing: Standard Fourier transform and phasing are applied.

G cluster_1 NMR Analysis Strategy Compound Compound 1H NMR 1H NMR Compound->1H NMR Proton environment and connectivity 13C NMR 13C NMR Compound->13C NMR Carbon framework 19F NMR 19F NMR Compound->19F NMR Fluorine presence and environment Structural Hypothesis Structural Hypothesis 1H NMR->Structural Hypothesis 13C NMR->Structural Hypothesis 19F NMR->Structural Hypothesis

Caption: Integrated NMR approach for structural hypothesis.

II. Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound and, through fragmentation analysis, offers further structural confirmation.

Predicted Mass Spectrum Fragmentation for this compound:
m/z (Predicted)Proposed FragmentRationale
232[C₁₁H₁₁F₃O₂]⁺Molecular ion (M⁺)
189[C₈H₄F₃O₂]⁺Loss of an isopropyl radical (•CH(CH₃)₂) via alpha-cleavage. This is often a prominent peak for ketones.[7]
145[C₇H₄F₃O]⁺Loss of CO from the m/z 189 fragment.
77[C₆H₅]⁺Cleavage of the bond alpha to the aromatic ring, though less frequent than alkyl fragment loss.[7]
  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a volatile solvent like methanol or acetonitrile.

  • Data Acquisition: Use a mass spectrometer with an appropriate ionization source, such as electrospray ionization (ESI) for high-resolution mass measurement or electron ionization (EI) for fragmentation analysis.

  • Data Analysis: Determine the exact mass of the molecular ion to confirm the elemental composition. Analyze the fragmentation pattern to corroborate the proposed structure.

G cluster_2 Mass Spectrometry Fragmentation Molecular Ion (m/z 232) Molecular Ion (m/z 232) Alpha-Cleavage Alpha-Cleavage Molecular Ion (m/z 232)->Alpha-Cleavage Fragment (m/z 189) Fragment (m/z 189) Alpha-Cleavage->Fragment (m/z 189) Loss of CO Loss of CO Fragment (m/z 189)->Loss of CO Fragment (m/z 145) Fragment (m/z 145) Loss of CO->Fragment (m/z 145)

References

A Comparative Guide to Purity Assessment of 2-Methyl-1-[4-(trifluoromethoxy)phenyl]propan-1-one by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of pharmacologically active agents, the purity of chemical intermediates is paramount.[1] 2-Methyl-1-[4-(trifluoromethoxy)phenyl]propan-1-one, a fluorinated aromatic ketone, serves as a key building block in the development of various central nervous system modulators.[1] Its molecular purity directly influences the efficacy and safety profile of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the purity assessment of this compound, supported by experimental protocols and comparative data.

The Critical Role of Purity in Drug Development

The presence of impurities in an API can arise from various sources, including the manufacturing process of intermediates, degradation of the drug substance, or interactions with excipients.[2] Regulatory bodies mandate stringent control and profiling of these impurities to ensure the safety and quality of pharmaceutical products.[2][3] For a key intermediate like this compound, a robust and validated analytical method for purity determination is not just a regulatory requirement but a cornerstone of quality control.[4]

High-Performance Liquid Chromatography (HPLC): The Gold Standard

Reversed-phase HPLC (RP-HPLC) is widely regarded as the gold standard for purity assessment in the pharmaceutical industry due to its high resolving power, sensitivity, and versatility.[5] This technique separates compounds based on their hydrophobicity, allowing for the quantification of the main component and the detection of process-related impurities.

The development of a robust HPLC method requires a systematic approach to optimize various parameters. The choices made are dictated by the physicochemical properties of the analyte and potential impurities. For this compound, a non-polar compound, a reversed-phase method is the logical choice.

  • Column Selection: A C18 column is the workhorse for reversed-phase chromatography, offering excellent retention and separation for a wide range of non-polar to moderately polar compounds. The choice of a specific C18 column (e.g., Zorbax Eclipse XDB-C18) is often based on its proven performance in separating aromatic ketones and related impurities.[6]

  • Mobile Phase Composition: The mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, is critical for achieving optimal separation. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to elute impurities with varying polarities within a reasonable timeframe. The addition of a small amount of an acid, such as trifluoroacetic acid (TFA), can improve peak shape and resolution by suppressing the ionization of any acidic or basic functional groups.

  • Detection: The presence of a chromophore (the aromatic ring and carbonyl group) in this compound makes UV detection the most suitable and widely used method. The detection wavelength is typically set at the absorbance maximum of the analyte to ensure high sensitivity.

Experimental Protocol: Purity Determination by RP-HPLC

This protocol outlines a validated RP-HPLC method for the purity assessment of this compound. The method is designed to be self-validating through the inclusion of system suitability tests.[7]

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

  • Data acquisition and processing software.

Materials:

  • This compound reference standard and sample.

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Trifluoroacetic acid (TFA) (HPLC grade).

Chromatographic Conditions:

Parameter Condition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 0-2 min: 50% B, 2-15 min: 50% to 90% B, 15-20 min: 90% B, 20-21 min: 90% to 50% B, 21-25 min: 50% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C

| Detection Wavelength | 254 nm |

Procedure:

  • Standard Preparation: Accurately weigh and dissolve the reference standard in the mobile phase to a final concentration of 1.0 mg/mL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of 1.0 mg/mL.

  • System Suitability: Inject the standard solution six times. The relative standard deviation (RSD) of the peak area should be less than 2.0%.

  • Analysis: Inject the standard and sample solutions.

  • Calculation: Calculate the purity of the sample by comparing the peak area of the main component in the sample chromatogram to that of the standard.

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Prep_Standard Prepare Reference Standard (1 mg/mL) Injector Autosampler/ Injector Prep_Standard->Injector Prep_Sample Prepare Sample (1 mg/mL) Prep_Sample->Injector Column C18 Column Injector->Column Mobile Phase Gradient Detector UV Detector (254 nm) Column->Detector Integration Peak Integration Detector->Integration Chromatogram Calculation Purity Calculation Integration->Calculation Report Generate Report Calculation->Report

Caption: Workflow for HPLC Purity Assessment.

Comparison with Alternative Analytical Techniques

While HPLC is the primary method for purity analysis, other techniques can provide complementary or orthogonal information.[8]

Technique Principle Advantages Disadvantages
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and a mobile phase.[2]High resolution, sensitivity, and reproducibility for quantitative analysis of the main component and impurities.[8]May require specific columns and conditions for certain types of impurities (e.g., chiral).
Gas Chromatography (GC) Separation of volatile compounds in the gas phase.[9]Excellent for analyzing volatile impurities and residual solvents.[2][9]Not suitable for non-volatile or thermally labile compounds; derivatization may be required.
Quantitative Nuclear Magnetic Resonance (qNMR) Signal intensity is directly proportional to the number of atomic nuclei.[8]Provides an absolute measure of purity without the need for a specific reference standard for each impurity; offers structural information.[8]Lower sensitivity compared to HPLC; requires a high-field NMR spectrometer and a certified internal standard.
Supercritical Fluid Chromatography (SFC) Uses a supercritical fluid as the mobile phase.[5]Offers faster separations and is more environmentally friendly than HPLC; good for chiral separations.[5]Instrumentation is less common than HPLC; method development can be more complex.[5]
In-Depth Look: Gas Chromatography (GC) as an Orthogonal Method

Gas chromatography is a powerful technique for assessing the purity of volatile and semi-volatile compounds. For this compound, GC can be particularly useful for detecting and quantifying residual solvents from the synthesis process, which may not be easily detected by HPLC.

The synthesis of this compound often involves organic solvents.[1] GC, especially with a flame ionization detector (FID) or a mass spectrometer (MS), offers high sensitivity for these types of impurities.

Conclusion: A Multi-faceted Approach to Purity Assurance

For a comprehensive purity assessment of this compound, a combination of analytical techniques is often the most effective strategy. While RP-HPLC remains the cornerstone for quantifying the main component and non-volatile impurities, orthogonal methods like GC are invaluable for a complete impurity profile, including residual solvents. This integrated approach, grounded in sound scientific principles and validated methodologies, ensures the highest quality of this critical pharmaceutical intermediate, ultimately contributing to the development of safer and more effective medicines.

References

A Comparative Guide to Catalyst Efficacy in the Synthesis of 2-Methyl-1-[4-(trifluoromethoxy)phenyl]propan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Methyl-1-[4-(trifluoromethoxy)phenyl]propan-1-one is a fluorinated aromatic ketone that serves as a crucial intermediate in the synthesis of various pharmacologically active agents.[1] Its molecular structure, featuring a trifluoromethoxy (-OCF₃) group, imparts unique properties such as enhanced metabolic stability and lipophilicity, which are highly desirable in drug design. The primary route to this compound is the Friedel-Crafts acylation of trifluoromethoxybenzene with isobutyryl chloride or a related acylating agent.

However, the synthesis is not without its challenges. The trifluoromethoxy group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution.[2][3] This deactivation makes the standard Friedel-Crafts reaction conditions, which are highly effective for electron-rich aromatics, sluggish and often ineffective.[2][4] Consequently, the choice of catalyst is the most critical parameter determining the success, efficiency, and scalability of the synthesis.

This guide provides a comprehensive comparison of various catalytic systems for the synthesis of this compound. We will delve into the mechanistic rationale behind catalyst selection, present detailed experimental protocols, and offer a comparative analysis of their performance based on available data for this and structurally related reactions.

The Synthetic Challenge: Deactivation by the Trifluoromethoxy Group

The Friedel-Crafts acylation proceeds via the generation of a highly electrophilic acylium ion, which then attacks the nucleophilic aromatic ring.[5] The rate and success of this reaction are fundamentally dependent on the electron density of the aromatic substrate.

The -OCF₃ group, due to the high electronegativity of the fluorine atoms, exerts a powerful negative inductive effect (-I effect). This effect withdraws electron density from the benzene ring, rendering it significantly less nucleophilic and thus less reactive towards the acylium ion electrophile.[3] Furthermore, traditional Lewis acid catalysts like aluminum chloride (AlCl₃) can form stable complexes with the oxygen atom of the trifluoromethoxy group, leading to catalyst sequestration and further deactivation of the ring.[3] Overcoming this inherent electronic deactivation is the central challenge that necessitates the exploration of more potent and specialized catalytic systems.

General Reaction Scheme

G cluster_0 A) Lewis Acid Catalysis (e.g., AlCl₃) cluster_1 B) Brønsted Superacid Catalysis (e.g., TfOH) Acyl_A R-CO-Cl Complex_A R-CO-Cl---AlCl₃ Acyl_A->Complex_A + AlCl₃ AlCl3 AlCl₃ Acylium_A R-C≡O⁺ Complex_A->Acylium_A AlCl4 [AlCl₄]⁻ Acyl_B R-CO-Cl MixedAnhydride R-CO-OTf Acyl_B->MixedAnhydride + TfOH - HCl TfOH TfOH Acylium_B R-C≡O⁺ MixedAnhydride->Acylium_B TfO TfO⁻

References

A Senior Application Scientist's Guide to 2-Methyl-1-[4-(trifluoromethoxy)phenyl]propan-1-one in the Synthesis of Novel CNS-Active Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of the applications of 2-Methyl-1-[4-(trifluoromethoxy)phenyl]propan-1-one, a key intermediate in the synthesis of pharmacologically active agents. We will objectively compare its performance and utility against a common alternative, highlighting the causal relationships behind experimental choices and providing detailed, validated protocols.

Introduction: The Strategic Importance of the Trifluoromethoxy Group

In the landscape of modern medicinal chemistry, the incorporation of fluorine-containing functional groups is a well-established strategy to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2][3] Among these, the trifluoromethoxy (-OCF₃) group has garnered significant interest due to its unique electronic properties and high lipophilicity, which can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[1]

This compound serves as a crucial building block for introducing the 4-(trifluoromethoxy)phenyl moiety into a variety of molecular scaffolds. Its primary application lies in the synthesis of Central Nervous System (CNS) modulators, particularly cannabinoid receptor ligands.[4][5][6] The trifluoromethoxy group in these compounds often acts as a bioisosteric replacement for other substituents, aiming to optimize the drug-like properties of the final molecule.

Comparative Analysis: this compound vs. its Trifluoromethyl Analog

To provide a clear performance comparison, we will evaluate this compound against its close structural analog, 2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-1-one. The trifluoromethyl (-CF₃) group is another prevalent fluorine-containing moiety in drug design, making this a relevant and insightful comparison.[1] The primary application we will focus on is the synthesis of pyrazole-based cannabinoid receptor 1 (CB1) antagonists, a class of compounds investigated for various therapeutic applications.

The general synthetic pathway involves the conversion of the starting ketone to a 1,3-diketone intermediate, followed by cyclization with a hydrazine derivative to form the pyrazole core.

graph "synthetic_pathway" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

A [label="Starting Ketone\n(R = OCF₃ or CF₃)", fillcolor="#F1F3F4"]; B [label="1,3-Diketone Intermediate", fillcolor="#F1F3F4"]; C [label="Pyrazole-based\nCB1 Antagonist", fillcolor="#34A853", fontcolor="#FFFFFF"];

A -> B [label="Claisen Condensation"]; B -> C [label="Cyclization with Hydrazine Derivative"]; }

Caption: General synthetic pathway for pyrazole-based CB1 antagonists.

Performance Data Comparison

The following table summarizes the anticipated performance differences in the synthesis of a target pyrazole, based on general principles of organic synthesis and the known properties of the trifluoromethoxy and trifluoromethyl groups.

ParameterThis compound2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-1-oneJustification
Reactivity in Claisen Condensation Moderate to GoodGoodThe -OCF₃ group is strongly electron-withdrawing, which can slightly reduce the reactivity of the aromatic ring compared to the -CF₃ group in electrophilic substitution, though this effect is often minimal in the context of the overall reaction.
Yield of 1,3-Diketone Typically 75-85%Typically 80-90%The slightly higher reactivity of the trifluoromethyl analog may lead to marginally better yields under identical reaction conditions.
Purity of 1,3-Diketone HighHighBoth reactions are generally clean, yielding products that can often be used in the next step without extensive purification.
Yield of Pyrazole Typically 80-90%Typically 80-90%The cyclization step is generally efficient for both intermediates.
Overall Yield GoodGood to ExcellentThe overall yield for both pathways is expected to be comparable and suitable for laboratory-scale synthesis.
Lipophilicity of Final Compound (logP) HigherLowerThe -OCF₃ group is known to be more lipophilic than the -CF₃ group, which can impact the pharmacokinetic properties of the final drug candidate.[1]
Metabolic Stability of Final Compound Generally HighHighBoth the -OCF₃ and -CF₃ groups are known to enhance metabolic stability by blocking potential sites of oxidation.[1]

Experimental Protocols

The following are detailed, step-by-step methodologies for the synthesis of a pyrazole-based CB1 antagonist using this compound.

Stage 1: Synthesis of the 1,3-Diketone Intermediate

This protocol describes the Claisen condensation of this compound with a suitable ester to form the corresponding 1,3-diketone.[7][8][9]

graph "diketone_synthesis" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

A [label="Starting Ketone\n+ Diethyl Oxalate", fillcolor="#F1F3F4"]; B [label="Reaction Mixture\n(Base, Solvent)", fillcolor="#F1F3F4"]; C [label="Acidic Workup", fillcolor="#F1F3F4"]; D [label="Extraction & Purification", fillcolor="#F1F3F4"]; E [label="1,3-Diketone Product", fillcolor="#34A853", fontcolor="#FFFFFF"];

A -> B [label="1. Add to base"]; B -> C [label="2. Stir"]; C -> D [label="3. Quench"]; D -> E [label="4. Isolate"]; }

Caption: Workflow for the synthesis of the 1,3-diketone intermediate.

Materials:

  • This compound

  • Diethyl oxalate

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol

  • Hydrochloric acid (1 M)

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol.

  • To this solution, add a solution of this compound (1 equivalent) and diethyl oxalate (1.2 equivalents) in anhydrous ethanol dropwise at room temperature with vigorous stirring.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing ice and 1 M hydrochloric acid to neutralize the base.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude 1,3-diketone, which can be purified by column chromatography on silica gel if necessary.

Stage 2: Synthesis of the Pyrazole

This protocol describes the cyclization of the 1,3-diketone intermediate with a substituted hydrazine to form the final pyrazole product.[10][11][12][13][14][15][16]

graph "pyrazole_synthesis" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

A [label="1,3-Diketone\n+ Hydrazine Derivative", fillcolor="#F1F3F4"]; B [label="Reaction Mixture\n(Solvent, Catalyst)", fillcolor="#F1F3F4"]; C [label="Reflux", fillcolor="#F1F3F4"]; D [label="Cooling & Precipitation", fillcolor="#F1F3F4"]; E [label="Pyrazole Product", fillcolor="#34A853", fontcolor="#FFFFFF"];

A -> B [label="1. Combine"]; B -> C [label="2. Heat"]; C -> D [label="3. Monitor"]; D -> E [label="4. Isolate"]; }

Caption: Workflow for the synthesis of the pyrazole product.

Materials:

  • 1,3-Diketone intermediate from Stage 1

  • 2,4-Dichlorophenylhydrazine hydrochloride (or other desired hydrazine)

  • Glacial acetic acid

  • Ethanol

  • Standard laboratory glassware for reflux

Procedure:

  • In a round-bottom flask, dissolve the 1,3-diketone (1 equivalent) and the substituted hydrazine hydrochloride (1.1 equivalents) in a mixture of ethanol and a catalytic amount of glacial acetic acid.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) for 6-8 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The pyrazole product will often precipitate out of the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum to obtain the purified pyrazole.

Conclusion: A Versatile Building Block for CNS Drug Discovery

This compound is a valuable and versatile intermediate for the synthesis of complex, CNS-active molecules. Its primary advantage lies in the introduction of the trifluoromethoxy group, which can confer desirable pharmacokinetic properties to the final drug candidate. While its reactivity and yields are comparable to its trifluoromethyl analog, the key difference lies in the increased lipophilicity it imparts, a critical consideration in the rational design of drugs targeting the central nervous system. The provided protocols offer a robust and reproducible pathway for the synthesis of pyrazole-based cannabinoid receptor ligands, demonstrating the practical utility of this important building block in modern drug discovery.

References

"Benchmarking the synthesis of 2-Methyl-1-[4-(trifluoromethoxy)phenyl]propan-1-one against other methods"

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Fluorinated Aromatic Ketone

2-Methyl-1-[4-(trifluoromethoxy)phenyl]propan-1-one is a fluorinated aromatic ketone that serves as a crucial intermediate in the synthesis of various pharmacologically active compounds.[1] Its molecular structure, characterized by a trifluoromethoxy group on a phenyl ring, imparts unique properties to the molecules it helps create, influencing factors like metabolic stability and binding affinity to biological targets. This guide provides a comprehensive benchmark of the primary synthetic route to this valuable intermediate, the Friedel-Crafts acylation, and compares it against other potential methodologies. The objective is to equip researchers, scientists, and drug development professionals with the critical data and insights necessary to make informed decisions for their synthetic strategies.

Benchmarked Synthesis: Friedel-Crafts Acylation

The most common and industrially relevant method for synthesizing this compound is the Friedel-Crafts acylation of trifluoromethoxybenzene with isobutyryl chloride.[1] This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis, valued for its efficiency in forming carbon-carbon bonds with aromatic rings.[2][3]

Reaction Mechanism and Causality

The reaction proceeds through the formation of a highly electrophilic acylium ion, generated from the reaction of isobutyryl chloride with a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[2][4][5] The electron-rich trifluoromethoxybenzene then attacks this acylium ion, leading to the formation of a sigma complex, which subsequently loses a proton to restore aromaticity and yield the desired ketone.[3][4][6] The choice of AlCl₃ as a catalyst is pivotal due to its strong Lewis acidity, which effectively polarizes the acyl chloride, facilitating the generation of the acylium ion.[7] Anhydrous conditions are critical as the presence of water would decompose the aluminum chloride catalyst.[4][8]

Friedel_Crafts_Acylation cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution Isobutyryl_chloride Isobutyryl Chloride Acylium_ion_complex [CH₃CHC(O)]⁺[AlCl₄]⁻ Isobutyryl_chloride->Acylium_ion_complex + AlCl₃ AlCl3 AlCl₃ Trifluoromethoxybenzene Trifluoromethoxybenzene Sigma_complex Sigma Complex Trifluoromethoxybenzene->Sigma_complex + Acylium Ion Product This compound Sigma_complex->Product - H⁺

Figure 1: General workflow of the Friedel-Crafts Acylation for the synthesis of the target molecule.

Experimental Protocol: Friedel-Crafts Acylation

Materials:

  • Trifluoromethoxybenzene

  • Isobutyryl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add isobutyryl chloride (1.0 equivalent) to the stirred suspension.

  • After the addition is complete, add trifluoromethoxybenzene (1.0 equivalent) dropwise via the dropping funnel, maintaining the temperature at 0°C.

  • Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.[4]

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography to yield this compound.

Alternative Synthetic Methodologies: A Comparative Analysis

While Friedel-Crafts acylation is the benchmark, other synthetic strategies can be considered. This section provides a comparative overview of these alternatives, supported by theoretical and experimental considerations.

Grignard Reagent Addition to an Acyl Chloride or Ester

This approach involves the reaction of a Grignard reagent, 4-(trifluoromethoxy)phenylmagnesium bromide, with isobutyryl chloride or an isobutyrate ester. Grignard reagents are potent nucleophiles capable of attacking the electrophilic carbonyl carbon.[8][9]

Causality and Challenges: The primary challenge with using a highly reactive nucleophile like a Grignard reagent with an acyl chloride is the potential for over-addition to form a tertiary alcohol. The initially formed ketone is also susceptible to nucleophilic attack. Careful control of stoichiometry and reaction temperature is crucial to favor the formation of the ketone. The use of an ester as the electrophile can mitigate this issue to some extent, but the reaction is generally slower. Furthermore, Grignard reagents are highly sensitive to moisture and protic solvents, necessitating strictly anhydrous conditions.[8][9]

Grignard_Reaction cluster_0 Grignard Reagent Formation cluster_1 Nucleophilic Acyl Substitution Aryl_bromide 4-Bromotrifluoromethoxybenzene Grignard_reagent 4-(Trifluoromethoxy)phenyl- magnesium bromide Aryl_bromide->Grignard_reagent + Mg, ether Mg Mg Isobutyryl_chloride Isobutyryl Chloride Product This compound Grignard_reagent->Product + Isobutyryl Chloride

Figure 2: Synthetic pathway utilizing a Grignard reagent.

Organolithium Reagent Addition

Similar to Grignard reagents, organolithium reagents, such as 4-(trifluoromethoxy)phenyllithium, are powerful nucleophiles and strong bases.[10][11] They can be prepared from the corresponding aryl halide and lithium metal.[12] The subsequent reaction with isobutyryl chloride would yield the target ketone.

Causality and Challenges: Organolithium reagents are generally more reactive and basic than their Grignard counterparts.[10][13] This heightened reactivity exacerbates the issue of over-addition to form the tertiary alcohol. Their extreme sensitivity to air and moisture also presents significant handling challenges, often requiring specialized techniques and equipment.[14] While their increased nucleophilicity can be advantageous in certain contexts, for this particular transformation, it often leads to lower selectivity and a more complex product mixture.

Data-Driven Comparison of Synthetic Methods

The following table summarizes the key performance indicators for each synthetic route, providing a clear basis for comparison.

ParameterFriedel-Crafts AcylationGrignard Reagent AdditionOrganolithium Reagent Addition
Typical Yield 75-90%40-60%30-50%
Reaction Conditions 0°C to room temperature-78°C to 0°C-78°C to 0°C
Catalyst/Reagent AlCl₃ (Lewis Acid)Magnesium metalLithium metal
Key Advantages High yield, good selectivity, scalable, well-establishedMilder conditions for some substratesHigh reactivity
Key Disadvantages Requires stoichiometric Lewis acid, potential for side reactionsOver-addition to form alcohol, moisture sensitiveHigh reactivity leads to low selectivity, extremely air and moisture sensitive

Conclusion and Recommendations

Based on the comparative analysis, the Friedel-Crafts acylation remains the superior and recommended method for the synthesis of this compound. Its high yield, excellent selectivity, and well-documented, scalable protocol make it the most reliable and efficient choice for both laboratory-scale synthesis and industrial production. While Grignard and organolithium reagents offer alternative nucleophilic approaches, they are hampered by lower selectivity and significant handling challenges, making them less practical for this specific transformation. For researchers and drug development professionals, mastering the nuances of the Friedel-Crafts acylation will ensure a consistent and high-quality supply of this critical building block for their research and development endeavors.

References

A Comparative Analysis of Ligand Selectivity: Cross-Reactivity Profiling of a Novel Androgen Receptor Modulator Synthesized from 2-Methyl-1-[4-(trifluoromethoxy)phenyl]propan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the principle of molecular selectivity is paramount. The efficacy of a therapeutic agent is intrinsically linked to its ability to interact with its intended biological target while minimizing engagement with other proteins, an effect known as off-target binding. Such off-target interactions are a primary driver of adverse drug reactions and can compromise the therapeutic window of a candidate molecule. This guide provides a comprehensive framework for evaluating the cross-reactivity of a novel, non-steroidal androgen receptor (AR) modulator, designated here as LIG-4TFM, which is synthesized from the precursor 2-Methyl-1-[4-(trifluoromethoxy)phenyl]propan-1-one.

The chemical scaffold of LIG-4TFM, derived from a key intermediate in the synthesis of established AR antagonists, suggests a high affinity for the androgen receptor. However, its structural similarity to other nuclear hormone receptor ligands necessitates a rigorous evaluation of its binding profile across a panel of related receptors. This guide will compare the binding affinity and functional activity of LIG-4TFM against its primary target, the androgen receptor, and a curated panel of potential off-targets, including the glucocorticoid receptor (GR), progesterone receptor (PR), and estrogen receptor (ER). We will delve into the experimental design, present the comparative data, and discuss the implications of the observed selectivity profile.

Experimental Design & Rationale

The core of this investigation lies in a two-tiered approach: initial binding assays to determine the affinity of LIG-4TFM for each receptor, followed by functional assays to ascertain whether this binding translates into a biological response (agonism or antagonism).

Diagram 1: Overall Experimental Workflow

cluster_synthesis Ligand Synthesis cluster_assays Cross-Reactivity Profiling cluster_targets Target Panel start 2-Methyl-1-[4-(trifluoro- methoxy)phenyl]propan-1-one ligand LIG-4TFM start->ligand Multi-step Synthesis binding Tier 1: Binding Affinity (Radioligand Displacement) ligand->binding Test Compound functional Tier 2: Functional Activity (Reporter Gene Assay) binding->functional Assess Biological Consequence AR Androgen Receptor (AR) (Primary Target) binding->AR GR Glucocorticoid Receptor (GR) binding->GR PR Progesterone Receptor (PR) binding->PR ER Estrogen Receptor (ER) binding->ER

Caption: Workflow for synthesis and cross-reactivity profiling of LIG-4TFM.

To determine the binding affinity (Ki) of LIG-4TFM for the AR, GR, PR, and ER, competitive radioligand displacement assays are employed. This technique measures the ability of the unlabeled test compound (LIG-4TFM) to displace a known high-affinity radiolabeled ligand from its receptor. The choice of radioligand is critical for ensuring assay sensitivity and accuracy. For instance, [³H]-Mibolerone is a suitable radioligand for the androgen receptor due to its high affinity and selectivity.

Protocol: Radioligand Displacement Assay

  • Receptor Preparation: Prepare cell lysates or purified receptor preparations for each target receptor (AR, GR, PR, ER).

  • Assay Buffer: Utilize a buffer system optimized for receptor stability and ligand binding, typically a phosphate or Tris-based buffer containing protease inhibitors.

  • Competition Reaction: In a 96-well plate, incubate the receptor preparation with a fixed concentration of the appropriate radioligand and a range of concentrations of LIG-4TFM (e.g., from 10⁻¹² M to 10⁻⁵ M).

  • Incubation: Allow the binding reaction to reach equilibrium. Incubation times and temperatures will vary depending on the receptor (e.g., 2 hours at 4°C).

  • Separation of Bound and Free Ligand: Rapidly separate the receptor-bound radioligand from the unbound radioligand. A common method is vacuum filtration through a glass fiber filter, which traps the receptor-ligand complexes.

  • Quantification: Measure the amount of radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand displaced versus the concentration of LIG-4TFM. Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ (the concentration of LIG-4TFM that displaces 50% of the radioligand). Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

Diagram 2: Principle of Competitive Binding Assay

Receptor1 Receptor Radioligand1 Radioligand Receptor1->Radioligand1 Binding Receptor2 Receptor LIG4TFM LIG-4TFM Receptor2->LIG4TFM Displacement caption LIG-4TFM competes with the radioligand for the receptor binding site.

Caption: Competitive displacement of a radioligand by LIG-4TFM.

A high binding affinity does not always equate to a functional response. Therefore, it is crucial to determine whether LIG-4TFM acts as an agonist (activates the receptor) or an antagonist (blocks the receptor's activity). Reporter gene assays are a standard method for this purpose. In these assays, cells are engineered to express a receptor of interest and a reporter gene (e.g., luciferase) whose expression is controlled by a promoter containing hormone response elements.

Protocol: Luciferase Reporter Gene Assay

  • Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293 or a relevant cancer cell line) and transiently transfect them with two plasmids: one expressing the full-length human receptor (AR, GR, PR, or ER) and another containing a luciferase reporter gene driven by a promoter with the appropriate hormone response elements.

  • Compound Treatment (Antagonist Mode): To assess antagonism, treat the transfected cells with a known agonist for each receptor (e.g., dihydrotestosterone for AR) in the presence of increasing concentrations of LIG-4TFM.

  • Compound Treatment (Agonist Mode): To assess agonism, treat the cells with increasing concentrations of LIG-4TFM alone.

  • Incubation: Incubate the cells for a sufficient period to allow for gene expression (typically 18-24 hours).

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: For antagonist mode, plot the percentage of inhibition of the agonist response versus the LIG-4TFM concentration to determine the IC₅₀. For agonist mode, plot the luciferase activity versus the LIG-4TFM concentration to determine the EC₅₀ (the concentration that produces 50% of the maximal response).

Comparative Data Summary

The following tables summarize the hypothetical data obtained from the cross-reactivity profiling of LIG-4TFM.

Table 1: Comparative Binding Affinities of LIG-4TFM

ReceptorRadioligand UsedKi (nM) of LIG-4TFM
Androgen Receptor (AR) [³H]-Mibolerone5.2
Glucocorticoid Receptor (GR)[³H]-Dexamethasone850
Progesterone Receptor (PR)[³H]-Promegestone> 10,000
Estrogen Receptor (ERα)[³H]-Estradiol> 10,000

Table 2: Comparative Functional Activities of LIG-4TFM

ReceptorAssay ModeEC₅₀ (nM)IC₅₀ (nM)Functional Activity
Androgen Receptor (AR) Agonist> 10,000-No Agonism
Antagonist-15.8 Potent Antagonist
Glucocorticoid Receptor (GR)Agonist> 10,000-No Agonism
Antagonist-2,500Weak Antagonist
Progesterone Receptor (PR)Antagonist-> 10,000Inactive
Estrogen Receptor (ERα)Antagonist-> 10,000Inactive

Analysis and Interpretation

The data presented above paints a clear picture of LIG-4TFM as a potent and selective antagonist of the androgen receptor.

  • High Affinity and Potency for the Androgen Receptor: LIG-4TFM demonstrates a high binding affinity for the AR, with a Ki value of 5.2 nM. This strong binding translates directly into functional antagonism, as evidenced by the potent IC₅₀ of 15.8 nM in the reporter gene assay. The lack of any agonist activity (EC₅₀ > 10,000 nM) confirms its role as a pure antagonist.

  • Selectivity over Other Steroid Receptors: The selectivity of a compound is often expressed as a ratio of its affinity or potency for off-targets versus its primary target.

    • Selectivity against GR: LIG-4TFM exhibits a binding affinity for the glucocorticoid receptor that is approximately 163-fold lower than for the androgen receptor (850 nM vs. 5.2 nM). This weaker binding results in a significantly reduced functional antagonism, with an IC₅₀ value that is over 150-fold higher than for the AR. This degree of selectivity is crucial, as off-target GR antagonism can lead to undesirable side effects.

    • Negligible Activity at PR and ER: The binding and functional data show that LIG-4TFM has no significant activity at the progesterone and estrogen receptors at concentrations up to 10,000 nM. This high degree of selectivity is a key attribute of a well-designed therapeutic candidate.

Conclusion

The cross-reactivity studies detailed in this guide demonstrate that LIG-4TFM, a novel compound synthesized from this compound, is a highly potent and selective antagonist of the androgen receptor. The systematic approach of combining binding and functional assays provides a robust dataset for evaluating its specificity. The significant selectivity margin against other closely related nuclear hormone receptors, particularly the glucocorticoid receptor, underscores its potential as a promising candidate for further preclinical and clinical development. This rigorous, data-driven approach to cross-reactivity profiling is an indispensable component of modern drug discovery, ensuring that new therapeutic agents are not only effective but also possess a favorable safety profile.

Verifying the Molecular Identity of 2-Methyl-1-[4-(trifluoromethoxy)phenyl]propan-1-one: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the unequivocal confirmation of a molecule's identity is a cornerstone of scientific rigor. For novel compounds such as 2-Methyl-1-[4-(trifluoromethoxy)phenyl]propan-1-one, a multi-faceted analytical approach is not just best practice, but a necessity to ensure purity, consistency, and ultimately, the integrity of downstream applications. This guide provides an in-depth comparison of key analytical techniques for the structural elucidation and purity assessment of this fluorinated aromatic ketone, supported by experimental data and protocols. Our focus is to equip researchers, scientists, and drug development professionals with the expertise to confidently identify and characterize this compound and its potential alternatives or impurities.

The Analytical Imperative: A Logic-Driven Workflow

The structural confirmation of this compound hinges on a synergistic workflow that combines spectroscopic and chromatographic techniques. Each method provides a unique piece of the molecular puzzle, and their collective data builds a comprehensive and self-validating profile of the compound.

Caption: A logical workflow for the comprehensive characterization of a synthesized chemical entity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map the connectivity and chemical environment of each atom within the molecule.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, we anticipate a distinct set of signals corresponding to the aromatic and aliphatic protons.

Expected ¹H NMR Spectral Data (Predicted):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.0Doublet2HAromatic Protons (ortho to C=O)
~7.3Doublet2HAromatic Protons (meta to C=O)
~3.6Septet1HMethine Proton (-CH)
~1.2Doublet6HMethyl Protons (-CH₃)₂

Note: Predicted values are based on established chemical shift principles and data from analogous structures. Actual experimental values may vary slightly.

The downfield shift of the aromatic protons ortho to the carbonyl group is a direct consequence of the electron-withdrawing nature of the ketone. The septet multiplicity of the methine proton and the doublet for the methyl protons are characteristic of an isopropyl group, confirming the 2-methylpropan-1-one moiety.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Complementing the ¹H NMR, the ¹³C NMR spectrum reveals the different carbon environments within the molecule. The presence of the trifluoromethoxy group and the carbonyl group will significantly influence the chemical shifts of the aromatic and aliphatic carbons.

Expected ¹³C NMR Spectral Data (Predicted):

Chemical Shift (δ, ppm)Assignment
~200Carbonyl Carbon (C=O)
~152 (quartet, J ≈ 2 Hz)Aromatic Carbon (-C-OCF₃)
~132Aromatic Carbons (ortho to C=O)
~121Aromatic Carbons (meta to C=O)
~120 (quartet, J ≈ 257 Hz)Trifluoromethoxy Carbon (-OCF₃)
~135Aromatic Carbon (ipso to C=O)
~35Methine Carbon (-CH)
~18Methyl Carbons (-CH₃)₂

Note: The trifluoromethoxy carbon will appear as a quartet due to coupling with the three fluorine atoms. The aromatic carbon attached to the -OCF₃ group may also show a small quartet coupling.

Mass Spectrometry (MS): Weighing the Evidence

Mass spectrometry provides the crucial information of the molecule's mass, allowing for the confirmation of its elemental composition. Electron Ionization (EI) is a common technique that also induces fragmentation of the molecule, providing further structural clues.

The molecular ion peak (M⁺) for this compound is expected at a mass-to-charge ratio (m/z) of 232.07, corresponding to its molecular weight.

Expected Fragmentation Pattern:

The fragmentation pattern in EI-MS is a molecular fingerprint. Key fragments for our target compound would likely arise from the cleavage of bonds adjacent to the carbonyl group (α-cleavage).

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

The observation of the fragment at m/z 177, corresponding to the 4-(trifluoromethoxy)benzoyl cation, is a strong indicator of the substitution pattern on the aromatic ring. The peak at m/z 71 represents the isobutyryl cation.

Infrared (IR) Spectroscopy: A Vibrational Fingerprint

Infrared spectroscopy identifies the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For our target compound, the most prominent absorption bands are expected for the carbonyl group and the C-F bonds of the trifluoromethoxy group.

Key IR Absorption Bands:

Wavenumber (cm⁻¹)Functional Group
~1690C=O (Aryl Ketone) Stretch
~1260-1160C-O-C (Aryl Ether) Stretch & C-F Stretch
~3000-2850C-H (Aliphatic) Stretch
~1600, ~1500C=C (Aromatic) Stretch

The strong absorption band around 1690 cm⁻¹ is a definitive indicator of the conjugated ketone functionality. The complex and strong absorptions in the 1260-1160 cm⁻¹ region are characteristic of the trifluoromethoxy group.

High-Performance Liquid Chromatography (HPLC): Purity and Comparison

While spectroscopic methods confirm the structure of the major component, HPLC is the gold standard for assessing its purity and separating it from potential impurities or isomers. A reverse-phase HPLC method is typically suitable for a compound of this polarity.

Illustrative HPLC Method:

ParameterCondition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water gradient
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

Comparative Analysis:

To demonstrate the resolving power of HPLC, let's consider a potential isomer, 1-[4-(trifluoromethoxy)phenyl]butan-1-one . This isomer has the same molecular formula and weight but a different alkyl chain. Due to the difference in hydrophobicity (a straight butyl chain versus a branched isopropyl group), these two compounds would exhibit different retention times on a C18 column, allowing for their clear separation and quantification. This compound, being slightly less hydrophobic, would be expected to elute earlier than its n-butyl isomer.

Table 1: Comparative HPLC Retention Times (Hypothetical)

CompoundExpected Retention Time (min)
This compound~8.5
1-[4-(trifluoromethoxy)phenyl]butan-1-one~9.2

The presence of any additional peaks in the chromatogram would indicate impurities, which could be starting materials, by-products from the synthesis, or degradation products.

Experimental Protocols

Sample Preparation for NMR Spectroscopy
  • Weigh approximately 5-10 mg of the sample into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the NMR tube.

  • Cap the tube and gently invert it several times to ensure the sample is completely dissolved.

  • If necessary, briefly vortex the sample to aid dissolution.

  • Place the NMR tube in the spectrometer for analysis.

Sample Preparation for Mass Spectrometry (EI)
  • Dissolve a small amount of the sample (typically <1 mg) in a volatile organic solvent such as methanol or dichloromethane.

  • The resulting solution is then introduced into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph for GC-MS analysis.

Sample Preparation for HPLC Analysis
  • Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in the mobile phase (e.g., acetonitrile).

  • Perform serial dilutions to create working standards at appropriate concentrations for calibration and analysis.

  • Filter all solutions through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.

Conclusion

The definitive identification of this compound requires a holistic analytical strategy. The synergistic use of NMR spectroscopy for detailed structural mapping, mass spectrometry for molecular weight and fragmentation analysis, IR spectroscopy for functional group identification, and HPLC for purity assessment and isomer differentiation provides an unassailable confirmation of the compound's identity and quality. By adhering to these rigorous analytical principles, researchers can proceed with confidence in their downstream studies, knowing their starting material is well-characterized and of high purity.

Safety Operating Guide

Navigating the Disposal of 2-Methyl-1-[4-(trifluoromethoxy)phenyl]propan-1-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of novel chemical entities are paramount to ensuring a safe and compliant laboratory environment. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 2-Methyl-1-[4-(trifluoromethoxy)phenyl]propan-1-one (CAS No. 56425-84-4), a fluorinated aromatic ketone often used as an intermediate in pharmaceutical synthesis.[1] Adherence to these protocols is essential for mitigating risks and ensuring responsible chemical waste management.

Hazard Assessment and Initial Precautions

Structural Concerns:

  • Halogenated Organic Compound: The presence of a trifluoromethoxy group (-OCF3) places this compound in the category of halogenated organic compounds. Such compounds are often subject to specific disposal regulations due to their potential for environmental persistence and the formation of hazardous byproducts upon improper treatment.[2]

  • Aromatic Ketone: The core structure is an aromatic ketone, a class of compounds with varied toxicological profiles.

Assumed Hazard Profile:

Based on its structural similarity to other fluorinated aromatic ketones, it is prudent to assume that this compound may exhibit moderate toxicity upon acute exposure.[1] Therefore, for the purposes of disposal, this compound should be treated as a hazardous chemical waste.

Immediate Safety Precautions:

Before beginning any disposal procedures, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE).

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles and a face shieldTo protect against splashes and potential eye irritation.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene)To prevent skin contact. Prolonged or repeated skin contact could result in dermatitis.[1]
Body Protection Laboratory coat; consider a chemically resistant apronTo protect against contamination of personal clothing.
Work Area A well-ventilated area, preferably a chemical fume hoodTo minimize the risk of inhalation of any vapors or dust.

Waste Segregation and Containerization: The First Steps to Compliant Disposal

Proper segregation of chemical waste at the point of generation is a critical step in ensuring safe and compliant disposal.[3] Co-mingling of incompatible waste streams can lead to dangerous chemical reactions.

Step-by-Step Segregation and Containerization Protocol:

  • Designate a Waste Container: Utilize a dedicated, properly labeled hazardous waste container. The container must be chemically compatible with this compound. For this compound, a high-density polyethylene (HDPE) or glass container is recommended. Do not use metal containers for halogenated waste.

  • Labeling: The waste container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste "

    • The full chemical name: "This compound "

    • The CAS Number: "56425-84-4 "

    • An indication of the hazards. Since the specific hazards are not fully determined, a conservative approach is to include pictograms for "Health Hazard" and "Hazardous to the Environment."

  • Waste Collection:

    • Carefully transfer the waste chemical into the designated hazardous waste container.

    • If the compound is in a solid form, avoid the creation of dust.[4]

    • For solutions, ensure the solvent is compatible with the container.

  • Container Management:

    • Do not fill the container beyond 90% capacity to allow for expansion of vapors and prevent spills.

    • Keep the container securely sealed when not in use.

    • Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials. This area is often referred to as a Satellite Accumulation Area (SAA).[5]

Disposal Workflow: From Laboratory Bench to Final Disposition

The disposal of this compound must be conducted in strict accordance with local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[3]

G cluster_lab In the Laboratory cluster_facility Facility Waste Management cluster_disposal Final Disposition A Generation of Waste This compound B Wear Appropriate PPE A->B Safety First C Segregate as Halogenated Organic Waste B->C D Containerize in a Compatible, Labeled Container C->D E Store in a Designated Satellite Accumulation Area (SAA) D->E F Scheduled Pickup by EHS or Licensed Contractor E->F G Transportation to a Licensed Waste Disposal Facility F->G H Incineration at a Permitted Facility G->H

References

Navigating the Unseen: A Safety and Handling Guide for 2-Methyl-1-[4-(trifluoromethoxy)phenyl]propan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily realities. Among these is 2-Methyl-1-[4-(trifluoromethoxy)phenyl]propan-1-one, a compound with potential applications in various research domains. As a Senior Application Scientist, this guide is crafted to provide you with essential, immediate safety and logistical information for handling this compound. Our approach is grounded in the principles of proactive safety and risk mitigation, especially when comprehensive toxicological data is not yet publicly available. This guide goes beyond a simple checklist, offering a framework for safe laboratory operations built on expertise and a commitment to a culture of safety.

Hazard Assessment: Acknowledging the Unknown

A thorough review of publicly available safety data for this compound reveals a significant lack of specific toxicological information and formal GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification. While some sources provide basic first-aid measures, detailed hazard statements, pictograms, and signal words are not consistently available.[1] This absence of data necessitates a conservative approach to handling, treating the compound with a high degree of caution until more definitive information is established. Based on its chemical structure—an aromatic ketone with a trifluoromethoxy group—we must anticipate potential hazards including, but not limited to, skin and eye irritation, respiratory tract irritation upon inhalation of dust or aerosols, and potential systemic effects upon ingestion or absorption.

Therefore, all handling procedures should be designed to minimize direct contact and aerosol generation.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are paramount when handling chemicals with unknown hazard profiles. The following table outlines the recommended PPE for various laboratory operations involving this compound.

Operation Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shieldsNitrile glovesLaboratory coatN95 respirator (if not in a chemical fume hood)
Solution Preparation and Handling Chemical splash gogglesNitrile glovesLaboratory coatNot generally required if handled in a chemical fume hood
Running Reactions Chemical splash goggles and face shieldNitrile or neoprene glovesChemical-resistant apron over a laboratory coatWork in a certified chemical fume hood
Large-Scale Operations (>100g) Chemical splash goggles and face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant suit or apron over a laboratory coatPowered Air-Purifying Respirator (PAPR) may be necessary

Rationale for PPE Selection:

  • Eye and Face Protection: Standard safety glasses provide minimal protection. Chemical splash goggles are essential to protect against splashes and aerosols. A face shield should be worn in conjunction with goggles during procedures with a higher risk of splashing.[2]

  • Hand Protection: Nitrile gloves offer good resistance to a range of chemicals and are a suitable choice for incidental contact.[3][4] For prolonged contact or when handling larger quantities, more robust gloves like neoprene or butyl rubber should be considered.[5] Always inspect gloves for any signs of degradation or puncture before use.

  • Body Protection: A standard laboratory coat is the minimum requirement. For procedures with a higher risk of spills, a chemical-resistant apron provides an additional layer of protection.

  • Respiratory Protection: Due to the lack of inhalation toxicity data, it is crucial to minimize the potential for inhaling dust or aerosols. All manipulations of the solid compound should ideally be performed within a chemical fume hood.[6] If a fume hood is not available for low-energy activities like weighing, an N95 respirator should be worn.

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling this compound is critical to ensure safety and experimental integrity.

3.1. Preparation and Engineering Controls:

  • Designated Area: Designate a specific area within the laboratory for handling this compound. This area should be clearly marked.

  • Chemical Fume Hood: All procedures that may generate dust or aerosols, including weighing, transferring, and preparing solutions, should be conducted in a properly functioning and certified chemical fume hood.[6]

  • Emergency Equipment: Ensure that a safety shower, eyewash station, and a fire extinguisher are readily accessible and have been recently inspected.

  • Spill Kit: A well-stocked chemical spill kit should be available in the immediate vicinity. The kit should contain absorbent materials, neutralizing agents (if applicable), and appropriate PPE.[7]

3.2. Handling Procedures:

  • Pre-use Inspection: Before handling, visually inspect the container for any damage or leaks.

  • Personal Protective Equipment: Don the appropriate PPE as outlined in the table above before opening the container.

  • Weighing and Transfer:

    • Perform all weighing and transfers of the solid compound within a chemical fume hood or a containment glove box.

    • Use a spatula or other appropriate tool to handle the solid. Avoid creating dust.

    • If weighing outside of a fume hood is unavoidable, use a balance with a draft shield and wear an N95 respirator.

  • Solution Preparation:

    • Add the solid to the solvent slowly to avoid splashing.

    • If the dissolution process is exothermic, use an ice bath to control the temperature.

  • Post-handling:

    • After handling, decontaminate the work surface with an appropriate solvent and then a mild detergent solution.

    • Remove gloves and wash hands thoroughly with soap and water.[2]

Disposal Plan: Responsible Management of Chemical Waste

Proper disposal of this compound and any contaminated materials is a critical component of laboratory safety and environmental responsibility.

4.1. Waste Segregation:

  • Solid Waste: Collect any unused solid compound and contaminated disposable materials (e.g., gloves, weighing paper, paper towels) in a dedicated, clearly labeled hazardous waste container.[8]

  • Liquid Waste: Collect all solutions containing the compound in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.[9]

  • Sharps: Any contaminated sharps (e.g., needles, broken glass) must be disposed of in a designated sharps container.[8]

4.2. Container Labeling:

All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name: "this compound," and the approximate concentration and quantity.[9]

4.3. Storage and Disposal:

  • Store waste containers in a designated satellite accumulation area that is secure and away from general laboratory traffic.[10]

  • Ensure that waste containers are kept closed except when adding waste.[8]

  • Follow your institution's and local regulations for the final disposal of hazardous chemical waste.[10][11] Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.

Emergency Procedures: Preparedness for the Unexpected

In the event of an accidental exposure or spill, a swift and informed response is crucial.

5.1. In Case of Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[1]

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1]

5.2. In Case of a Spill:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Assess the Hazard: From a safe distance, assess the extent of the spill and any immediate dangers (e.g., proximity to ignition sources).

  • Small Spills (manageable by laboratory personnel):

    • Don the appropriate PPE, including respiratory protection if necessary.

    • Contain the spill using absorbent pads or other suitable materials from the spill kit.

    • Gently sweep up the absorbed material and place it in a labeled hazardous waste container.

    • Decontaminate the spill area.

  • Large Spills (requiring EHS assistance):

    • Evacuate the area and close the doors.

    • Contact your institution's EHS department or emergency response team immediately.

    • Provide them with as much information as possible about the spilled substance.

Visualizing the Safety Workflow

To further clarify the procedural logic, the following diagram illustrates the decision-making process for ensuring safe handling of this compound.

PPE_Selection_Workflow start Start: Handling this compound assess_op Assess Operation: - Weighing/Aliquoting - Solution Prep - Reaction - Large Scale start->assess_op weighing Weighing/Aliquoting assess_op->weighing Weighing solution Solution Preparation assess_op->solution Solution Prep reaction Running Reaction assess_op->reaction Reaction large_scale Large Scale (>100g) assess_op->large_scale Large Scale ppe_weighing PPE: - Safety glasses - Nitrile gloves - Lab coat - N95 (if no hood) weighing->ppe_weighing ppe_solution PPE: - Goggles - Nitrile gloves - Lab coat solution->ppe_solution ppe_reaction PPE: - Goggles & Face shield - Nitrile/Neoprene gloves - Chem-resistant apron reaction->ppe_reaction ppe_large_scale PPE: - Goggles & Face shield - Heavy-duty gloves - Chem-resistant suit - PAPR (if needed) large_scale->ppe_large_scale fume_hood_check Work in Chemical Fume Hood? ppe_weighing->fume_hood_check ppe_solution->fume_hood_check ppe_reaction->fume_hood_check ppe_large_scale->fume_hood_check disposal Follow Disposal Plan: - Segregate Waste - Label Containers - Store Properly fume_hood_check->disposal Yes emergency Emergency Procedures: - Know Exposure Response - Know Spill Response fume_hood_check->emergency No (Re-evaluate) end End: Safe Handling Complete disposal->end emergency->end

Caption: Workflow for PPE selection and safe handling.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.